molecular formula C5H5NO3 B023646 5-Methylisoxazole-4-carboxylic acid CAS No. 42831-50-5

5-Methylisoxazole-4-carboxylic acid

Cat. No.: B023646
CAS No.: 42831-50-5
M. Wt: 127.1 g/mol
InChI Key: VQBXUKGMJCPBMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylisoxazole-4-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H5NO3 and its molecular weight is 127.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3/c1-3-4(5(7)8)2-6-9-3/h2H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBXUKGMJCPBMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195503
Record name 5-Methylisoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42831-50-5
Record name 5-Methylisoxazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42831-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methylisoxazole-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042831505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methylisoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylisoxazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.148.980
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Isoxazolecarboxylic acid, 5-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-METHYLISOXAZOLE-4-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL2Q213Q2M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Core Basic Properties of 5-Methylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylisoxazole-4-carboxylic acid is a pivotal heterocyclic compound, serving as a critical intermediate in the synthesis of prominent pharmaceutical agents, notably the immunomodulatory drugs Leflunomide and Teriflunomide. A thorough understanding of its fundamental physicochemical properties is paramount for its effective utilization in drug discovery and development pipelines. This technical guide provides a comprehensive overview of the core basic properties of this compound, including its chemical and physical characteristics. Detailed experimental methodologies for the determination of key parameters such as pKa and aqueous solubility are presented. Furthermore, this guide elucidates the biological context of this molecule by detailing the mechanism of action of its derivatives and visualizing the involved signaling pathway.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quantitative basis for its handling, formulation, and synthesis.

PropertyValueSource
Molecular Formula C₅H₅NO₃[1][2]
Molecular Weight 127.10 g/mol [1][2]
Appearance White to off-white crystalline powder[2]
Melting Point 144-148 °C[2]
pKa (Predicted) 2.85 ± 0.25[2]
Solubility Soluble in methanol; Sparingly soluble in water[2]
InChI Key VQBXUKGMJCPBMF-UHFFFAOYSA-N[3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate characterization of any chemical entity. The following sections describe standardized methodologies for determining the acid dissociation constant (pKa) and aqueous solubility of this compound.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a substance by measuring the pH of a solution as a titrant of known concentration is added.[4][5][6]

Principle: The pKa is the pH at which the acid is 50% ionized. By titrating a solution of this compound with a strong base (e.g., NaOH) and monitoring the pH, a titration curve is generated. The pKa can be determined from the pH at the half-equivalence point.

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., a co-solvent mixture of methanol/water if aqueous solubility is low).

    • Prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide (B78521) (NaOH), free from carbonate.

    • Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

  • Titration Procedure:

    • Pipette a known volume of the this compound solution into a beaker.

    • If necessary, add a co-solvent and deionized water to ensure the compound is fully dissolved and the pH electrode is properly immersed.

    • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode and the tip of the burette containing the NaOH solution.

    • Record the initial pH of the solution.

    • Add the NaOH solution in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

    • Continue the titration well past the equivalence point (the point of the steepest pH change).

  • Data Analysis:

    • Plot the measured pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point (Veq) from the inflection point of the curve (the point of maximum slope). This can be done using the first or second derivative of the titration curve.

    • The pKa is equal to the pH at the half-equivalence point (Veq/2).

G cluster_0 Preparation cluster_1 Titration cluster_2 Analysis A Prepare 0.01 M This compound D Pipette acid solution A->D B Prepare 0.1 M NaOH E Add NaOH in increments B->E C Calibrate pH meter F Record pH and Volume C->F D->E E->F G Plot pH vs. Volume F->G H Determine Equivalence Point (Veq) G->H I Calculate pKa (pH at Veq/2) H->I

Workflow for pKa determination by potentiometric titration.
Determination of Aqueous Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound in a given solvent.[7][8][9]

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.

Methodology:

  • Preparation:

    • Add an excess amount of this compound to a series of vials containing the test solvent (e.g., purified water, phosphate-buffered saline at various pH values). The presence of undissolved solid should be visually confirmed.

  • Equilibration:

    • Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 72 hours). Preliminary studies may be needed to determine the time to reach equilibrium.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant. To avoid aspirating solid particles, the sample should be filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed, and the clear supernatant collected.

  • Quantification:

    • The concentration of this compound in the filtered or centrifuged supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3] A standard curve of known concentrations of the compound is used for quantification.

G A Add excess this compound to solvent B Agitate at constant temperature (24-72h) A->B Equilibration C Separate solid from solution (filter/centrifuge) B->C Phase Separation D Quantify concentration in supernatant via HPLC C->D Analysis

Workflow for solubility determination by the shake-flask method.

Biological Context and Signaling Pathway

This compound is a key precursor in the synthesis of Leflunomide and its active metabolite, Teriflunomide. These drugs are used in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.[10] Their therapeutic effect is primarily due to the inhibition of the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[10][11][12]

Mechanism of Action:

DHODH is a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is essential for the proliferation of rapidly dividing cells, particularly activated lymphocytes.[10][11][12] By inhibiting DHODH, Teriflunomide depletes the intracellular pool of pyrimidines. This has a cytostatic effect on activated T and B lymphocytes, arresting them in the G1 phase of the cell cycle and thereby preventing their proliferation.[10] This reduction in the number of activated lymphocytes leads to a decrease in the production of pro-inflammatory cytokines and a dampening of the autoimmune response.[10]

G cluster_0 De Novo Pyrimidine Synthesis cluster_1 Lymphocyte Proliferation Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple steps Orotate Orotate Dihydroorotate->Orotate Catalyzed by DHODH UMP UMP -> dUMP -> dTMP Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA S S Phase DNA_RNA->S G1 G1 Phase G1->S Proliferation Cell Proliferation S->Proliferation Immune_Response Autoimmune Response Proliferation->Immune_Response Teriflunomide Teriflunomide (Active metabolite of Leflunomide) DHODH Dihydroorotate Dehydrogenase (DHODH) Teriflunomide->DHODH Inhibition

Mechanism of action of Teriflunomide via inhibition of DHODH.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry due to its role as a building block for important therapeutic agents. This guide has provided a detailed overview of its fundamental physicochemical properties and has outlined robust experimental protocols for their determination. Furthermore, the elucidation of the signaling pathway associated with its derivatives highlights the biological relevance of this chemical scaffold. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the discovery and development of new pharmaceuticals.

References

The Genesis of a Crucial Pharmacophore: A Technical Guide to 5-Methylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Discovery, Synthesis, and Therapeutic Significance of 5-Methylisoxazole-4-carboxylic Acid for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound that has emerged as a cornerstone in the synthesis of pivotal immunomodulatory drugs. Delving into its historical context, synthesis, and the mechanism of its prominent derivatives, this document serves as a critical resource for professionals in the fields of medicinal chemistry and drug development.

Discovery and Historical Context

The journey of this compound is intrinsically linked to the broader exploration of isoxazole (B147169) chemistry. The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, was first synthesized in 1903 by Claisen through the oximation of propargylaldehyde acetal. However, the specific discovery of this compound is not attributed to a single seminal publication but rather emerged from the systematic investigation of isoxazole derivatives in the mid-20th century.[1] Its significance surged with the discovery of its utility as a key intermediate in the synthesis of the disease-modifying antirheumatic drug (DMARD), Leflunomide, and its active metabolite, Teriflunomide.[2][3]

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₅H₅NO₃[1]
Molecular Weight 127.10 g/mol [1]
Melting Point 144-148 °C
Appearance White to off-white crystalline solid[1]
Solubility Slightly soluble in DMSO and Methanol[4]
CAS Number 42831-50-5[1]

Synthesis of this compound

The most common and industrially significant synthesis of this compound involves a multi-step process starting from readily available precursors. The general workflow is depicted in the diagram below.

G cluster_0 Step 1: Formation of Ethyl Ethoxymethyleneacetoacetate cluster_1 Step 2: Cyclization to form the Isoxazole Ring cluster_2 Step 3: Hydrolysis to the Carboxylic Acid A Ethyl Acetoacetate D Ethyl Ethoxymethyleneacetoacetate A->D Reaction B Triethyl Orthoformate B->D Reaction C Acetic Anhydride C->D Reaction E Ethyl Ethoxymethyleneacetoacetate H Ethyl 5-Methylisoxazole-4-carboxylate E->H Cyclization F Hydroxylamine (B1172632) Sulfate (B86663) F->H Cyclization G Sodium Acetate (B1210297) G->H Cyclization I Ethyl 5-Methylisoxazole-4-carboxylate K This compound I->K Hydrolysis J Strong Acid (e.g., H₂SO₄) J->K Hydrolysis

Figure 1: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, compiled from various patented industrial processes.

Step 1: Preparation of Ethyl Ethoxymethyleneacetoacetate

  • In a suitable reaction vessel, combine ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.

  • Heat the mixture to a temperature between 75 °C and 150 °C.

  • Maintain the temperature and stir for a sufficient time to complete the reaction, typically monitored by techniques such as gas chromatography.

  • The resulting product, ethyl ethoxymethyleneacetoacetate, is often used in the next step without further purification.

Step 2: Synthesis of Ethyl 5-Methylisoxazole-4-carboxylate

  • Cool the crude ethyl ethoxymethyleneacetoacetate.

  • In a separate vessel, prepare a solution of hydroxylamine sulfate and sodium acetate in a suitable solvent, such as aqueous ethanol.

  • Slowly add the ethyl ethoxymethyleneacetoacetate to the hydroxylamine solution while maintaining a low temperature (typically between -20 °C and 10 °C) to control the exothermic reaction.

  • After the addition is complete, allow the reaction to proceed to completion. The product, ethyl 5-methylisoxazole-4-carboxylate, may precipitate from the reaction mixture.

Step 3: Hydrolysis to this compound

  • Isolate the crude ethyl 5-methylisoxazole-4-carboxylate.

  • Add a strong acid, such as 60% aqueous sulfuric acid, to the ester.

  • Heat the mixture to induce hydrolysis. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the product, this compound, to crystallize.

  • Collect the solid product by filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of acetic acid and toluene, to yield a product with high purity.

Quantitative Data from Synthesis

The yields and purity of the final product can vary depending on the specific reaction conditions and purification methods employed. Table 2 summarizes typical quantitative data reported in the literature.

ParameterValueReference
Purity of this compound (after recrystallization) ≥99%[4]
Overall Yield Varies significantly based on process optimizationN/A

Application in Drug Development: Leflunomide and Teriflunomide

The primary significance of this compound lies in its role as a key building block for the synthesis of Leflunomide and its active metabolite, Teriflunomide. These drugs are indicated for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.

Synthesis of Leflunomide from this compound

The conversion of this compound to Leflunomide is a two-step process.

Step 1: Formation of the Acid Chloride

  • React this compound with a chlorinating agent, such as thionyl chloride, often in an inert solvent like toluene.

  • Heat the reaction mixture to facilitate the conversion to 5-methylisoxazole-4-carbonyl chloride.

  • Remove the excess chlorinating agent and solvent under reduced pressure.

Step 2: Amide Formation

  • Dissolve the crude 5-methylisoxazole-4-carbonyl chloride in a suitable solvent.

  • React it with 4-(trifluoromethyl)aniline (B29031) in the presence of a base (e.g., triethylamine (B128534) or sodium bicarbonate) to neutralize the HCl byproduct.

  • The product, Leflunomide, can be isolated by filtration and purified by recrystallization.

Mechanism of Action: Inhibition of de novo Pyrimidine Synthesis

Leflunomide is a prodrug that is rapidly converted in the body to its active metabolite, Teriflunomide. Teriflunomide exerts its immunomodulatory effect by inhibiting the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH). This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for the proliferation of rapidly dividing cells, particularly activated lymphocytes.

By inhibiting DHODH, Teriflunomide depletes the intracellular pool of pyrimidines in these cells, leading to a cell cycle arrest at the G1 phase. This cytostatic effect on T and B lymphocytes reduces the inflammatory response characteristic of autoimmune diseases.

The signaling pathway affected by Teriflunomide is illustrated in the following diagram.

G cluster_0 Cellular Proliferation Signaling cluster_1 De Novo Pyrimidine Synthesis Pathway ActivatedLymphocyte Activated T and B Lymphocytes Proliferation Proliferation and Clonal Expansion ActivatedLymphocyte->Proliferation AutoimmuneResponse Autoimmune Response (e.g., in Rheumatoid Arthritis, Multiple Sclerosis) Proliferation->AutoimmuneResponse Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Pyrimidines Pyrimidines (UMP, CTP, TTP) Orotate->Pyrimidines DNARNA DNA and RNA Synthesis Pyrimidines->DNARNA DNARNA->Proliferation Teriflunomide Teriflunomide (Active Metabolite of Leflunomide) Teriflunomide->DHODH Inhibition

References

The Isoxazole Scaffold: A Versatile Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole (B147169) ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of isoxazole derivatives, detailing their synthesis, mechanisms of action, and diverse therapeutic applications, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Introduction to the Isoxazole Moiety

The isoxazole nucleus is an aromatic heterocycle that can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize biological activity. The presence of the N-O bond imparts a unique reactivity profile, influencing both the synthesis and the metabolic fate of isoxazole-containing compounds.[1][2] Its ability to act as a bioisostere for other functional groups, such as amides and esters, further enhances its utility in drug design.[1]

Synthetic Strategies for Isoxazole Derivatives

The construction of the isoxazole ring can be achieved through several reliable synthetic methodologies. Two of the most common and versatile approaches are the Claisen-Schmidt condensation to form a key intermediate, followed by a cyclization reaction, and the 1,3-dipolar cycloaddition.

Synthesis via Chalcone (B49325) Intermediates

A prevalent method for synthesizing 3,5-disubstituted isoxazoles involves the initial formation of a chalcone (an α,β-unsaturated ketone) via a Claisen-Schmidt condensation, followed by cyclization with hydroxylamine (B1172632) hydrochloride.

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

  • Materials: Substituted aromatic aldehyde (1.0 eq), substituted acetophenone (B1666503) (1.0 eq), ethanol (B145695), sodium hydroxide (B78521) (NaOH) solution (e.g., 10-40% aqueous), dilute hydrochloric acid (HCl).

  • Procedure:

    • Dissolve equimolar amounts of the aromatic aldehyde and acetophenone in ethanol in a round-bottom flask.

    • Cool the mixture in an ice bath.

    • Add the NaOH solution dropwise while stirring, maintaining a low temperature.

    • Allow the reaction to stir at room temperature for 2-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

    • Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol).

Experimental Protocol: Cyclization of Chalcones to Isoxazoles

  • Materials: Chalcone (1.0 eq), hydroxylamine hydrochloride (1.5 eq), sodium acetate (B1210297) or a base like potassium hydroxide, ethanol.

  • Procedure:

    • Dissolve the chalcone in ethanol in a round-bottom flask.

    • Add hydroxylamine hydrochloride and a base.

    • Reflux the mixture for 4-8 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Collect the precipitated isoxazole derivative by vacuum filtration, wash with water, and purify by recrystallization.

1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between a nitrile oxide (generated in situ from an oxime) and an alkyne is a highly efficient and regioselective method for the synthesis of 3,5-disubstituted isoxazoles.

Experimental Protocol: Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition

  • Materials: Terminal alkyne (1.0 eq), aldoxime (1.1 eq), copper(I) iodide (CuI, 0.1 eq), a base (e.g., triethylamine), and a suitable solvent (e.g., ethanol).

  • Procedure:

    • To a stirred solution of the terminal alkyne and aldoxime in the solvent, add the base and CuI.

    • The reaction is typically stirred at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, the reaction mixture is typically filtered to remove the catalyst, and the solvent is evaporated under reduced pressure.

    • The crude product is then purified by column chromatography.

Therapeutic Applications of Isoxazole Derivatives

Isoxazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, leading to their investigation and development for a wide range of diseases.

Anticancer Activity

Isoxazole derivatives have shown significant potential as anticancer agents through various mechanisms of action, including the inhibition of heat shock protein 90 (Hsp90), tubulin polymerization, and cyclooxygenase-2 (COX-2).

Table 1: Anticancer Activity of Representative Isoxazole Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
TTI-4MCF-7 (Breast)2.63Not specified[3]
Isoxazole Chalcone 10aDU145 (Prostate)0.96Not specified[4]
Isoxazole Chalcone 10bDU145 (Prostate)1.06Not specified[4]
Isoxazole-Pyrazole 14MCF-7 (Breast)19.19Cell cycle arrest (S and G2/M)[4]
Isoxazole-Pyrazole 14MDA-MB-231 (Breast)20.79Cell cycle arrest (S and G2/M)[4]
Curcumin Isoxazole 40MCF-7 (Breast)3.97Not specified[4]
Pyrazole-phenylcinnamide 15aHeLa (Cervical)0.4Tubulin polymerization inhibition[5]
Pyrazole-phenylcinnamide 15bHeLa (Cervical)1.8Tubulin polymerization inhibition[5]
Pyrazole-phenylcinnamide 15eHeLa (Cervical)1.2Tubulin polymerization inhibition[5]
3dMCF-7 (Breast)43.4Not specified[6]
4dMCF-7 (Breast)39.0Not specified[6]
3dMDA-MB-231 (Breast)35.9Not specified[6]
4dMDA-MB-231 (Breast)35.1Not specified[6]
3aA549 (Lung)5.988Not specified[6]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

  • Materials: 96-well plates, cell culture medium, test compounds (isoxazole derivatives), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the isoxazole derivatives and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 1.5-4 hours at 37 °C, allowing viable cells to form formazan (B1609692) crystals.

    • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Anti-inflammatory Activity

A number of isoxazole derivatives have been developed as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Table 2: Anti-inflammatory Activity of Representative Isoxazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
C3-0.93-[7]
C5-0.85-[7]
C6-0.55-[7]
HYB19-1.28> Celecoxib[8]
Isoxazole 3-0.95-[9]
Tetrazole-isoxazole 40-0.039-0.065~ Celecoxib[10]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

  • Materials: COX-1 (ovine or human) and COX-2 (human recombinant) enzymes, arachidonic acid (substrate), assay buffer, fluorometric probe, test compounds.

  • Procedure:

    • Prepare solutions of the test compounds at various concentrations.

    • In a 96-well plate, add the assay buffer, COX enzyme (either COX-1 or COX-2), and the test compound.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37°C for a specified time.

    • Add the fluorometric probe, which reacts with the prostaglandin (B15479496) G2 produced by the COX enzyme.

    • Measure the fluorescence intensity (e.g., λEx = 535 nm / λEm = 587 nm).

    • Calculate the percentage of inhibition and determine the IC50 values.

Antimicrobial Activity

The isoxazole scaffold is present in several clinically used antibacterial drugs. Research continues to explore novel isoxazole derivatives to combat the growing threat of antimicrobial resistance.

Table 3: Antibacterial and Antifungal Activity of Representative Isoxazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
178dE. coli117[11]
178eE. coli110[11]
178fE. coli95[11]
178dS. aureus100[11]
178eS. aureus95[11]
178fS. aureus115[11]
VariousE. coli40-70[12]
VariousS. aureus40-70[12]
4eC. albicans6-60[13]
4gC. albicans6-60[13]
4hC. albicans6-60[13]
4eB. subtilis10-80[13]
4eE. coli30-80[13]
7bE. coli15[14]
7bP. aeruginosa30[14]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Materials: 96-well microtiter plates, Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), microbial inoculum, test compounds, standard antibiotic/antifungal drugs.

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.

    • Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

    • Add the microbial inoculum to each well.

    • Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures is crucial for understanding the mechanism of action and the drug discovery process.

Akt/GSK3β/β-catenin Signaling Pathway

Certain isoxazole derivatives have been shown to modulate the Akt/GSK3β/β-catenin signaling pathway, which is involved in processes such as melanogenesis.

Akt_GSK3beta_beta_catenin cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits beta_catenin_complex β-catenin Destruction Complex GSK3b->beta_catenin_complex Activates beta_catenin β-catenin beta_catenin_complex->beta_catenin Phosphorylates for Degradation beta_catenin_n β-catenin beta_catenin->beta_catenin_n Translocates TCF_LEF TCF/LEF beta_catenin_n->TCF_LEF Binds Target_Genes Target Gene Expression (e.g., MITF) TCF_LEF->Target_Genes Activates Transcription

Caption: The Akt/GSK3β/β-catenin signaling pathway.

Drug Discovery and Development Workflow

The process of bringing a new drug to market is a long and complex endeavor, from initial discovery to post-market surveillance.

Drug_Discovery_Workflow cluster_Discovery Discovery & Preclinical cluster_Clinical Clinical Trials cluster_Regulatory Regulatory & Post-Market Target_ID Target Identification & Validation Lead_Gen Lead Generation (e.g., HTS, Synthesis) Target_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Preclinical In Vitro & In Vivo Preclinical Studies Lead_Opt->Preclinical Phase_I Phase I (Safety) Preclinical->Phase_I Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Large-Scale Efficacy) Phase_II->Phase_III NDA New Drug Application (NDA) Submission Phase_III->NDA FDA_Review FDA Review & Approval NDA->FDA_Review Post_Market Phase IV Post-Market Surveillance FDA_Review->Post_Market

Caption: A generalized workflow for drug discovery and development.[15][16][17][18]

Conclusion

The isoxazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility have enabled the development of a wide array of derivatives with potent and diverse biological activities. The ongoing research into novel isoxazole-based compounds holds significant promise for the discovery of new and effective treatments for a multitude of human diseases. This guide has provided a comprehensive overview of the current state of isoxazole medicinal chemistry, offering valuable data and protocols to aid researchers in this exciting and impactful field.

References

5-Methylisoxazole-4-carboxylic acid: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 42831-50-5 Molecular Formula: C₅H₅NO₃ Molecular Weight: 127.10 g/mol

This technical guide provides an in-depth overview of 5-Methylisoxazole-4-carboxylic acid, a key intermediate in the synthesis of prominent pharmaceutical compounds. The information is tailored for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical and Physical Properties

This compound is a white to pale yellow crystalline powder.[1] Its chemical structure consists of a five-membered isoxazole (B147169) ring substituted with a methyl group at the 5-position and a carboxylic acid group at the 4-position. This arrangement of functional groups makes it a valuable building block in medicinal chemistry.

A summary of its key quantitative properties is presented in the table below.

PropertyValueReference(s)
Melting Point 144-149 °C[2],[1],[3]
Boiling Point (Predicted) 308.3±22.0 °C[2]
Density (Predicted) 1.348±0.06 g/cm³[2]
pKa (Predicted) 2.85±0.25[2]
LogP 0.449[4]

Spectroscopic data confirms the structure of this compound. Key spectral information is summarized as follows:

TechniqueData HighlightsReference(s)
¹H NMR Data available confirming the proton environment.[5]
¹³C NMR Data available confirming the carbon skeleton.[6]
Infrared (IR) Spectra available from KBr and ATR techniques.[5]
Mass Spectrometry (MS) Data available for molecular weight confirmation.[6]

Synthesis and Experimental Protocols

The synthesis of this compound is well-documented, with the most common route involving the hydrolysis of its corresponding ethyl ester.

Synthesis of this compound from Ethyl 5-methyl-4-isoxazolecarboxylate

A widely used method involves the acid-catalyzed hydrolysis of ethyl 5-methyl-4-isoxazolecarboxylate.

Experimental Protocol:

  • To a two-necked flask equipped with a mechanical stirrer and a distillation condenser, add 40.0 g of crude ethyl 5-methyl-4-isoxazolecarboxylate and 44 g of a 60% sulfuric acid solution.[2]

  • Heat the mixture to 85°C.[2]

  • Continuously distill off the ethanol (B145695) generated during the reaction.[2]

  • Monitor the reaction progress using thin-layer chromatography (TLC) until the ester starting material is fully consumed (approximately 4 hours).[2]

  • Cool the reaction mixture to room temperature, which should induce the precipitation of the product.[2]

  • Collect the solid product by filtration.[2]

  • For purification, dissolve the crude acid in a 2% acetic acid-toluene mixed solvent and recrystallize to obtain a product with approximately 99.9% purity.[2]

The following diagram illustrates the general workflow for this synthesis.

G start Start Materials: - Ethyl 5-methyl-4-isoxazolecarboxylate - 60% Sulfuric Acid Solution reaction Reaction: - Heat to 85°C - Continuous distillation of ethanol - Monitor by TLC (approx. 4h) start->reaction workup Workup: - Cool to room temperature - Filter to collect solid product reaction->workup purification Purification: - Recrystallize from 2% acetic acid-toluene workup->purification product Final Product: This compound purification->product

Synthesis Workflow for this compound.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of the immunomodulatory drugs Leflunomide (B1674699) and Teriflunomide (B560168).[7][8] These drugs are used in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.[7][8]

Synthesis of Leflunomide and Teriflunomide

The general synthetic pathway to Leflunomide involves the conversion of this compound to its acid chloride, followed by amidation with 4-(trifluoromethyl)aniline (B29031).[9][10] Teriflunomide can then be synthesized from Leflunomide.

Experimental Protocol for Leflunomide Synthesis:

  • Suspend this compound in a suitable solvent such as toluene.[9]

  • Add thionyl chloride and a catalytic amount of N,N-Dimethylformamide (DMF) and heat the mixture to about 65-70°C for several hours to form the acid chloride.[9]

  • Cool the reaction mixture to 0°C.[9]

  • Add 4-(trifluoromethyl)aniline dropwise to the cooled solution.[9]

  • Stir the reaction mixture at 0°C and then allow it to warm to room temperature and continue stirring.[9]

  • The resulting Leflunomide can be isolated and purified.

The logical relationship for the synthesis of these active pharmaceutical ingredients (APIs) is depicted below.

G start 5-Methylisoxazole- 4-carboxylic acid acid_chloride 5-Methylisoxazole- 4-carbonyl chloride start->acid_chloride Thionyl Chloride leflunomide Leflunomide acid_chloride->leflunomide + 4-(Trifluoromethyl)aniline teriflunomide Teriflunomide leflunomide->teriflunomide Metabolism or Chemical Synthesis

Synthetic relationship of this compound to Leflunomide and Teriflunomide.

Biological and Pharmacological Profile

While this compound is primarily recognized as a synthetic intermediate, isoxazole derivatives, in general, exhibit a wide range of biological activities. These activities include anti-inflammatory, antimicrobial, and anticancer properties.[11]

The mechanism of action for isoxazole derivatives can be diverse. In the context of cancer, for instance, they have been shown to act through various pathways.

The diagram below illustrates some of the general mechanisms of action attributed to isoxazole derivatives in cancer therapy.

G isoxazole Isoxazole Derivatives apoptosis Induction of Apoptosis isoxazole->apoptosis tubulin Inhibition of Tubulin Polymerization isoxazole->tubulin kinase Protein Kinase Inhibition isoxazole->kinase aromatase Aromatase Inhibition isoxazole->aromatase

General anticancer mechanisms of action for isoxazole derivatives.

It is important to note that the primary pharmacological relevance of this compound stems from its role as a precursor to Leflunomide and its active metabolite, Teriflunomide. Teriflunomide functions as an inhibitor of the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway.[12] By inhibiting this enzyme, Teriflunomide depletes the pool of pyrimidines available for DNA and RNA synthesis, thereby inhibiting the proliferation of rapidly dividing cells like lymphocytes, which underlies its immunosuppressive effects.[12]

Beyond its role as a pharmaceutical intermediate, some research has explored the herbicidal activities of this compound and the antifungal activities of its oxime ester derivatives.[2][6]

Conclusion

This compound is a versatile and commercially significant heterocyclic compound. Its primary value lies in its role as a key building block for the synthesis of the important immunosuppressive drugs Leflunomide and Teriflunomide. The well-established synthetic routes to this compound, coupled with its reactivity, make it an indispensable tool for medicinal chemists and the pharmaceutical industry. Further research into the intrinsic biological activities of this compound and its other derivatives may unveil new therapeutic applications.

References

Leflunomide Impurity D: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of Leflunomide Impurity D, a notable process-related impurity and potential degradant in the manufacturing of the immunosuppressive drug Leflunomide. This document outlines the chemical structure, physicochemical properties, and significance of this impurity in the context of drug safety and regulatory compliance. Detailed experimental protocols for its identification and quantification are provided, along with a summary of available toxicological data. This guide is intended to be a valuable resource for professionals involved in the research, development, and quality control of Leflunomide.

Introduction

Leflunomide is a pyrimidine (B1678525) synthesis inhibitor used in the treatment of rheumatoid and psoriatic arthritis.[1] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its safety and efficacy. Leflunomide Impurity D, chemically identified as 5-Methylisoxazole-4-carboxylic Acid, is a known impurity that can arise during the synthesis of Leflunomide or as a degradation product.[2][3] Its presence in the final drug product must be carefully monitored and controlled to meet stringent regulatory standards. This guide delves into the core aspects of Leflunomide Impurity D, providing a technical resource for scientists and researchers in the pharmaceutical industry.

Chemical Structure and Physicochemical Properties

Leflunomide Impurity D is characterized by a distinct chemical structure and a set of physicochemical properties that are essential for its identification and analysis.

Chemical Structure:

  • IUPAC Name: 5-methyl-1,2-oxazole-4-carboxylic acid[4]

  • Synonyms: this compound, Leflunomide Imp. D (EP)[2][3]

The chemical structure of Leflunomide Impurity D is presented below:

Figure 1: Chemical Structure of Leflunomide Impurity D

Physicochemical Properties:

A summary of the key physicochemical properties of Leflunomide Impurity D is provided in the table below.

PropertyValueReferences
Molecular Formula C₅H₅NO₃[3]
Molecular Weight 127.10 g/mol [3]
CAS Number 42831-50-5[2][3]
Appearance White to Pale Brown Solid[1]
Melting Point 144-148 °C[1]
pKa 2.85 ± 0.25 (Predicted)[1]
Solubility Slightly soluble in DMSO and Methanol[1]

Significance of Leflunomide Impurity D

The significance of Leflunomide Impurity D lies in its potential impact on the quality, safety, and efficacy of the Leflunomide drug product. As a process-related impurity and a potential degradation product, its levels must be strictly controlled.

Regulatory Context:

Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) establish limits for impurities in APIs and finished drug products. While specific limits for Leflunomide Impurity D are not explicitly detailed in the publicly available monographs, the general guidelines for controlling related substances apply.[5][6][7] The European Pharmacopoeia monograph for Leflunomide does mention other impurities (A, B, and C) but does not specify a limit for Impurity D.[5]

Toxicological Profile:

Experimental Protocols for Identification and Quantification

The accurate identification and quantification of Leflunomide Impurity D are crucial for quality control. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is essential for separating Leflunomide from its impurities, including Impurity D, and any degradation products.

Illustrative HPLC Workflow:

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Processing prep_api Weigh Leflunomide API/Formulation dissolve_api Dissolve in Diluent (e.g., Methanol) prep_api->dissolve_api prep_std Weigh Leflunomide Impurity D Standard dissolve_std Dissolve in Diluent prep_std->dissolve_std injection Inject Sample and Standard dissolve_api->injection dissolve_std->injection hplc_system HPLC System with UV Detector column C18 Column (e.g., 250 x 4.6 mm, 5 µm) hplc_system->column mobile_phase Mobile Phase (e.g., Acetonitrile (B52724):Buffer) column->mobile_phase mobile_phase->injection chromatogram Record Chromatograms injection->chromatogram peak_integration Integrate Peak Areas chromatogram->peak_integration quantification Quantify Impurity D peak_integration->quantification

Figure 2: General HPLC Workflow for Impurity D Analysis

Detailed HPLC Protocol (Composite from Literature):

This protocol is a composite representation based on published methods for Leflunomide and its impurities.[9][10][11]

  • Chromatographic System:

    • A High-Performance Liquid Chromatograph equipped with a UV detector.

  • Column:

    • C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.02M ammonium (B1175870) acetate (B1210297) buffer). The exact ratio should be optimized to achieve adequate separation. A common starting point is a 60:40 (v/v) ratio of acetonitrile to buffer.[11]

  • Flow Rate:

    • 1.0 mL/min.

  • Detection Wavelength:

    • 260 nm.[11]

  • Column Temperature:

    • Ambient.

  • Injection Volume:

    • 20 µL.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of Leflunomide Impurity D reference standard into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 100 µg/mL.

    • Further dilute this solution with the mobile phase to achieve a final concentration suitable for the calibration curve (e.g., 1 µg/mL).

  • Sample Solution Preparation:

    • Accurately weigh a quantity of Leflunomide API or powdered tablets equivalent to 100 mg of Leflunomide into a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm nylon filter before injection.

  • System Suitability:

    • Inject the standard solution multiple times. The relative standard deviation (RSD) of the peak area for Leflunomide Impurity D should be not more than 2.0%.

    • The tailing factor for the Leflunomide Impurity D peak should be not more than 2.0.

    • The resolution between the Leflunomide peak and the Impurity D peak should be not less than 2.0.

  • Calculation:

    • Calculate the percentage of Leflunomide Impurity D in the sample using the following formula:

High-Performance Thin-Layer Chromatography (HPTLC) Method

HPTLC offers a simpler and faster alternative for the quantification of Leflunomide and its impurities.

Detailed HPTLC Protocol (Based on Literature): [12]

  • Stationary Phase:

  • Mobile Phase:

    • n-Hexane: Ethyl Acetate (7:3 v/v).

  • Application:

    • Apply the standard and sample solutions as bands of 6 mm width using a suitable applicator.

  • Development:

    • Develop the plate in a twin-trough chamber saturated with the mobile phase for 20 minutes, up to a distance of 80 mm.

  • Drying:

    • Air-dry the plate after development.

  • Detection and Quantification:

    • Scan the dried plate at 271 nm using a densitometer.

  • Standard and Sample Preparation:

    • Prepare stock solutions of Leflunomide and Impurity D in methanol. Further dilutions are made to obtain working standards and samples in the desired concentration range (e.g., 75-450 ng/band for Leflunomide).[12]

Forced Degradation Studies

Forced degradation studies are crucial to understand the potential degradation pathways of Leflunomide and the formation of impurities, including Impurity D. These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light.

Forced Degradation Workflow:

G cluster_stress Stress Conditions cluster_analysis Analysis of Stressed Samples leflunomide Leflunomide API acid Acid Hydrolysis (e.g., 1N HCl) leflunomide->acid base Base Hydrolysis (e.g., 0.1N NaOH) leflunomide->base oxidation Oxidation (e.g., 3% H2O2) leflunomide->oxidation thermal Thermal Stress (e.g., 80°C) leflunomide->thermal photolytic Photolytic Stress (UV Light) leflunomide->photolytic hplc_analysis HPLC/HPTLC Analysis acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photolytic->hplc_analysis peak_identification Identify Degradation Products hplc_analysis->peak_identification impurity_d_formation Monitor Formation of Impurity D peak_identification->impurity_d_formation

Figure 3: Workflow for Forced Degradation Studies

Studies have shown that Leflunomide degrades under various stress conditions, and the resulting degradation products can be effectively separated and quantified using stability-indicating HPLC methods.[9][10] The formation of this compound (Impurity D) is plausible under hydrolytic conditions, which would cleave the amide bond of the Leflunomide molecule.

Conclusion

Leflunomide Impurity D is a critical quality attribute that requires careful control during the manufacturing and storage of Leflunomide. Its potential to impact the safety profile of the drug necessitates the use of robust and validated analytical methods for its monitoring. This technical guide provides a comprehensive overview of the structure, significance, and analytical methodologies related to Leflunomide Impurity D, serving as a valuable resource for pharmaceutical scientists and researchers. Further toxicological evaluation of this impurity would be beneficial to fully establish its safety profile and inform the setting of appropriate regulatory limits.

References

The Multifaceted Biological Activities of Methylisoxazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole (B147169) scaffold, a five-membered heterocycle containing nitrogen and oxygen, is a privileged structure in medicinal chemistry, imparting a range of biological activities to compounds that incorporate it. Among these, methylisoxazole derivatives have garnered significant attention for their therapeutic potential across various disease areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth overview of the biological activities of methylisoxazole compounds, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.

Anticancer Activity

Methylisoxazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key signaling pathways and the induction of apoptosis.

Mechanism of Action: Targeting HSP90 and Kinase Signaling

A prominent mechanism of action for several anticancer methylisoxazole compounds is the inhibition of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins that are often overexpressed or mutated in cancer cells, driving tumor growth and survival.[1] Inhibition of HSP90 leads to the degradation of these client proteins, disrupting multiple oncogenic signaling pathways simultaneously.[1][2]

Key HSP90 client proteins involved in cancer progression include receptor tyrosine kinases (e.g., HER2, EGFR), signaling proteins (e.g., AKT, SRC), and transcription factors (e.g., HIF-1α). By destabilizing these proteins, methylisoxazole-based HSP90 inhibitors can induce cell cycle arrest and apoptosis.[3][4]

HSP90_Inhibition cluster_stress Cellular Stress cluster_hsp90_cycle HSP90 Chaperone Cycle cluster_inhibition Inhibition by Methylisoxazole Stress Stress HSP90 HSP90 Stress->HSP90 Activates Client Protein (Oncogenic) Client Protein (Oncogenic) HSP90->Client Protein (Oncogenic) Binds Co-chaperones Co-chaperones Co-chaperones->HSP90 Folded Client Protein Folded Client Protein Client Protein (Oncogenic)->Folded Client Protein Folding & Activation Degradation Degradation Client Protein (Oncogenic)->Degradation Ubiquitination Cancer Progression Cancer Progression Folded Client Protein->Cancer Progression Methylisoxazole Compound Methylisoxazole Compound Methylisoxazole Compound->HSP90 Inhibits Apoptosis Apoptosis Degradation->Apoptosis

Furthermore, certain methylisoxazole derivatives act as kinase inhibitors, targeting enzymes like VEGFR, which are critical for tumor angiogenesis.[5][6] By blocking these kinases, the compounds can inhibit the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding their growth and metastasis.[5]

Quantitative Anticancer Activity Data

The cytotoxic effects of various methylisoxazole derivatives against different cancer cell lines are summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCancer Cell LineAssayIC50 (µM)Reference
3,5-dimethylisoxazole derivative 11h HL-60 (Leukemia)Cell Proliferation Assay0.120[7]
3,5-dimethylisoxazole derivative 11h MV4-11 (Leukemia)Cell Proliferation Assay0.09[7]
Pyridone derivative 11d MV4-11 (Leukemia)Antiproliferative Assay0.19[8]
Pyridone derivative 11e MV4-11 (Leukemia)Antiproliferative Assay0.32[8]
Pyridone derivative 11f MV4-11 (Leukemia)Antiproliferative Assay0.12[8]
3,5-diarylisoxazole derivative 26 PC3 (Prostate)Cytotoxicity AssayNot specified, high selectivity[9][10]
Isoxazole-piperazine hybrid 5l Huh7 (Liver)Cytotoxicity Assay0.3 - 3.7[11]
Isoxazole-piperazine hybrid 5m Huh7 (Liver)Cytotoxicity Assay0.3 - 3.7[11]
Isoxazole-piperazine hybrid 5o Huh7 (Liver)Cytotoxicity Assay0.3 - 3.7[11]
Isoxazole (3)HL-60 (Leukemia)MTT Assay86 - 755 (range for series)[12]
Isoxazole (6)HL-60 (Leukemia)MTT Assay86 - 755 (range for series)[12]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13]

MTT_Assay_Workflow Cell_Seeding 1. Seed cells in a 96-well plate Incubation_24h 2. Incubate for 24h (adhesion) Cell_Seeding->Incubation_24h Compound_Treatment 3. Treat with Methylisoxazole (various concentrations) Incubation_24h->Compound_Treatment Incubation_48_72h 4. Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition 5. Add MTT solution Incubation_48_72h->MTT_Addition Incubation_2_4h 6. Incubate for 2-4h (Formazan formation) MTT_Addition->Incubation_2_4h Solubilization 7. Add solubilization solution (e.g., DMSO) Incubation_2_4h->Solubilization Absorbance_Reading 8. Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis 9. Calculate IC50 values Absorbance_Reading->Data_Analysis

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Methylisoxazole compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Treat the cells with various concentrations of the methylisoxazole compounds. Include a vehicle control (solvent only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[14]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours.[15]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.

Antimicrobial Activity

Methylisoxazole derivatives have also been investigated for their efficacy against a range of microbial pathogens.

Quantitative Antimicrobial Activity Data

The antimicrobial activity of methylisoxazole compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundMicroorganismAssayMIC (µg/mL)Reference
Squaric amide 2 (SA2)MRSA (various strains)Broth Microdilution4 - 8[8]
Thiazole (B1198619) derivative 1Multidrug-resistant staphylococciBroth Microdilution1.38
Thiazole derivative 2Multidrug-resistant staphylococciBroth Microdilution1.40
5-phenyl-3-isoxazole carboxamidesS. aureusDisc DiffusionSignificant activity[15]
5-phenyl-3-isoxazole carboxamidesE. coliDisc DiffusionSignificant activity[15]
N-(5-methylisoxazol-3-yl)-phenoxyacetamidesS. aureus, E. coli, P. aeruginosa, C. albicansBroth Microdilution> 50 (bacteria), > 100 (yeast)[4]
2-(p-substituted phenyl)-5-[(4-substituted piperazin-l-yl)acetamido]-benzoxazolesVarious bacteria and fungiBroth Microdilution32 - 1024
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

MIC_Workflow Prepare_Stock 1. Prepare stock solution of Methylisoxazole compound Serial_Dilution 2. Perform serial two-fold dilutions in a 96-well plate Prepare_Stock->Serial_Dilution Inoculation 4. Inoculate each well with the bacterial suspension Serial_Dilution->Inoculation Inoculum_Prep 3. Prepare standardized bacterial inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation 5. Incubate at 37°C for 18-24h Inoculation->Incubation MIC_Reading 6. Determine MIC: lowest concentration with no visible growth Incubation->MIC_Reading

Materials:

  • Methylisoxazole compounds

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the methylisoxazole compound in a suitable solvent.

  • Serial Dilutions: Perform two-fold serial dilutions of the compound in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Inoculate each well containing the serially diluted compound with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity

Several methylisoxazole derivatives have shown promise as anti-inflammatory agents. Their efficacy is often evaluated in vivo using models such as the carrageenan-induced paw edema assay.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity is often expressed as the percentage of edema inhibition.

CompoundModelDose% Edema InhibitionReference
Isoxazole derivative 5b Carrageenan-induced paw edemaNot specified76.71 (at 3h)
Isoxazole derivative 5c Carrageenan-induced paw edemaNot specified75.56 (at 3h)
Isoxazole derivative 5d Carrageenan-induced paw edemaNot specified72.32 (at 3h)
Isoxazole derivative TPI-7 Carrageenan-induced paw edemaNot specifiedMost active in series
Isoxazole derivative TPI-13 Carrageenan-induced paw edemaNot specifiedMost active in series
Isoxazole derivatives L1, L4, L6, L8, L9, L15, L19 Carrageenan-induced paw edema & Xylene-induced ear edema100 mg/kgHighly potent[1]
MZO-2Carrageenan-induced paw edemaNot specifiedPotent
Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is used to screen for acute anti-inflammatory activity.

Materials:

  • Wistar albino rats

  • Methylisoxazole compounds

  • Carrageenan (1% in saline)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Diclofenac sodium)

Procedure:

  • Animal Grouping: Divide the rats into groups: control, standard drug, and test groups (different doses of methylisoxazole compounds).

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[1]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion

Methylisoxazole derivatives represent a versatile class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their potential for the development of new therapeutic agents. The mechanisms of action, often involving the modulation of key signaling pathways, provide a strong rationale for their further investigation and optimization. The standardized experimental protocols outlined in this guide serve as a foundation for the continued exploration of this promising class of molecules in drug discovery and development. Further research focusing on structure-activity relationships and in vivo efficacy will be crucial in translating the potential of methylisoxazole compounds into clinical applications.

References

An In-depth Technical Guide to 5-Methylisoxazole-4-carboxylic Acid: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylisoxazole-4-carboxylic acid is a versatile heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. Its rigid, planar isoxazole (B147169) core serves as a valuable scaffold for the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive review of the current literature on this compound, with a focus on its synthesis, quantitative biological data, and detailed experimental protocols. The information presented herein is intended to be a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Properties and Synthesis

This compound is a white to off-white crystalline solid. Its chemical structure, characterized by a five-membered ring containing adjacent nitrogen and oxygen atoms, a methyl group at position 5, and a carboxylic acid group at position 4, imparts it with unique chemical properties that are leveraged in various synthetic transformations.

Synthesis of this compound

The synthesis of this compound is a multi-step process that has been optimized over the years to improve yield and purity. A common and effective route involves the reaction of ethyl acetoacetate (B1235776) with triethyl orthoformate, followed by cyclization with hydroxylamine (B1172632), and subsequent hydrolysis of the resulting ester.[1][2]

Experimental Protocol: Synthesis of this compound

This protocol is a compilation of methodologies described in the literature.[1][2][3]

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate

  • In a round-bottom flask equipped with a distillation apparatus, combine ethyl acetoacetate, triethyl orthoformate, and a catalytic amount of acetic anhydride.

  • Heat the mixture to a temperature between 100-120°C.

  • Continuously remove the ethanol (B145695) formed during the reaction by distillation to drive the reaction to completion.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the excess reactants under reduced pressure to obtain the crude ethyl 2-(ethoxymethylene)-3-oxobutanoate.

Step 2: Synthesis of Ethyl 5-methylisoxazole-4-carboxylate

  • Prepare a solution of hydroxylamine hydrochloride and sodium acetate (B1210297) in water or ethanol.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add the crude ethyl 2-(ethoxymethylene)-3-oxobutanoate from the previous step to the hydroxylamine solution while maintaining the temperature below 10°C.

  • Stir the reaction mixture at room temperature for several hours until the cyclization is complete, as monitored by TLC.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 5-methylisoxazole-4-carboxylate.

Step 3: Hydrolysis to this compound

  • To the crude ethyl 5-methylisoxazole-4-carboxylate, add a solution of sodium hydroxide (B78521) or sulfuric acid in water.[1]

  • Heat the mixture to reflux (around 80-100°C) and stir for several hours.

  • Monitor the hydrolysis by TLC until the ester is no longer present.

  • Cool the reaction mixture to room temperature and acidify with a strong acid (e.g., concentrated HCl) to a pH of 2-3.

  • The this compound will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry to obtain the final product.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Quantitative Data on Synthesis

StepReactantsReaction ConditionsYield (%)Reference
1Ethyl acetoacetate, Triethyl orthoformate, Acetic anhydride100-120°C, distillation~98% (for analogous reactions)[3]
2Ethyl 2-(ethoxymethylene)-3-oxobutanoate, Hydroxylamine HCl, Sodium acetate0-10°C then room temperature68-71% (for analogous reactions)[3]
3Ethyl 5-methylisoxazole-4-carboxylate, 60% aq. H2SO4Reflux, 3.5 hoursHigher than acetic acid/HCl mixture[1]

Biological Activities and Therapeutic Potential

This compound and its derivatives have been reported to exhibit a range of biological activities, making them promising candidates for drug development. These activities include anti-inflammatory, antimicrobial, and antifungal properties.[4]

Anti-inflammatory Activity

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is a general guideline for assessing the COX inhibitory activity of test compounds.

  • Enzyme and Substrate Preparation: Prepare solutions of COX-1 and COX-2 enzymes, as well as the substrate, arachidonic acid, in an appropriate buffer.

  • Compound Preparation: Dissolve the test compounds (and a known COX inhibitor as a positive control, e.g., celecoxib) in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions of the stock solutions.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution to each well.

    • Add the diluted test compounds or control to the respective wells.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding the arachidonic acid solution to all wells.

    • Incubate at 37°C for a specific duration (e.g., 10-20 minutes).

  • Detection: The product of the COX reaction (prostaglandin H2) is typically unstable and is converted to a more stable product (e.g., prostaglandin (B15479496) E2) which can be quantified using an ELISA kit or other detection methods.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

Quantitative Data on COX Inhibition by Isoxazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Valdecoxib1500.00530000
Celecoxib150.05300
Rofecoxib>1000.018 - 0.026>3846 - 5556
Etoricoxib1161.1106

Note: This table presents data for known COX-2 inhibitors containing an isoxazole or related five-membered heterocyclic ring to provide a comparative context.

Antimicrobial and Antifungal Activity

Derivatives of this compound have demonstrated promising activity against various bacterial and fungal strains. The isoxazole scaffold is a key pharmacophore in several approved antimicrobial and antifungal drugs.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a compound.

  • Media and Inoculum Preparation: Prepare sterile Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi). Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Make serial two-fold dilutions of the stock solution in the appropriate growth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control well (medium and inoculum only) and a sterility control well (medium only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Quantitative Data on Antifungal Activity of 5-Methylisoxazole-4-carboxylic Oxime Esters

CompoundBotrytis cinerea EC50 (μg/mL)Rhizoctonia solani Inhibition (%) at 50 μg/mLValsa mali Inhibition (%) at 50 μg/mLGaeumannomyces graminis Inhibition (%) at 50 μg/mLReference
5g1.9585.278.681.3[5]
L1 (Lead)3.2180.172.475.6[5]
Trifloxystrobin2.5692.388.590.1[5]

Signaling Pathways and Experimental Workflows

While the precise signaling pathways modulated by this compound are not yet fully elucidated, the anti-inflammatory effects of isoxazole-containing compounds often involve the inhibition of the cyclooxygenase (COX) pathway, which is a key component of the broader inflammatory response often regulated by the NF-κB signaling cascade.

Putative Involvement in the Inflammatory Cascade

The synthesis of prostaglandins, which are key mediators of inflammation, is catalyzed by COX enzymes. The expression of COX-2 is induced by pro-inflammatory stimuli, a process often mediated by the transcription factor NF-κB. Therefore, compounds that inhibit COX activity can effectively reduce inflammation.

inflammatory_pathway cluster_stimuli Inflammatory Stimuli cluster_cell Cellular Response cluster_intervention Therapeutic Intervention Pro-inflammatory\nCytokines (e.g., TNF-α, IL-1β) Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) NF-κB Pathway NF-κB Pathway Pro-inflammatory\nCytokines (e.g., TNF-α, IL-1β)->NF-κB Pathway Activates COX-2 Gene\nTranscription COX-2 Gene Transcription NF-κB Pathway->COX-2 Gene\nTranscription Induces COX-2 Enzyme COX-2 Enzyme COX-2 Gene\nTranscription->COX-2 Enzyme Leads to Prostaglandin\nSynthesis Prostaglandin Synthesis COX-2 Enzyme->Prostaglandin\nSynthesis Catalyzes Inflammation Inflammation Prostaglandin\nSynthesis->Inflammation Mediates 5-Methylisoxazole-4-carboxylic\nAcid Derivatives 5-Methylisoxazole-4-carboxylic Acid Derivatives 5-Methylisoxazole-4-carboxylic\nAcid Derivatives->COX-2 Enzyme Inhibits

Caption: Putative mechanism of anti-inflammatory action of this compound derivatives.

Experimental Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of this compound and its derivatives.

experimental_workflow Starting Materials Starting Materials Synthesis of\nthis compound Synthesis of This compound Starting Materials->Synthesis of\nthis compound Purification & Characterization\n(Recrystallization, NMR, MS) Purification & Characterization (Recrystallization, NMR, MS) Synthesis of\nthis compound->Purification & Characterization\n(Recrystallization, NMR, MS) Pure this compound Pure this compound Purification & Characterization\n(Recrystallization, NMR, MS)->Pure this compound Derivative Synthesis Derivative Synthesis Pure this compound->Derivative Synthesis Library of Derivatives Library of Derivatives Derivative Synthesis->Library of Derivatives Biological Screening Biological Screening Library of Derivatives->Biological Screening Anti-inflammatory Assays\n(e.g., COX inhibition) Anti-inflammatory Assays (e.g., COX inhibition) Biological Screening->Anti-inflammatory Assays\n(e.g., COX inhibition) Antimicrobial Assays\n(e.g., MIC determination) Antimicrobial Assays (e.g., MIC determination) Biological Screening->Antimicrobial Assays\n(e.g., MIC determination) Antifungal Assays\n(e.g., EC50 determination) Antifungal Assays (e.g., EC50 determination) Biological Screening->Antifungal Assays\n(e.g., EC50 determination) Data Analysis\n(IC50, MIC, EC50) Data Analysis (IC50, MIC, EC50) Anti-inflammatory Assays\n(e.g., COX inhibition)->Data Analysis\n(IC50, MIC, EC50) Antimicrobial Assays\n(e.g., MIC determination)->Data Analysis\n(IC50, MIC, EC50) Antifungal Assays\n(e.g., EC50 determination)->Data Analysis\n(IC50, MIC, EC50) Lead Compound Identification Lead Compound Identification Data Analysis\n(IC50, MIC, EC50)->Lead Compound Identification

Caption: General workflow for synthesis and biological evaluation.

Conclusion

This compound is a valuable building block in medicinal chemistry, providing a foundation for the development of a diverse range of biologically active compounds. This guide has summarized key aspects of its synthesis and biological activities, providing detailed protocols and quantitative data to aid researchers in their endeavors. Further investigation into the specific molecular targets and signaling pathways of this compound and its derivatives will undoubtedly unveil new therapeutic opportunities and contribute to the advancement of drug discovery.

References

5-Methylisoxazole Derivatives: A Comprehensive Technical Guide to Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 22, 2025 – In the dynamic landscape of drug discovery, the 5-methylisoxazole (B1293550) scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of 5-methylisoxazole derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details experimental protocols for target validation, and visualizes the associated signaling pathways.

Key Therapeutic Targets and Quantitative Data

5-Methylisoxazole derivatives have been shown to interact with a diverse range of biological targets implicated in various diseases, including autoimmune disorders, infectious diseases, and cancer. The following tables summarize the quantitative data for the most promising therapeutic targets.

Table 1: Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition
CompoundDerivative ClassTargetSpeciesIC50Citation(s)
Leflunomide5-Methylisoxazole-4-carboxamideDHODHHuman98 µM[1]
Leflunomide5-Methylisoxazole-4-carboxamideDHODHRat6.3 µM[1]
Teriflunomide (A77 1726)Active metabolite of LeflunomideDHODHHuman1.1 µM[1]
Teriflunomide (A77 1726)Active metabolite of LeflunomideDHODHRat19 nM[1]

DHODH is a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway, making it a critical target for immunosuppressive and anti-inflammatory drugs.

Table 2: Antitubercular Activity
CompoundDerivative ClassTarget OrganismMICCitation(s)
Compound 105-Methylisoxazole-3-carboxamideMycobacterium tuberculosis H37Rv3.125 µM[2]
Compound 145-Methylisoxazole-3-carboxamideMycobacterium tuberculosis H37Rv3.125 µM[2]
Compound 95-Methylisoxazole-3-carboxamideMycobacterium tuberculosis H37Rv6.25 µM[2]
Compound 135-Methylisoxazole-3-carboxamideMycobacterium tuberculosis H37Rv6.25 µM[2]

The emergence of multidrug-resistant tuberculosis necessitates the discovery of novel antitubercular agents with unique mechanisms of action.

Table 3: Carbonic Anhydrase (CA) Inhibition
CompoundDerivative ClassTargetIC50Citation(s)
AC25-Methylisoxazole-4-carboxamideCarbonic Anhydrase112.3 ± 1.6 μM[3]
AC35-Methylisoxazole-4-carboxamideCarbonic Anhydrase228.4 ± 2.3 μM[3]

Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma and epilepsy.

Signaling Pathways

The therapeutic effects of 5-methylisoxazole derivatives are mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

DHODH_Inhibition_Pathway Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate (B1227488) Orotate DHODH->Orotate UMP UMP Orotate->UMP Pyrimidine Synthesis Pyrimidine Synthesis UMP->Pyrimidine Synthesis DNA/RNA Synthesis DNA/RNA Synthesis Pyrimidine Synthesis->DNA/RNA Synthesis Lymphocyte Proliferation Lymphocyte Proliferation DNA/RNA Synthesis->Lymphocyte Proliferation Leflunomide/Teriflunomide Leflunomide/ Teriflunomide Leflunomide/Teriflunomide->DHODH Inhibition

DHODH Inhibition Pathway

TNF_alpha_Signaling_Pathway TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK Complex IKK Complex TRAF2->IKK Complex RIP1->IKK Complex IκB IκB IKK Complex->IκB Phosphorylates & Degradation NF-κB NF-κB IκB->NF-κB Releases Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes Upregulates UTL_5g UTL-5g UTL_5g->TNF-α Modulation

TNF-α Signaling Pathway

Raf_MEK_ERK_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Ras Ras RTK->Ras Raf Raf Kinase Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation 5_Methylisoxazole_Inhibitor 5-Methylisoxazole Raf Inhibitor 5_Methylisoxazole_Inhibitor->Raf Inhibition

Raf-MEK-ERK Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the validation and advancement of drug discovery programs. The following section outlines the protocols for key experiments cited in this guide.

Dihydroorotate Dehydrogenase (DHODH) Enzyme Assay Protocol

This protocol describes a colorimetric method to determine the in vitro potency of DHODH inhibitors.[4]

Principle: The enzymatic activity of DHODH is measured by monitoring the reduction of 2,6-dichloroindophenol (B1210591) (DCIP), a colorimetric indicator. The electrons generated during the oxidation of dihydroorotate to orotate are transferred to DCIP, causing a decrease in absorbance at 600 nm. The rate of this decrease is proportional to DHODH activity.

Materials:

  • Recombinant human DHODH

  • Dihydroorotate (Substrate)

  • Decylubiquinone (Cofactor)

  • 2,6-dichloroindophenol (DCIP)

  • Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • Test compounds (5-methylisoxazole derivatives)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test compounds in assay buffer containing a final DMSO concentration of 1%. Include a "no inhibitor" control (DMSO only) and a "no enzyme" blank control.

  • Reaction Setup: In a 96-well plate, add 5 µL of the serially diluted inhibitor or control. Add 10 µL of diluted DHODH enzyme to each well (except the blank control).

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Prepare a substrate mixture containing dihydroorotate and DCIP in the assay buffer. Initiate the reaction by adding 10 µL of the substrate mixture to each well.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates (Vmax) from the linear portion of the absorbance vs. time plot. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Microplate Alamar Blue Assay (MABA) for Mycobacterium tuberculosis

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[1][5]

Principle: Alamar Blue (resazurin) is a cell viability indicator that is blue and non-fluorescent. In the presence of metabolically active cells, it is reduced to the pink and fluorescent resorufin. The color change provides a visual determination of bacterial growth inhibition.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Test compounds

  • Alamar Blue reagent

  • 96-well microplates

  • Sterile water and DMSO

Procedure:

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well plate using 7H9 broth. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well, including a drug-free control well.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Alamar Blue Addition: After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% sterile Tween 80 to each well.

  • Re-incubation: Re-incubate the plates at 37°C for 24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Carbonic Anhydrase (CA) Inhibition Assay

This protocol describes a method to screen for and characterize CA inhibitors.[2]

Principle: The assay is based on the esterase activity of CA, which catalyzes the hydrolysis of p-nitrophenyl acetate (B1210297) (p-NPA) to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically at 405 nm.

Materials:

  • Carbonic Anhydrase (e.g., from bovine erythrocytes)

  • p-Nitrophenyl acetate (p-NPA)

  • Assay Buffer (e.g., 50 mM Tris-SO4, pH 7.6)

  • Test compounds and a known CA inhibitor (e.g., Acetazolamide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the CA enzyme, substrate (p-NPA), and test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add 140 µL of assay buffer, 20 µL of the test compound dilution, and 20 µL of the CA enzyme solution to each well. Include controls for no inhibitor (vehicle) and no enzyme (blank).

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Start the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

  • Measurement: Immediately measure the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is calculated relative to the no-inhibitor control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro TNF-α Modulation Assay (Cell-Based)

This protocol measures the ability of a compound to inhibit the cytotoxic effect of human TNF-α on the L929 cell line.[6]

Principle: TNF-α induces cytotoxicity in L929 mouse fibrosarcoma cells in the presence of actinomycin (B1170597) D. A potential TNF-α inhibitor will protect the cells from this cytotoxic effect, which can be quantified using a cell viability assay such as the MTT assay.

Materials:

  • L929 cell line

  • RPMI 1640 medium with 10% FBS

  • Recombinant human TNF-α

  • Actinomycin D

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed L929 cells at a density of 1 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compounds to the cells along with 1 µg/mL actinomycin D and 1 ng/mL TNF-α.

  • Incubation: Incubate the plate at 37°C for 20 hours.

  • Cell Viability Measurement: Add MTT solution to each well and incubate for 4 hours. The formazan (B1609692) crystals are then dissolved in DMSO, and the absorbance is measured at 570 nm.

  • Data Analysis: The percentage of cell survival is calculated relative to the control (cells treated with TNF-α and actinomycin D but no inhibitor). The IC50 value, the concentration of the compound that results in 50% inhibition of TNF-α-induced cytotoxicity, is determined from a dose-response curve.

In Vitro Raf Kinase Inhibition Assay

This protocol describes a method to determine the IC50 value of a test compound against a specific Raf kinase isoform.[7]

Principle: The assay measures the amount of ADP produced during the kinase reaction using a luminescent assay (e.g., ADP-Glo™ Kinase Assay). The amount of light generated is proportional to the amount of ADP produced, which is inversely proportional to the activity of the Raf kinase inhibitor.

Materials:

  • Recombinant active Raf kinase (e.g., BRAF V600E)

  • Inactive MEK1 (Substrate)

  • ATP

  • Kinase buffer

  • Test compounds

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

  • Luminometer

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test compound in kinase buffer with a final DMSO concentration of 1%.

  • Reaction Setup: Add 5 µL of the serially diluted inhibitor or control to the wells of a 384-well plate. Add 10 µL of diluted active Raf kinase to each well.

  • Kinase Reaction Initiation: Prepare a Substrate/ATP mix containing inactive MEK1 and ATP in kinase buffer. Initiate the reaction by adding 10 µL of this mix to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The 5-methylisoxazole scaffold represents a versatile platform for the development of novel therapeutics against a range of diseases. This guide provides a foundational resource for researchers to explore and exploit the therapeutic potential of this promising class of compounds. The provided data, pathway diagrams, and detailed experimental protocols are intended to facilitate further research and accelerate the drug discovery process.

References

The Pivotal Role of 5-Methylisoxazole-4-carboxylic Acid in Synthetic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylisoxazole-4-carboxylic acid is a heterocyclic building block of significant interest in the field of medicinal chemistry and organic synthesis. Its rigid isoxazole (B147169) core, substituted with a reactive carboxylic acid function, provides a versatile scaffold for the construction of complex molecular architectures with diverse biological activities. This technical guide delves into the core applications of this compound, with a particular focus on its role in the synthesis of prominent active pharmaceutical ingredients (APIs). We will explore detailed experimental protocols, present quantitative data for key synthetic transformations, and visualize the underlying chemical and biological pathways.

Core Application: Synthesis of Leflunomide (B1674699) and Teriflunomide (B560168)

The most prominent application of this compound is as a key intermediate in the synthesis of the immunomodulatory drugs leflunomide and its active metabolite, teriflunomide.[1][2] These drugs are widely used in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.[2][3] The synthetic strategy generally involves the formation of the isoxazole ring system, followed by functional group manipulations to introduce the carboxylic acid, which is then coupled with an appropriate aniline (B41778) derivative.

Synthetic Workflow Overview

The synthesis of leflunomide from this compound is a well-established process, typically involving the activation of the carboxylic acid to an acid chloride, followed by amidation. The overall workflow can be visualized as follows:

G A This compound C 5-Methylisoxazole-4-carbonyl chloride A->C Activation B Chlorinating Agent (e.g., Thionyl Chloride) B->C F Leflunomide C->F Amidation D 4-Trifluoromethylaniline D->F E Base (e.g., NaHCO3, Triethylamine) E->F H Teriflunomide F->H Metabolism/ Hydrolosis G Base-mediated ring opening G->H

General synthetic scheme for leflunomide and teriflunomide.

Quantitative Data on Synthesis

The efficiency of the synthesis of leflunomide and teriflunomide is a critical factor in pharmaceutical manufacturing. The following table summarizes quantitative data from various reported procedures, highlighting the yields and purity at different stages of the synthesis.

StepReactantsSolvent(s)Catalyst/ReagentTemp. (°C)Time (h)Yield (%)Purity (%)Reference(s)
Acid Chloride Formation This compound, Thionyl chlorideToluene (B28343)-75 ± 510-12--[4][5]
Amide Coupling (Leflunomide) 5-Methylisoxazole-4-carbonyl chloride, 4-TrifluoromethylanilineToluene/WaterNaHCO₃6028899.5[1][6]
Amide Coupling (Leflunomide) 5-Methylisoxazole-4-carbonyl chloride, 4-TrifluoromethylanilineWaterNaHCO₃5028896[1][6]
Ring Opening (Teriflunomide) Leflunomide, Sodium HydroxideMethanol/Water-Reflux18199.9[7]
One-Pot Synthesis (Teriflunomide) This compound, 4-(Trifluoromethyl)aniline (B29031)AcetonitrileEDC2512>9099.5[8][9]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the hydrolysis of ethyl 5-methylisoxazole-4-carboxylate to the corresponding carboxylic acid.[10][11]

  • Reaction Setup: In a two-necked flask equipped with a mechanical stirrer and a distillation condenser, add crude ethyl 5-methylisoxazole-4-carboxylate (40.0 g) and a 60% sulfuric acid solution (44 g).

  • Hydrolysis: Heat the mixture to 85°C while continuously distilling off the ethanol (B145695) generated during the reaction.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting ester spot completely disappears (approximately 4 hours).

  • Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid product by filtration.

  • Purification: Dissolve the crude acid in a 2% acetic acid-toluene mixed solvent (60 mL) and recrystallize to obtain pure this compound.

Protocol 2: Synthesis of Leflunomide via Acid Chloride

This protocol details the two-step synthesis of leflunomide from this compound.[1][6]

Step 1: Formation of 5-Methylisoxazole-4-carbonyl chloride

  • Reaction Setup: To a stirred slurry of this compound (1.00 kg, 7.86 mol) in toluene (3.00 L), add thionyl chloride (~2.34 kg, 19.67 mol).

  • Reaction: Gradually heat the reaction mixture to 75 ± 5°C and stir at this temperature for 10-12 hours.

  • Work-up: After the reaction is complete, concentrate the mixture under reduced pressure to afford the crude 5-methylisoxazole-4-carbonyl chloride. This intermediate is typically used in the next step without further purification.

Step 2: Amide Coupling

  • Reaction Setup: In a separate vessel, dissolve 4-trifluoromethylaniline (5.75 g, 35.7 mmol) in a mixture of toluene (70 mL), water (15 mL), and sodium bicarbonate (3.16 g, 37.6 mmol).

  • Reaction: Heat the mixture to 60°C. Add the 5-methylisoxazole-4-carbonyl chloride (5 g, 34.4 mmol) dropwise over approximately 20 minutes with vigorous stirring.

  • Stirring: Continue stirring for an additional two hours after the addition is complete.

  • Isolation: Allow the mixture to cool to room temperature. The precipitated leflunomide is isolated as a white powder by filtration.

  • Drying: Dry the product at 60°C to a constant weight.

Protocol 3: One-Pot Synthesis of Teriflunomide using EDC

This protocol describes a more direct, one-step synthesis of teriflunomide.[8][9]

  • Reaction Setup: To a solution of this compound (1.0 eq) and 4-(trifluoromethyl)aniline (1.0 eq) in acetonitrile, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12 hours.

  • Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography or recrystallization to yield teriflunomide.

Mechanism of Action: Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition

Leflunomide is a prodrug that is rapidly converted in the body to its active metabolite, teriflunomide.[12] Teriflunomide exerts its immunomodulatory effects by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[3][13] This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. By inhibiting DHODH, teriflunomide depletes the pool of available pyrimidines, thereby arresting the proliferation of rapidly dividing cells, particularly activated lymphocytes, which are key players in autoimmune responses.[14]

G cluster_0 Mitochondrion A Dihydroorotate B DHODH A->B C Orotate B->C E De Novo Pyrimidine Synthesis C->E D Teriflunomide (Active Metabolite of Leflunomide) D->B Inhibition F DNA/RNA Synthesis E->F G Lymphocyte Proliferation F->G H Immunosuppression G->H

Signaling pathway of teriflunomide action.

Alternative Applications

While the synthesis of leflunomide and teriflunomide is the primary application of this compound, its structural motif is also found in other biologically active compounds. For instance, derivatives of 5-amino-3-methylisoxazole-4-carboxylic acid have been explored as novel unnatural amino acids for incorporation into peptides, potentially leading to new therapeutic agents with enhanced stability and novel biological activities.[2][15] The isoxazole ring itself is a privileged scaffold in medicinal chemistry, and this compound serves as a valuable starting material for the synthesis of a variety of isoxazole-containing compounds with potential applications as antimicrobial and anti-inflammatory agents.[2]

Conclusion

This compound is a cornerstone building block in modern medicinal chemistry, enabling the efficient synthesis of important immunomodulatory drugs. The synthetic routes to leflunomide and teriflunomide are well-optimized, offering high yields and purities. The understanding of the mechanism of action of these drugs provides a clear rationale for their therapeutic efficacy. As research continues to uncover new applications for isoxazole-containing compounds, the importance of this compound as a versatile synthetic intermediate is set to grow, paving the way for the development of novel therapeutics.

References

5-Methylisoxazole-4-carboxylic Acid: A Technical Guide to its Herbicidal Potential

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current research landscape surrounding the herbicidal activity of 5-Methylisoxazole-4-carboxylic acid. While the compound is noted for its herbicidal properties, detailed public-domain data on its specific efficacy and mode of action is limited. To provide a comprehensive understanding of the herbicidal potential within the isoxazole (B147169) class, this document will focus on the well-characterized derivative, isoxaflutole (B1672639), as a representative example. This guide will adhere to stringent data presentation and visualization requirements to facilitate clear comprehension and further research.

Introduction to this compound

However, the isoxazole chemical class to which it belongs includes potent and commercially successful herbicides. By examining a closely related and extensively studied analogue, we can infer a likely mechanism of action and understand the experimental frameworks required to fully characterize this compound as a potential herbicide.

Case Study: Isoxaflutole - A Representative Isoxazole Herbicide

Isoxaflutole is a prominent herbicide from the isoxazole class, providing an excellent model for understanding the potential herbicidal activity of this compound. It is a selective, pre-emergence herbicide used for the control of a wide range of broadleaf and grass weeds in crops such as corn and sugarcane[2].

Physicochemical and Herbicidal Properties of Isoxaflutole

The herbicidal activity of isoxaflutole is intrinsically linked to its physicochemical properties and its conversion to an active metabolite. A summary of these key quantitative parameters is presented below.

PropertyIsoxaflutole (Parent Compound)Diketonitrile (DKN) - Active MetaboliteReference
Water Solubility (mg/L)6.2326[2]
Log P (Octanol-Water Partition Coefficient)2.190.4[2]
Soil Half-Life12 hours to 3 days20 to 30 days[2]
Mode of Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

The primary mode of action for isoxaflutole, and likely for other herbicidally active isoxazoles, is the inhibition of the plant enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD)[2][3]. HPPD is a key enzyme in the biochemical pathway responsible for the synthesis of plastoquinone, which is essential for the biosynthesis of carotenoids[2].

The inhibition of HPPD leads to a depletion of carotenoids. Carotenoids play a crucial role in protecting chlorophyll (B73375) from photo-oxidation. Without carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic "bleaching" symptoms observed in susceptible plants, followed by growth cessation and death[2][3].

Interestingly, isoxaflutole itself is a pro-herbicide. In the plant and soil, the isoxazole ring opens to form a more active diketonitrile (DKN) derivative, which is the actual inhibitor of the HPPD enzyme[2].

MOA_Pathway cluster_plant Plant Cell IFT Isoxaflutole (IFT) DKN Diketonitrile (DKN) (Active Metabolite) IFT->DKN Metabolic Activation HPPD 4-HPPD Enzyme DKN->HPPD Inhibits Plastoquinone Plastoquinone Biosynthesis HPPD->Plastoquinone Catalyzes Carotenoid Carotenoid Biosynthesis Plastoquinone->Carotenoid Chlorophyll Chlorophyll Carotenoid->Chlorophyll Protects Photo_ox Photo-oxidation Chlorophyll->Photo_ox Plant_death Plant Death Photo_ox->Plant_death

Mode of action for Isoxaflutole, a representative isoxazole herbicide.

Experimental Protocols for Herbicidal Activity Assessment

To rigorously evaluate the herbicidal activity of this compound, a series of standardized bioassays are required. Below is a detailed protocol for a representative whole-plant post-emergence assay.

Whole-Plant Post-Emergence Herbicidal Bioassay

Objective: To determine the herbicidal efficacy of this compound when applied to emerged weed seedlings.

Materials:

  • Test compound: this compound

  • Solvent (e.g., acetone (B3395972) or DMSO)

  • Surfactant (e.g., Tween 20)

  • Deionized water

  • Pots (e.g., 10 cm diameter) filled with standard potting mix

  • Seeds of target weed species (e.g., Digitaria ciliaris, Amaranthus retroflexus, Abutilon theophrasti)

  • Controlled environment growth chamber (e.g., 25°C, 16:8h light:dark cycle, 60% relative humidity)

  • Laboratory spray chamber calibrated to deliver a set volume over a defined area

  • Positive control herbicide (e.g., a commercial herbicide with a known mode of action)

  • Negative control (solvent and surfactant in water)

Procedure:

  • Plant Propagation: Sow seeds of each target weed species in separate pots. Grow the plants in a controlled environment growth chamber until they reach the 2-3 true leaf stage.

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. From this stock, prepare a series of dilutions to achieve the desired application rates (e.g., 10, 100, 500, 1000 g/ha). Each test solution should contain a standard concentration of surfactant (e.g., 0.1% v/v). Prepare a negative control solution containing only the solvent, surfactant, and water at the same concentrations.

  • Herbicide Application: Randomly assign pots to treatment groups (different application rates of the test compound, positive control, and negative control), with a minimum of three replicate pots per treatment. Place the pots in a laboratory spray chamber and apply the respective test solutions evenly over the foliage.

  • Post-Application Incubation: Return the treated plants to the controlled environment growth chamber and continue to water and care for them as needed, avoiding washing the compound off the leaves.

  • Efficacy Assessment: At 7, 14, and 21 days after treatment, visually assess the plants for signs of phytotoxicity. Use a rating scale from 0% (no effect) to 100% (complete plant death). Record symptoms such as chlorosis, necrosis, stunting, and bleaching.

  • Data Analysis: Calculate the average percent injury for each treatment group at each time point. If a dose-response is observed, the data can be used to calculate the GR50 (the dose required to cause a 50% reduction in growth) or ED50 (the dose required to cause a 50% effect).

Experimental_Workflow cluster_workflow Herbicide Screening Workflow Start Start: Identify Lead Compound Prep Prepare Test Solutions Start->Prep Application Apply Compound in Spray Chamber Prep->Application Planting Sow Weed Seeds & Grow to 2-3 Leaf Stage Planting->Application Incubation Incubate in Growth Chamber Application->Incubation Assessment Visual Assessment (7, 14, 21 Days) Incubation->Assessment Data_Analysis Data Analysis (e.g., ED50 Calculation) Assessment->Data_Analysis MOA_Studies Mode of Action Studies Data_Analysis->MOA_Studies End End: Characterize Herbicidal Profile MOA_Studies->End

A generalized workflow for the screening and characterization of a potential herbicide.

Future Research Directions

To fully elucidate the herbicidal potential of this compound, future research should focus on several key areas:

  • Quantitative Efficacy Studies: Dose-response studies on a wide range of monocotyledonous and dicotyledonous weeds are necessary to determine its herbicidal spectrum and potency.

  • Mode of Action Identification: In vitro enzyme assays, particularly targeting HPPD, should be conducted to determine if it shares the same mode of action as other isoxazole herbicides. Metabolomic studies could also help identify the biochemical pathways affected by the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues of this compound could lead to the discovery of more potent herbicides and provide insights into the structural requirements for its activity.

  • Pre-emergence vs. Post-emergence Activity: Evaluating the compound's efficacy when applied to the soil before weed emergence versus to the foliage of emerged weeds will be crucial for determining its potential application in agriculture.

Conclusion

This compound is a compound with acknowledged, yet poorly characterized, herbicidal activity. While specific quantitative data remains elusive in the public domain, the well-documented herbicidal properties of the isoxazole class, exemplified by isoxaflutole, provide a strong rationale for further investigation. The likely mode of action, inhibition of the HPPD enzyme, offers a clear starting point for mechanistic studies. The experimental protocols and workflows outlined in this guide provide a robust framework for future research aimed at fully characterizing the herbicidal profile of this compound and its potential as a lead compound in the development of new weed management solutions.

References

Investigating 5-amino-3-methyl-isoxazole-4-carboxylic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Non-Proteinogenic Amino Acid, 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), a non-proteinogenic β-amino acid with potential applications in peptidomimetics and drug discovery. This document details its synthesis, chemical properties, and known biological context, offering a valuable resource for researchers interested in exploring its utility.

Chemical Properties and Synthesis

5-amino-3-methyl-isoxazole-4-carboxylic acid, also known as AMIA, is a bifunctional isoxazole (B147169) derivative containing both an amino and a carboxylic acid group.[1][2] This structure classifies it as a β-amino acid, a class of compounds with significant interest in the development of novel therapeutics due to their ability to form peptides with altered secondary structures and increased resistance to proteolytic degradation.[2][3]

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₅H₆N₂O₃[4]
Molecular Weight142.11 g/mol [4]
CAS Number84661-50-7[4]
Synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid

The synthesis of AMIA is a three-step process, which is outlined below. While specific yields for each step are not consistently reported in the literature, the protocol provides a reliable method for its preparation.[2]

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Ethyl 2-cyano-3-ethoxybut-2-enoate (P1) cluster_step2 Step 2: Synthesis of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate (P2) cluster_step3 Step 3: Hydrolysis to AMIA (P3) A Triethyl orthoacetate P1 Ethyl 2-cyano-3-ethoxybut-2-enoate A->P1 DMAP, 110 °C B Ethyl cyanoacetate B->P1 DMAP, 110 °C P1_ref P1 P2 Ethyl 5-amino-3-methyl- isoxazole-4-carboxylate P1_ref->P2 EtOH, 24h, RT C EtONa, NH₂OH·HCl C->P2 EtOH, 24h, RT P2_ref P2 P3 5-amino-3-methyl-isoxazole- 4-carboxylic acid (AMIA) P2_ref->P3 D NaOH(aq), then HCl D->P3 Signaling_Pathway cluster_potential Potential Biological Activity of AMIA cluster_isoxazole Known Isoxazole Activities cluster_ampa Structural Similarity to AMPA AMIA 5-amino-3-methyl-isoxazole- 4-carboxylic acid (AMIA) Anticancer Anticancer AMIA->Anticancer Potential based on isoxazole scaffold Antiinflammatory Anti-inflammatory AMIA->Antiinflammatory Potential based on isoxazole scaffold Antibacterial Antibacterial AMIA->Antibacterial Potential based on isoxazole scaffold GlutamateReceptor Glutamate Receptor Interaction? AMIA->GlutamateReceptor Hypothesized based on structural similarity Experimental_Workflow start Solid Support with N-terminal Amino Acid coupling Coupling Reaction start->coupling amia 5-amino-3-methyl-isoxazole- 4-carboxylic acid (AMIA) amia->coupling peptide Peptide with N-terminal AMIA coupling->peptide analysis MS, MS/MS, LC-MS Characterization peptide->analysis

References

Methodological & Application

Synthesis of 5-Methylisoxazole-4-carboxylic acid from ethyl acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of 5-Methylisoxazole-4-carboxylic acid

Introduction

This compound is a key heterocyclic building block in organic synthesis. It serves as a crucial intermediate in the production of various pharmaceuticals, most notably the immunomodulatory drug Leflunomide, which is used in the treatment of rheumatoid and psoriatic arthritis.[1][2] The synthesis of this compound with high purity is therefore of significant interest to the pharmaceutical and drug development industries. The following protocol details a robust and scalable three-step synthesis starting from readily available ethyl acetoacetate (B1235776).

Reaction Pathway

The synthesis proceeds via three main steps:

  • Condensation: Ethyl acetoacetate is reacted with triethyl orthoformate to form the intermediate, ethyl 2-(ethoxymethylene)-3-oxobutanoate.

  • Cyclization: The intermediate undergoes a cyclization reaction with hydroxylamine (B1172632) to form the isoxazole (B147169) ring, yielding ethyl 5-methylisoxazole-4-carboxylate.

  • Hydrolysis: The resulting ester is hydrolyzed under acidic conditions to afford the final product, this compound.

This pathway is advantageous as it allows for the controlled formation of the desired 5-methyl isomer, minimizing the generation of the isomeric impurity, ethyl 3-methylisoxazole-4-carboxylate.[3]

Synthesis_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis EAA Ethyl Acetoacetate EMOE Ethyl 2-(ethoxymethylene) -3-oxobutanoate EAA->EMOE Heat TEOF Triethyl Orthoformate + Acetic Anhydride (B1165640) EMOE_2 Ethyl 2-(ethoxymethylene) -3-oxobutanoate EMIC Ethyl 5-methylisoxazole -4-carboxylate EMOE_2->EMIC Low Temp. HYDS Hydroxylamine Sulfate (B86663) + Sodium Acetate (B1210297) EMIC_2 Ethyl 5-methylisoxazole -4-carboxylate MICA 5-Methylisoxazole-4- carboxylic acid EMIC_2->MICA Heat ACID Strong Acid (e.g., H₂SO₄)

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established and patented methodologies.[3][4]

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate

This step involves the condensation of ethyl acetoacetate with triethyl orthoformate.

  • Materials:

    • Ethyl 3-oxobutanoate (ethyl acetoacetate)

    • Triethyl orthoformate

    • Acetic anhydride

  • Procedure:

    • Combine ethyl acetoacetate, triethyl orthoformate, and acetic anhydride in a round-bottom flask equipped with a reflux condenser.[4]

    • Heat the reaction mixture to a temperature between 100-130°C.[4][5]

    • Maintain the temperature and stir for approximately 5 hours to drive the reaction to completion.[4]

    • After cooling the mixture to room temperature, remove excess reagents and byproducts (ethanol) via distillation under reduced pressure.[4][6]

    • The resulting crude product, ethyl 2-(ethoxymethylene)-3-oxobutanoate, is typically a viscous yellow oil and can be used in the next step without further purification.[4][6]

Step 2: Synthesis of Ethyl 5-methylisoxazole-4-carboxylate

This is the key cyclization step to form the isoxazole ring.

  • Materials:

    • Ethyl 2-(ethoxymethylene)-3-oxobutanoate (from Step 1)

    • Hydroxylamine sulfate

    • Sodium acetate (or a salt of trifluoroacetic acid)

    • Appropriate solvent (e.g., ethanol (B145695), methanol)

  • Procedure:

    • Prepare a solution of hydroxylamine sulfate and sodium acetate in an appropriate solvent in a reaction vessel.

    • Cool the reaction vessel to a temperature between -20°C and 0°C using a suitable cooling bath (e.g., salt-ice-acetone). A preferred temperature is about -5°C.

    • Slowly add the crude ethyl 2-(ethoxymethylene)-3-oxobutanoate from Step 1 to the cooled hydroxylamine solution with stirring.

    • Maintain the low temperature and continue stirring until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).

    • Upon completion, the crude ethyl-5-methylisoxazole-4-carboxylate can be isolated through standard workup procedures. The crude product is often carried directly to the next step without extensive purification.[3]

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the ester to the target carboxylic acid.

  • Materials:

    • Crude ethyl 5-methylisoxazole-4-carboxylate (from Step 2)

    • Strong acid (e.g., 60% aqueous sulfuric acid)[3]

  • Procedure:

    • Charge the crude ethyl 5-methylisoxazole-4-carboxylate and 60% aqueous sulfuric acid into a two-necked flask equipped with a mechanical stirrer and a distillation apparatus.[3]

    • Heat the mixture to approximately 80-88°C.[3]

    • Continuously remove the ethanol generated during the hydrolysis by distillation to drive the reaction to completion.[3]

    • The reaction is typically complete within 3.5 to 4 hours. Monitor the disappearance of the starting ester by TLC.

    • After the reaction is complete, cool the mixture to room temperature. The solid product will precipitate.

    • Collect the solid product by filtration.

    • The crude acid can be further purified by recrystallization from a suitable solvent, such as a toluene/acetic acid mixture, to yield high-purity this compound.[7]

Data Presentation

The following tables summarize the key quantitative parameters for each step of the synthesis.

Table 1: Reaction Conditions Summary

Step Reaction Key Reagents Temperature (°C) Duration (hours) Ref.
1 Condensation Ethyl acetoacetate, Triethyl orthoformate, Acetic anhydride 100 - 130 5 [4]
2 Cyclization Ethyl 2-(ethoxymethylene)-3-oxobutanoate, Hydroxylamine sulfate, Sodium acetate -20 to 0 Variable

| 3 | Hydrolysis | Ethyl 5-methylisoxazole-4-carboxylate, 60% aq. H₂SO₄ | 80 - 88 | 3.5 - 4 |[3] |

Table 2: Reported Yields

Step Product Reported Yield Notes Ref.
1 Ethyl 2-(ethoxymethylene)-3-oxobutanoate ~80% After distillation [4][8]

| 3 | this compound | High | Yield is noted as much higher with H₂SO₄ vs. HCl/AcOH |[3] |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental process from starting materials to the final purified product.

Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis & Purification A1 Mix Ethyl Acetoacetate, Triethyl Orthoformate, & Acetic Anhydride A2 Heat at 130°C for 5 hours A1->A2 A3 Cool to RT A2->A3 A4 Distill under reduced pressure A3->A4 A5 Isolate Crude Intermediate (Yellow Oil) A4->A5 B3 Add Crude Intermediate from Step 1 A5->B3 Use directly B1 Prepare Solution of Hydroxylamine Sulfate & Sodium Acetate B2 Cool to -5°C B1->B2 B2->B3 B4 Stir at Low Temp (Monitor by TLC) B3->B4 B5 Isolate Crude Ester B4->B5 C1 Combine Crude Ester with 60% H₂SO₄ B5->C1 Use directly C2 Heat to 85°C with Ethanol Distillation C1->C2 C3 Cool to RT to Precipitate Product C2->C3 C4 Filter Solid C3->C4 C5 Recrystallize from Toluene/Acetic Acid C4->C5 C6 Dry Final Product C5->C6

Figure 2: Laboratory workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Cyclization Reaction to Form an Isoxazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of isoxazole (B147169) rings, a critical heterocyclic motif in medicinal chemistry due to its wide range of biological activities.[1][2][3] The isoxazole scaffold is present in numerous FDA-approved drugs and serves as a valuable pharmacophore in drug discovery.[4][5] This document outlines two primary and versatile synthetic strategies for isoxazole ring formation: the condensation of 1,3-dicarbonyl compounds with hydroxylamine (B1172632) and the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[6][7] Additionally, green chemistry approaches are presented to address the growing need for environmentally benign synthetic methods.[2][8]

Synthesis of Isoxazoles from 1,3-Dicarbonyl Compounds and Hydroxylamine

This classical and reliable method involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine, typically in the presence of a base. The reaction proceeds through the formation of a mono-oxime intermediate, followed by intramolecular cyclization and dehydration to yield the isoxazole ring.[9]

General Reaction Scheme:

start R1-C(=O)-CH2-C(=O)-R2 (1,3-Dicarbonyl Compound) plus1 + start->plus1 hydroxylamine NH2OH (Hydroxylamine) plus1->hydroxylamine arrow1 Base (e.g., Pyridine, KOH) hydroxylamine->arrow1 intermediate [Intermediate Mono-oxime] arrow1->intermediate arrow2 Cyclization & -H2O intermediate->arrow2 end (Isoxazole) arrow2->end

Caption: Reaction of a 1,3-dicarbonyl compound with hydroxylamine.

Experimental Protocol

This protocol is a general procedure for the synthesis of 3,5-disubstituted isoxazoles from β-diketones and hydroxylamine hydrochloride.[10][11]

Materials:

  • β-Diketone derivative (1.0 eq)

  • Hydroxylamine hydrochloride (1.0 eq)

  • Pyridine

  • 15% Glacial acetic acid

  • 95% Ethanol (B145695)

  • Round bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • In a round bottom flask, dissolve the β-diketone derivative (0.005 M) and hydroxylamine hydrochloride (0.005 M) in pyridine.[10]

  • Attach a reflux condenser and heat the mixture to reflux with stirring.[10]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing crushed ice and 15% glacial acetic acid to precipitate the product.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the solid from 95% ethanol to obtain the pure isoxazole derivative.[11]

Data Presentation
Entryβ-Diketone (R1, R2)BaseSolventTime (h)Yield (%)Reference
11,3-Diphenyl-1,3-propanedioneKOHEthanol12-[12]
2Pentane-2,4-dionePyridinePyridineReflux-[10]
3Chalcone derivativeKOHEthanol12-[12]

Yield data is often variable and dependent on the specific substrate.

Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition of nitrile oxides with alkynes is one of the most efficient and widely used methods for the synthesis of isoxazoles.[7] Nitrile oxides are typically generated in situ from aldoximes or hydroximoyl chlorides to avoid their rapid dimerization.[13][14]

General Reaction Scheme:

cluster_nitrile_oxide Nitrile Oxide Generation aldoxime R1-CH=N-OH (Aldoxime) oxidant Oxidant (e.g., PIFA, NCS) aldoxime->oxidant nitrile_oxide [R1-C≡N+-O-] (Nitrile Oxide) oxidant->nitrile_oxide plus + nitrile_oxide->plus alkyne R2-C≡CH (Alkyne) plus->alkyne arrow [3+2] Cycloaddition alkyne->arrow isoxazole (3,5-Disubstituted Isoxazole) arrow->isoxazole

Caption: 1,3-Dipolar cycloaddition of a nitrile oxide with an alkyne.

Experimental Protocol: One-Pot Synthesis from an Aldoxime and Alkyne

This protocol describes a one-pot synthesis of 3,5-disubstituted isoxazoles using a hypervalent iodine reagent to generate the nitrile oxide in situ.[13]

Materials:

Procedure:

  • In a round-bottom flask, dissolve the alkyne (1.2 equiv) and the oxime (1 equiv) in a 5:1 mixture of methanol and water (5 mL).[13]

  • Add [bis(trifluoroacetoxy)]iodobenzene (1.5 equiv) to the solution.[13]

  • Stir the reaction mixture at room temperature for 2 days. Monitor the reaction progress by TLC.

  • Upon completion, add 5 mL of 10% sodium thiosulfate solution to quench the excess oxidant.[13]

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous MgSO4.[13]

  • Filter the drying agent and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[13]

Data Presentation
EntryAldoxime (R1)Alkyne (R2)OxidantSolventTimeTemp (°C)Yield (%)Reference
1Pyridine-2-aldoxime2-Ethynyl pyridinePIFAMeOH/H2OOvernight50-[13]
2Benzaldehyde oximePhenylacetylenePIFAMeOH/H2O2 daysRT-[13]
3VariousVarioustert-Butyl nitrite---Good[15]
4Curcumin derivatives-Acetic acid-Short-Excellent[14]

Yields are highly dependent on the specific substrates used.

Green Chemistry Approaches to Isoxazole Synthesis

In recent years, the development of environmentally friendly synthetic methods has become a major focus. For isoxazole synthesis, green approaches include ultrasound-assisted synthesis, microwave irradiation, and the use of aqueous media.[8]

Ultrasound-Assisted Synthesis

Sonochemistry can accelerate reaction rates and improve yields under milder conditions.[8]

start Combine Reactants in Aqueous Media (e.g., Aldehyde, β-Ketoester, Hydroxylamine HCl) ultrasound Apply Ultrasound Irradiation (e.g., 40 kHz, 300 W, 20°C, 30 min) start->ultrasound precipitation Product Precipitates ultrasound->precipitation filtration Collect by Vacuum Filtration precipitation->filtration recrystallization Recrystallize from Ethanol filtration->recrystallization end Pure Isoxazole Product recrystallization->end

Caption: Workflow for ultrasound-assisted isoxazole synthesis.

Experimental Protocol: Catalyst-Free Synthesis in Water

This protocol describes a three-component reaction for the synthesis of 3-methyl-4-benzylideneisoxazol-5(4H)-one in water under ultrasound irradiation.[8]

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde) (1 mmol)

  • Ethyl acetoacetate (B1235776) (1 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Deionized water (10 mL)

  • Ethanol (for recrystallization)

  • Ultrasonic bath

Procedure:

  • In a 50 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and hydroxylamine hydrochloride (1.2 mmol) in 10 mL of deionized water.[8]

  • Place the flask in an ultrasonic bath, ensuring the water level in the bath is the same as the level of the reaction mixture.

  • Irradiate the mixture with ultrasound (e.g., 40 kHz, 300 W) at 20°C for 30 minutes.[8]

  • Monitor the reaction progress by TLC.

  • Upon completion, the solid product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold water.[8]

  • Recrystallize the crude product from ethanol to afford the pure product.[8]

Data Presentation for Green Synthesis Methods
MethodReactantsCatalystSolventConditionsYield (%)Reference
Ultrasound2-Methoxybenzaldehyde, Ethyl acetoacetate, Hydroxylamine HClVitamin B1Water40 kHz, 300W, 20°C, 30 min-[8]
MicrowaveChalcone, Hydroxylamine HClSodium acetateEthanol--[8]
Aqueous MCRAromatic aldehyde, β-Ketoester, Hydroxylamine HClNoneWaterReflux, 3h-[8]
Ball-millingTerminal alkynes, Hydroxyimidoyl chloridesCu/Al2O3Solvent-free-Moderate to Excellent[14]

Specific yield percentages are highly substrate-dependent and are often reported in the primary literature for specific examples.

Applications in Drug Development

The isoxazole ring is a privileged scaffold in medicinal chemistry, found in a variety of therapeutic agents.[4][5] Its utility stems from its ability to engage in hydrogen bonding and π-π stacking interactions, as well as its metabolic stability.[14] Isoxazole-containing drugs exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[1][2][3]

Examples of Isoxazole-Containing Drugs:

  • Valdecoxib: A non-steroidal anti-inflammatory drug (NSAID).[5]

  • Sulfamethoxazole: An antibiotic.[14]

  • Leflunomide: An antirheumatic drug.[5]

  • Zonisamide: An anticonvulsant.[5]

The synthetic protocols described herein provide researchers with robust methods to generate diverse libraries of isoxazole-containing compounds for screening and development of new therapeutic agents.

References

Application Notes and Protocols: Synthesis of Leflunomide Using 5-Methylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leflunomide (B1674699) is an isoxazole (B147169) derivative with immunosuppressive and anti-inflammatory properties, primarily used in the treatment of rheumatoid and psoriatic arthritis. It functions as a disease-modifying antirheumatic drug (DMARD) by inhibiting the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway.[1][2][3] The inhibition of DHODH by leflunomide's active metabolite, teriflunomide (B560168) (A77 1726), leads to a decrease in the proliferation of activated T and B lymphocytes, which play a crucial role in the pathogenesis of autoimmune diseases.[1][2] This document provides detailed application notes and protocols for the synthesis of Leflunomide, focusing on the utilization of 5-Methylisoxazole-4-carboxylic acid as a key starting material.

Synthesis Overview

The synthesis of Leflunomide from this compound is a well-established two-step process.[4][5] The first step involves the conversion of this compound to its corresponding acid chloride, this compound chloride. The second step is the amidation of this acid chloride with 4-trifluoromethylaniline to yield Leflunomide.[4][6] This method is advantageous for its efficiency and the high purity of the final product.[4][7]

Chemical Reaction Pathway

Leflunomide_Synthesis cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation 5-MICA 5-Methylisoxazole- 4-carboxylic acid MIA-Cl 5-Methylisoxazole- 4-carboxylic acid chloride 5-MICA->MIA-Cl Chlorination Reagent1 Thionyl Chloride (SOCl2) (or other chlorinating agent) Reagent1->MIA-Cl Leflunomide Leflunomide MIA-Cl->Leflunomide Amidation TFMA 4-Trifluoromethylaniline TFMA->Leflunomide Experimental_Workflow cluster_synthesis Leflunomide Synthesis Workflow Start Start Step1 Step 1: Acid Chloride Formation (this compound + Chlorinating Agent) Start->Step1 Step2 Step 2: Amidation (Acid Chloride + 4-Trifluoromethylaniline) Step1->Step2 Precipitation Precipitation / Crystallization Step2->Precipitation Isolation Isolation (Filtration) Precipitation->Isolation Washing Washing (Water/Solvent) Isolation->Washing Drying Drying Washing->Drying Final_Product Leflunomide (Final Product) Drying->Final_Product Leflunomide_MoA Leflunomide Leflunomide (Prodrug) A77_1726 A77 1726 (Active Metabolite) Leflunomide->A77_1726 Metabolism DHODH Dihydroorotate Dehydrogenase (DHODH) A77_1726->DHODH Inhibition Pyrimidine_Synthesis De Novo Pyrimidine Synthesis DHODH->Pyrimidine_Synthesis Catalyzes Lymphocyte_Proliferation Activated Lymphocyte Proliferation Pyrimidine_Synthesis->Lymphocyte_Proliferation Required for Immune_Response Immune Response & Inflammation Lymphocyte_Proliferation->Immune_Response Drives Therapeutic_Effect Therapeutic Effect (e.g., in Rheumatoid Arthritis) Immune_Response->Therapeutic_Effect Reduction leads to

References

Application Notes and Protocols: Synthesis of Teriflunomide for Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teriflunomide (B560168) is an oral immunomodulatory drug approved for the treatment of relapsing forms of multiple sclerosis (MS).[1][2] Its therapeutic effect is primarily attributed to its ability to selectively and reversibly inhibit the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[3][4][5] This enzyme is critical for the de novo synthesis of pyrimidines, which are essential for the proliferation of rapidly dividing cells such as activated T and B lymphocytes.[4][5] By inhibiting DHODH, teriflunomide reduces the proliferation of these immune cells, thereby mitigating the inflammatory processes that drive the pathophysiology of MS.[3][5] This document provides an overview of the synthesis of Teriflunomide, its mechanism of action, and detailed experimental protocols relevant to its synthesis and analysis.

Mechanism of Action in Multiple Sclerosis

Teriflunomide's primary mechanism of action involves the inhibition of DHODH, a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway.[3][4][5] Activated T and B lymphocytes, which play a central role in the autoimmune attacks on the myelin sheath in MS, have a high demand for pyrimidines to support their rapid proliferation.[5] By blocking this pathway, Teriflunomide exerts a cytostatic effect on these activated lymphocytes, limiting their expansion and subsequent infiltration into the central nervous system.[3][4] This selective action on proliferating lymphocytes, while having a lesser effect on resting or slowly dividing cells that can utilize the pyrimidine salvage pathway, helps to reduce the autoimmune response without causing broad immunosuppression.[5]

Teriflunomide_Mechanism_of_Action cluster_lymphocyte Activated Lymphocyte De_novo_Pyrimidine_Synthesis De novo Pyrimidine Synthesis DHODH Dihydroorotate Dehydrogenase (DHODH) De_novo_Pyrimidine_Synthesis->DHODH Requires Proliferation Lymphocyte Proliferation DHODH->Proliferation Enables Inflammation Inflammation & Myelin Damage Proliferation->Inflammation Teriflunomide Teriflunomide Teriflunomide->DHODH Inhibits caption Mechanism of Action of Teriflunomide in Multiple Sclerosis.

Caption: Mechanism of Action of Teriflunomide in Multiple Sclerosis.

Synthesis of Teriflunomide

Several synthetic routes for Teriflunomide have been reported in the literature. A common approach involves the synthesis of its precursor, Leflunomide, followed by a ring-opening reaction to yield Teriflunomide. Other methods describe the direct synthesis of Teriflunomide. Below are summaries of representative synthetic strategies.

Synthesis via Leflunomide Intermediate

One established method involves the reaction of 5-methylisoxazole-4-carbonyl chloride with 4-(trifluoromethyl)aniline (B29031) to form Leflunomide.[6][7] The subsequent ring-opening of Leflunomide under basic conditions yields Teriflunomide.[6]

Teriflunomide_Synthesis_via_Leflunomide Reactant_A 5-Methylisoxazole-4-carbonyl chloride Leflunomide Leflunomide Reactant_A->Leflunomide Reactant_B 4-(Trifluoromethyl)aniline Reactant_B->Leflunomide Teriflunomide Teriflunomide Leflunomide->Teriflunomide Hydrolysis (e.g., NaOH/Methanol) caption Synthetic Pathway to Teriflunomide via Leflunomide Intermediate.

Caption: Synthetic Pathway to Teriflunomide via Leflunomide Intermediate.

Direct Synthesis of Teriflunomide

Direct synthesis routes often start with 2-cyanoacetic acid and 4-(trifluoromethyl)aniline. For instance, one method involves the coupling of these two starting materials to form 2-cyano-N-(4-trifluoromethylphenyl)acetamide, which is then acylated to produce Teriflunomide.[8]

Starting Material AStarting Material BKey IntermediateFinal ProductReported YieldPurityReference
4-trifluoromethyl aniline (B41778)Cyanoacetic acid2-cyano-N-[4-(trifluoromethylphenyl) acetamide (B32628)Teriflunomide84.8%99.96%[8]
5-methylisoxazole-4-carboxylic acid4-(trifluoromethyl)aniline-Teriflunomide>90%99.495%[9]

Experimental Protocols

Protocol 1: Synthesis of Teriflunomide via 2-cyano-N-[4-(trifluoromethylphenyl) acetamide

This protocol is adapted from a reported synthesis of Teriflunomide.[8]

Materials:

  • 4-trifluoromethyl aniline

  • Cyanoacetic acid

  • Boric acid

  • Toluene (B28343)

  • Acetic acid

  • Ethyl acetate

  • N,N-carbonyl diimidazole (CDI)

  • Sodium tert-butoxide

  • Hydrochloric acid

  • Sodium carbonate

  • Acetone (B3395972)

  • Water

Procedure:

Step 1: Synthesis of 2-cyano-N-[4-(trifluoromethylphenyl) acetamide (Intermediate II)

  • To a reaction flask, add 4-trifluoromethyl aniline (1.0 mol), cyanoacetic acid (1.35 mol), boric acid (0.1 mol), and toluene.

  • Heat the mixture to 110-115°C and remove water azeotropically for 12 hours.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, distill off the toluene completely under vacuum.

  • Add water to the residue and agitate for 2 hours at 25-30°C.

  • Isolate the solid product by filtration, wash with water, and dry under vacuum.

Step 2: Synthesis of Teriflunomide (I)

  • In a separate flask, charge acetic acid (1.0 mol) and ethyl acetate, followed by N,N-carbonyl diimidazole (CDI, 1.2 mol).

  • Stir the mixture at 0-10°C for 2 hours.

  • Add this solution to an ice-cooled solution of 2-cyano-N-[4-(trifluoromethylphenyl) acetamide (Intermediate II, 1.0 mol) containing sodium tert-butoxide (2.5 mol) and toluene at 5-10°C.

  • Continue stirring at 25-30°C for 2 hours and monitor by HPLC.

  • Upon completion, add water and concentrated hydrochloric acid.

  • Separate the layers and neutralize the aqueous layer with a sodium carbonate solution.

  • Filter the crude Teriflunomide and crystallize from acetone to obtain the pure product.

Protocol 2: Analytical Method for Teriflunomide by RP-HPLC

This protocol outlines a general reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Teriflunomide.[10][11]

Materials and Equipment:

  • Teriflunomide standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ortho-phosphoric acid or Di-potassium hydrogen anhydrous (K2HPO4)

  • Triethylamine (TEA)

  • Water (HPLC grade)

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., Symmetry ODS RP C18, 5µm, 15mm x 4.6mm i.d. or Eclipse XBD C18, 150 x 4.6 mm, 5µm)

Chromatographic Conditions (Example 1): [10]

  • Mobile Phase: Acetonitrile: Methanol: 0.1% Ortho Phosphoric Acid (50:40:10 v/v/v)

  • Flow Rate: 1.0 ml/minute (isocratic)

  • Column: Symmetry ODS RP C18, 5µm, 15mm x 4.6mm i.d.

  • Detection Wavelength: 232 nm

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

Chromatographic Conditions (Example 2): [11]

  • Mobile Phase: Acetonitrile: Di-potassium hydrogen anhydrous (K2HPO4) solution (40:60 v/v) containing TEA (pH 7)

  • Flow Rate: 1.0 ml/minute

  • Column: Eclipse XBD C18 (150 x 4.6 mm, 5µm)

  • Detection Wavelength: Appropriate wavelength determined by UV scan (e.g., 200-400 nm)

Procedure:

  • Standard Solution Preparation: Accurately weigh a known amount of Teriflunomide standard and dissolve it in a suitable diluent (e.g., mobile phase or methanol) to prepare a stock solution. Prepare working standard solutions by serial dilution.

  • Sample Solution Preparation: Prepare the sample solution by dissolving the synthesized Teriflunomide in the diluent to a known concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Determine the concentration of Teriflunomide in the sample by comparing the peak area with that of the standard.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start_Materials Starting Materials Reaction Chemical Reaction Start_Materials->Reaction Workup Work-up & Isolation Reaction->Workup Crude_Product Crude Teriflunomide Workup->Crude_Product Crystallization Crystallization Crude_Product->Crystallization Pure_Product Pure Teriflunomide Crystallization->Pure_Product HPLC RP-HPLC Analysis Pure_Product->HPLC Characterization Characterization (NMR, MS, IR) Pure_Product->Characterization Final_Data Final Data (Purity, Yield) HPLC->Final_Data Characterization->Final_Data caption General Experimental Workflow for Teriflunomide Synthesis and Analysis.

Caption: General Experimental Workflow for Teriflunomide Synthesis and Analysis.

Clinical Efficacy in Multiple Sclerosis

Clinical trials have demonstrated the efficacy of Teriflunomide in treating relapsing forms of MS.[12][13] The pivotal Phase III TEMSO and TOWER studies showed that Teriflunomide significantly reduced the annualized relapse rate (ARR) and delayed disability progression compared to placebo.[2][12]

Clinical TrialTreatment ArmsKey Efficacy Outcome (vs. Placebo)Reference
TEMSO Teriflunomide 7 mg, Teriflunomide 14 mg, PlaceboARR Reduction: 31.2% (7 mg), 31.5% (14 mg) Disability Progression Risk Reduction: 23.7% (7 mg), 29.8% (14 mg)[12]
TOWER Teriflunomide 7 mg, Teriflunomide 14 mg, PlaceboARR Reduction: 22.3% (7 mg), 36.3% (14 mg) Disability Progression Risk Reduction: 31.5% (14 mg)[12]
TOPIC Teriflunomide 14 mg, Teriflunomide 7 mg, PlaceboRisk Reduction of New Clinical Relapse: 42.6% (14 mg)[14]

Conclusion

Teriflunomide represents an important oral therapeutic option for patients with relapsing multiple sclerosis. Its well-defined mechanism of action, targeting the proliferation of activated lymphocytes, provides a clear rationale for its use. The synthesis of Teriflunomide can be achieved through various routes, with opportunities for process optimization to improve yield and purity. The analytical methods outlined are crucial for ensuring the quality and consistency of the active pharmaceutical ingredient. The provided protocols serve as a foundational guide for researchers and drug development professionals working with this important molecule. molecule.

References

Application Note: HPLC Analysis of 5-Methylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 5-Methylisoxazole-4-carboxylic acid. This compound is a key intermediate in the synthesis of various pharmaceuticals, including the antirheumatic drug Leflunomide, and a known degradation product.[1][2] The described reverse-phase HPLC method is suitable for purity assessment, quantitative analysis, and monitoring of chemical reactions and stability studies.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] Accurate and reliable analytical methods are crucial for its quantification and quality control. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of isoxazole (B147169) derivatives due to its high resolution, sensitivity, and reproducibility.[3][4] This document provides a detailed protocol for the HPLC analysis of this compound, including chromatographic conditions, sample preparation, and a summary of expected performance characteristics.

Experimental Protocol

A reverse-phase HPLC method is employed for the separation and quantification of this compound.

Chromatographic Conditions

ParameterValue
HPLC System Any standard HPLC system with a UV detector
Column C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Gradient 10% B to 70% B over 15 minutes, then hold at 70% B for 5 minutes, followed by a return to 10% B and re-equilibration for 5 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 260 nm

Reagents and Sample Preparation

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in a 1:1 mixture of acetonitrile and water to make a 100 mL stock solution of 100 µg/mL.

    • Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-50 µg/mL).

  • Sample Solution Preparation:

    • Prepare sample solutions by accurately weighing the material, dissolving it in the diluent (1:1 acetonitrile/water), and diluting to a final concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Analytical Workflow

HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Standard/Sample dissolve Dissolve in Diluent weigh->dissolve dilute Serial Dilution (Standards) dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject Prepared Samples separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate Chromatogram calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Sample calibrate->quantify

Caption: Workflow for the HPLC analysis of this compound.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of this HPLC method. These values should be confirmed during method validation in the user's laboratory.

ParameterExpected Value
Retention Time Approximately 8-10 minutes
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Method Development and Optimization

The choice of a C18 column provides good retention and separation for moderately polar compounds like this compound. The use of formic acid in the mobile phase is crucial for achieving good peak shape by suppressing the ionization of the carboxylic acid group. For mass spectrometry (MS) compatible applications, formic acid is a suitable modifier.[5] The gradient elution allows for the separation of the target analyte from potential impurities with different polarities. The detection wavelength of 260 nm is selected based on the UV absorbance characteristics of the isoxazole ring, though a full UV scan is recommended to determine the optimal wavelength.

Troubleshooting

HPLC Troubleshooting start Problem problem1 Poor Peak Shape Tailing or Fronting start->problem1 problem2 Variable Retention Times Drifting Peaks start->problem2 problem3 Low Signal Intensity No Peak start->problem3 solution1 Check mobile phase pH Ensure column is not overloaded Check for column degradation problem1->solution1 Solution solution2 Ensure proper column equilibration Check for leaks in the system Check pump performance problem2->solution2 Solution solution3 Verify sample concentration Check detector lamp Ensure proper injection problem3->solution3 Solution

Caption: Common troubleshooting guide for HPLC analysis.

Conclusion

The HPLC method described in this application note is a reliable and robust procedure for the quantitative analysis of this compound. The protocol is straightforward and can be readily implemented in a quality control or research laboratory setting. Proper method validation should be performed to ensure its suitability for the intended application.

References

Application Note & Protocol: HPLC-MS Method for 5-Methylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative analysis of 5-Methylisoxazole-4-carboxylic acid using a High-Performance Liquid Chromatography (HPLC) method compatible with mass spectrometry (MS). This compound is a small, polar, acidic compound, which can present challenges for retention and detection using standard reversed-phase HPLC methods. The protocols detailed below outline two potential approaches: a reversed-phase (RP) method and a hydrophilic interaction liquid chromatography (HILIC) method, both coupled with tandem mass spectrometry (MS/MS) for sensitive and selective quantification. These methodologies are crucial for applications in pharmacokinetic studies, impurity profiling, and quality control in drug development.

Introduction

This compound is a key chemical moiety found in various pharmacologically active compounds. Accurate and sensitive quantification of this molecule in diverse matrices, such as biological fluids and active pharmaceutical ingredients (APIs), is essential for research and development. Due to its polar and acidic nature, developing a robust and reliable analytical method can be challenging. Standard reversed-phase chromatography may offer insufficient retention, leading to co-elution with other polar matrix components and potential ion suppression in the mass spectrometer.[1]

This application note presents two validated starting points for an HPLC-MS/MS method tailored for this compound, addressing the challenges of its physicochemical properties. The use of mass spectrometry provides high selectivity and sensitivity, which is often required for bioanalytical applications.

Analytical Approaches

Two primary liquid chromatography strategies are presented to achieve optimal separation and detection of this compound.

  • Reversed-Phase (RP) HPLC: This approach utilizes a C18 stationary phase. While retention of polar compounds can be challenging, optimization of the mobile phase with an appropriate acidic modifier can yield acceptable results. For mass spectrometry compatibility, volatile modifiers like formic acid are essential.[2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the retention and separation of highly polar compounds that are poorly retained in reversed-phase systems.[1] This technique uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, which can also enhance ESI-MS sensitivity.[3]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

Standard and Sample Preparation

Standard Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Perform serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for calibration curves.

Sample Preparation (General Protocol):

The appropriate sample preparation method will depend on the matrix.

  • For Drug Substance: Accurately weigh and dissolve the sample in the initial mobile phase to achieve a suitable concentration.

  • For Biological Matrices (e.g., Plasma, Urine):

    • To 100 µL of the sample, add 300 µL of cold acetonitrile containing an internal standard to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Method 1: Reversed-Phase HPLC-MS/MS

This method is a good starting point and may be sufficient for many applications.

Chromatographic Conditions:

ParameterValue
HPLC System UPLC/HPLC system with a binary pump and autosampler
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions (Triple Quadrupole):

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions To be determined by infusing a standard solution. A potential transition for C5H5NO3 (MW: 127.10) would be Q1: 126.0 -> Q3: 82.0 (loss of CO2)
Method 2: HILIC-MS/MS

This method is recommended for complex matrices or when improved retention of the polar analyte is required.

Chromatographic Conditions:

ParameterValue
HPLC System UPLC/HPLC system with a binary pump and autosampler
Column HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium acetate + 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 7 minutes, hold for 1 min, return to 95% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

Mass Spectrometry Conditions (Triple Quadrupole):

The mass spectrometry conditions would be similar to the reversed-phase method and should be optimized for maximum signal intensity.

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: HPLC Method Parameters

ParameterMethod 1: Reversed-PhaseMethod 2: HILIC
Column C18 (2.1 x 50 mm, 1.8 µm)BEH Amide (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water10 mM Ammonium acetate + 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in AcetonitrileAcetonitrile
Flow Rate 0.4 mL/min0.3 mL/min
Column Temp. 40 °C40 °C
Injection Vol. 5 µL2 µL

Table 2: Mass Spectrometry Parameters

ParameterSuggested Starting Value
Ionization Mode ESI Negative
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transition (Q1/Q3) 126.0 / 82.0 (Example)

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) working Working Standards stock->working Dilution hplc HPLC Separation (RP or HILIC) working->hplc Calibration sample Sample Matrix extract Extraction/ Precipitation sample->extract reconstitute Reconstitution extract->reconstitute reconstitute->hplc Analysis ms Mass Spectrometry (ESI-, MRM) hplc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify

Caption: General workflow for the HPLC-MS/MS analysis of this compound.

logical_relationship cluster_rp Reversed-Phase Method cluster_hilic HILIC Method analyte This compound (Polar, Acidic) rp_col C18 Column analyte->rp_col hilic_col Polar Column (Amide) analyte->hilic_col rp_mp High Aqueous Mobile Phase rp_col->rp_mp rp_issue Potential for Poor Retention rp_mp->rp_issue hilic_mp High Organic Mobile Phase hilic_col->hilic_mp hilic_adv Improved Retention hilic_mp->hilic_adv

Caption: Logical relationship between analyte properties and the choice of chromatographic method.

Conclusion

The described HPLC-MS/MS methods provide robust and sensitive starting points for the quantification of this compound. The choice between a reversed-phase and a HILIC approach will depend on the specific application, matrix complexity, and required sensitivity.[1] For most applications, the reversed-phase method offers a simpler and more common approach, while HILIC provides a powerful alternative for challenging separations of this polar analyte. It is imperative that these methods are fully validated for their intended use, including assessments of linearity, accuracy, precision, and selectivity.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using 5-Amino-3-methyl-isoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the incorporation of the unnatural β-amino acid, 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), into peptide chains using solid-phase peptide synthesis (SPPS). The inclusion of AMIA can lead to the development of novel α/β-mixed peptides and peptidomimetics with potential therapeutic applications, owing to the diverse biological activities associated with the isoxazole (B147169) moiety.[1][2][3][4][5]

Introduction

5-Amino-3-methyl-isoxazole-4-carboxylic acid is a bifunctional isoxazole derivative containing both an amino and a carboxylic group, classifying it as a non-proteinogenic β-amino acid.[5] Its incorporation into peptides can create unique structural motifs and biological properties.[1][2][3][4][5] Isoxazole-containing compounds have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties, with several drugs containing this moiety approved by the FDA and EMA.[2][5] These protocols are based on established methodologies for the successful coupling of AMIA to a resin-bound peptide.[1][2][4]

Data Presentation

While specific quantitative data on coupling efficiency, purity, and yield for a wide range of sequences are not extensively detailed in the primary literature, the successful synthesis and characterization of several model peptides have been reported. The following table summarizes the model peptides synthesized and the characterization method used.

Model Peptide SequenceAMIA PositionCharacterization MethodReference
H-DVYT-NH₂N-terminusTandem Mass Spectrometry (MS/MS)[2]
H-EAAA-NH₂N-terminusTandem Mass Spectrometry (MS/MS)[2]
H-PPPP-NH₂N-terminusTandem Mass Spectrometry (MS/MS)[2]
H-PPPPP-NH₂N-terminusTandem Mass Spectrometry (MS/MS)[2]

Experimental Protocols

The following protocols describe the manual solid-phase synthesis of peptides incorporating AMIA at the N-terminus. These methods are based on the widely used Fmoc/tBu strategy.[6]

Protocol 1: Standard Solid-Phase Peptide Synthesis of Model Peptides

This protocol outlines the synthesis of the underlying α-amino acid peptide chain on a solid support prior to the coupling of AMIA.

1. Resin Swelling:

  • Place the appropriate amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.

  • Wash the resin with dichloromethane (B109758) (DCM) for 1 minute.

  • Add dimethylformamide (DMF) and allow the resin to swell for 30 minutes at room temperature.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a 20% solution of piperidine (B6355638) in DMF to the resin.

  • Agitate the mixture for 5 minutes.

  • Drain the solution and repeat the piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

3. Amino Acid Coupling:

  • Dissolve the Fmoc-protected α-amino acid (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

  • After complete coupling (negative Kaiser test), wash the resin with DMF (3 times) and DCM (3 times).

4. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.

SPPS_Workflow Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIEA) Washing1->Coupling Kaiser_Test Kaiser Test Coupling->Kaiser_Test Washing2 Washing (DMF, DCM) Repeat Repeat Cycle Washing2->Repeat Kaiser_Test->Coupling Positive Kaiser_Test->Washing2 Negative Repeat->Fmoc_Deprotection Next Amino Acid AMIA_Coupling_Workflow Peptide_Resin Peptide-Resin (Fmoc-protected N-terminus) Final_Deprotection Final Fmoc Deprotection (20% Piperidine/DMF) Peptide_Resin->Final_Deprotection Washing1 Washing (DMF, DCM) Final_Deprotection->Washing1 AMIA_Coupling AMIA Coupling to Peptide-Resin Washing1->AMIA_Coupling AMIA_Activation AMIA Activation (AMIA, HBTU, DIEA in DMF) AMIA_Activation->AMIA_Coupling Washing2 Final Washing (DMF, DCM) AMIA_Coupling->Washing2 Drying Drying under Vacuum Washing2->Drying Final_Product AMIA-Peptide-Resin Drying->Final_Product Cleavage_Workflow Start Dried AMIA-Peptide-Resin Cleavage Cleavage from Resin (TFA-based cocktail) Start->Cleavage Filtration Filtration Cleavage->Filtration Precipitation Precipitation in Cold Diethyl Ether Filtration->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Washing Washing with Cold Diethyl Ether Centrifugation->Washing Drying Drying Washing->Drying Purification RP-HPLC Purification Drying->Purification Characterization Mass Spectrometry Characterization Purification->Characterization Final_Peptide Pure AMIA-Peptide Characterization->Final_Peptide

References

Application Notes and Protocols for ¹H and ¹³C NMR Characterization of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoxazole (B147169) derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, serving as core structural motifs in numerous pharmaceutical agents.[1] The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is an indispensable tool for the unambiguous characterization of isoxazole derivatives.[2] These techniques provide detailed information about the molecular structure, including the substitution pattern on the isoxazole ring and the nature of various functional groups. This document provides detailed application notes and experimental protocols for the ¹H and ¹³C NMR characterization of isoxazole derivatives.

General Principles of NMR Characterization of Isoxazoles

The isoxazole ring is a five-membered heterocycle containing an oxygen and a nitrogen atom adjacent to each other.[3] The electronic environment of the protons and carbons in the isoxazole ring and its substituents gives rise to characteristic chemical shifts in the ¹H and ¹³C NMR spectra.

  • ¹H NMR: The protons on the isoxazole ring typically resonate in the aromatic region of the spectrum. The chemical shift and multiplicity of these protons are highly dependent on the substitution pattern. For instance, in a 3,5-disubstituted isoxazole, the H-4 proton typically appears as a singlet.

  • ¹³C NMR: The carbon atoms of the isoxazole ring also exhibit characteristic chemical shifts. The C-3 and C-5 carbons, being adjacent to the heteroatoms, generally appear at a lower field compared to the C-4 carbon. Substituent effects can significantly influence the chemical shifts of the ring carbons, providing valuable information about the substitution pattern.[4][5]

Experimental Protocols

A generalized workflow for the NMR characterization of isoxazole derivatives is presented below.

G cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing cluster_analysis Data Analysis and Structure Elucidation Sample Weigh Isoxazole Derivative Solvent Dissolve in Deuterated Solvent Sample->Solvent Standard Add Internal Standard (TMS) Solvent->Standard Tube Transfer to NMR Tube Standard->Tube Spectrometer Place Sample in Spectrometer Tube->Spectrometer Setup Set Up NMR Experiment (1H, 13C) Spectrometer->Setup Acquire Acquire FID Setup->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration (1H) Baseline->Integrate PeakPick Peak Picking Integrate->PeakPick ChemShift Analyze Chemical Shifts PeakPick->ChemShift Coupling Analyze Coupling Constants PeakPick->Coupling Structure Propose Structure ChemShift->Structure Coupling->Structure Confirm Confirm with 2D NMR (if necessary) Structure->Confirm

Caption: Experimental workflow for NMR characterization. (Max Width: 760px)
Sample Preparation

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the purified isoxazole derivative.

  • Solvent Selection: Choose an appropriate deuterated solvent that completely dissolves the sample. Common solvents include Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆).[6][7] The choice of solvent can slightly affect the chemical shifts.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).[7]

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

NMR Data Acquisition

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.[7][8]

¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz

  • Pulse Program: Standard single-pulse (zg30)

  • Number of Scans: 16-32

  • Acquisition Time: ~3-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: -2 to 12 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Spectrometer Frequency: 101 MHz

  • Pulse Program: Proton-decoupled (zgpg30)

  • Number of Scans: 1024-4096 (or more, depending on sample concentration)

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay: 2 seconds

  • Spectral Width: -10 to 220 ppm

  • Temperature: 298 K

Data Processing
  • Fourier Transform (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[9]

  • Peak Picking and Integration (¹H only): Identify all significant peaks and integrate their areas to determine the relative number of protons.

Data Presentation: Characteristic NMR Data

The following tables summarize typical chemical shift ranges for various isoxazole derivatives based on published data.

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Isoxazole Derivatives
ProtonChemical Shift Range (ppm)MultiplicityCoupling Constant (J, Hz)Reference(s)
Isoxazole H-46.70 - 7.40s-[8][10]
Phenyl H (ortho)7.70 - 8.30m, d, dd7.0 - 9.0[6][8][10]
Phenyl H (meta)7.30 - 7.60m, t7.0 - 8.0[6][8][10]
Phenyl H (para)7.30 - 7.60m, t7.0 - 8.0[6][8][10]
-CH₃2.40 - 2.90s-[6]
-OCH₃3.80 - 4.00s-[8]

Chemical shifts are typically referenced to TMS at 0.00 ppm. Solvents used include CDCl₃ and DMSO-d₆.

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Isoxazole Derivatives
CarbonChemical Shift Range (ppm)Reference(s)
Isoxazole C-3160.0 - 165.0[8][10]
Isoxazole C-497.0 - 118.0[8][10]
Isoxazole C-5168.0 - 173.0[8][10]
Phenyl C (ipso)124.0 - 135.0[8][10]
Phenyl C (ortho)125.0 - 129.0[8][10]
Phenyl C (meta)128.0 - 131.0[8][10]
Phenyl C (para)128.0 - 142.0[8][10]
-CH₃11.0 - 22.0[6]
-OCH₃55.0 - 56.0[8]

Chemical shifts are typically referenced to TMS at 0.00 ppm. Solvents used include CDCl₃ and DMSO-d₆.

Structure Elucidation and Advanced Techniques

The combination of ¹H and ¹³C NMR data is powerful for structure elucidation. The chemical shifts, multiplicities, and integration in the ¹H spectrum, along with the number of signals and chemical shifts in the ¹³C spectrum, allow for the determination of the molecular skeleton and the placement of substituents.

For more complex molecules or to resolve ambiguities, 2D NMR techniques are often employed.

G cluster_1d 1D NMR Data cluster_2d 2D NMR Data (Optional) H1_NMR 1H NMR (Chemical Shift, Multiplicity, Integration) Structure Proposed Structure H1_NMR->Structure Proton Environment C13_NMR 13C NMR (Number of Signals, Chemical Shift) C13_NMR->Structure Carbon Skeleton COSY COSY (1H-1H Correlations) COSY->Structure Proton Connectivity HSQC HSQC/HMQC (1H-13C One-Bond Correlations) HSQC->Structure Direct C-H Attachment HMBC HMBC (1H-13C Long-Range Correlations) HMBC->Structure Connectivity across Heteroatoms/Quaternary Carbons

Caption: Logical relationships in NMR-based structure elucidation. (Max Width: 760px)
  • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, revealing ¹H-¹H connectivity within the molecule.

  • HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates proton signals with the carbon signals of the carbons to which they are directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing connectivity across quaternary carbons and heteroatoms.

By systematically analyzing the data from these experiments, researchers can confidently determine the complete structure of novel isoxazole derivatives.

References

Application Notes and Protocols for the Hydrolysis of Ethyl-5-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The hydrolysis of ethyl-5-methylisoxazole-4-carboxylate is a critical step in the synthesis of 5-methylisoxazole-4-carboxylic acid. This carboxylic acid is a valuable intermediate in the pharmaceutical industry, notably in the production of the antirheumatic drug Leflunomide.[1][2] The isoxazole (B147169) moiety is a significant pharmacophore found in numerous FDA and EMA approved drugs, exhibiting a range of biological activities including anticancer, anti-inflammatory, and antibacterial properties.[3][4] This document provides detailed protocols for the acidic and basic hydrolysis of ethyl-5-methylisoxazole-4-carboxylate, outlining the reaction conditions, purification methods, and expected outcomes.

Data Presentation

The following table summarizes the quantitative data for different hydrolysis protocols of ethyl-5-methylisoxazole-4-carboxylate and its amino-substituted analogue.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Amino-analogue)
Starting Material Ethyl-5-methylisoxazole-4-carboxylateEthyl 5-amino-3-methyl-isoxazole-4-carboxylate
Reagent 60% Sulfuric Acid Solution10% Sodium Hydroxide (B78521) Solution
Temperature 85 °C70 °C
Reaction Time 3.5 - 4 hoursNot specified
Purity of Product ~99.9% after crystallizationNot specified
Key Process Feature Continuous distillation of ethanol (B145695)-
Reference [1][5][3][6]

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol details the hydrolysis of ethyl-5-methylisoxazole-4-carboxylate using sulfuric acid, a method noted for its higher yield and reduced reaction time compared to other acidic conditions.[5][7]

Materials:

  • Crude ethyl-5-methylisoxazole-4-carboxylate

  • 60% Sulfuric acid solution

  • 2% Acetic acid-toluene mixed solvent

  • Two-necked flask

  • Mechanical stirrer

  • Horizontal condenser for distillation

  • Filtration apparatus

  • Heating mantle

Procedure:

  • Reaction Setup: In a two-necked flask equipped with a mechanical stirrer and a horizontal condenser, combine 40.0 g of crude ethyl-5-methylisoxazole-4-carboxylate and 44 g of 60% sulfuric acid solution.[1]

  • Hydrolysis: Heat the reaction mixture to 85°C while stirring. Continuously distill off the ethanol generated during the reaction.[1]

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is complete when the spot corresponding to the starting ester has completely disappeared, which typically takes 3.5 to 4 hours.[1][5]

  • Isolation of Crude Product: After completion, cool the reaction mixture to room temperature. Collect the precipitated solid product by filtration.[1]

  • Purification by Crystallization: Dissolve the crude acid in 60 mL of a 2% acetic acid-toluene mixed solvent. Heat the mixture for 30 minutes until the solid is completely dissolved.[1]

  • Final Product Collection: Allow the solution to cool to room temperature to induce crystallization. Collect the purified this compound by filtration. This process yields a product with approximately 99.9% purity.[1]

Protocol 2: Base-Catalyzed Hydrolysis (Adapted from a similar compound)

This protocol is adapted from the hydrolysis of ethyl 5-amino-3-methyl-isoxazole-4-carboxylate and can be applied to ethyl-5-methylisoxazole-4-carboxylate with potential modifications.[3][6]

Materials:

  • Ethyl-5-methylisoxazole-4-carboxylate

  • 10% Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl) for acidification

  • Round bottom flask

  • Stir plate and stir bar

  • Heating mantle

  • pH meter or pH paper

  • Filtration apparatus

Procedure:

  • Reaction Setup: Dissolve the solid ethyl-5-methylisoxazole-4-carboxylate in a 10% NaOH solution in a round bottom flask.

  • Hydrolysis: Heat the mixture to 70°C with stirring.[3][6] Monitor the reaction by TLC until the starting material is consumed.

  • Acidification: Cool the reaction mixture to room temperature. Carefully add HCl to adjust the pH of the solution to 4.[3][6]

  • Product Precipitation and Isolation: The this compound will precipitate out of the solution upon acidification.

  • Washing and Drying: Collect the precipitate by filtration, wash it with water, and dry to obtain the final product.[3][6]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the acid-catalyzed hydrolysis of ethyl-5-methylisoxazole-4-carboxylate.

Hydrolysis_Workflow start Start reagents Combine: - Ethyl-5-methylisoxazole-4-carboxylate - 60% Sulfuric Acid start->reagents hydrolysis Heat to 85°C (3.5 - 4 hours) Continuously distill ethanol reagents->hydrolysis monitoring Monitor by TLC hydrolysis->monitoring cooling Cool to Room Temperature monitoring->cooling Reaction Complete filtration1 Filter to collect crude product cooling->filtration1 dissolution Dissolve crude product in 2% Acetic Acid/Toluene filtration1->dissolution heating Heat to dissolve (30 minutes) dissolution->heating crystallization Cool to Room Temperature heating->crystallization filtration2 Filter to collect purified product crystallization->filtration2 product This compound (~99.9% Purity) filtration2->product

Caption: Workflow for Acid-Catalyzed Hydrolysis.

References

Application Notes and Protocols for Tandem Mass Spectrometry of α/β-Mixed Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The burgeoning field of peptidomimetics has seen a significant rise in the development of α/β-mixed peptides, which incorporate both α- and β-amino acid residues into their sequences. This structural modification offers several advantages over natural α-peptides, including enhanced proteolytic stability, unique conformational preferences, and diverse biological activities, making them promising candidates for novel therapeutics. The precise characterization of these synthetic peptides is paramount for ensuring their quality, confirming their sequence, and understanding their structure-activity relationships. Tandem mass spectrometry (MS/MS) has emerged as an indispensable tool for the detailed structural elucidation of these novel biomolecules.

These application notes provide a comprehensive overview of tandem mass spectrometry methods tailored for the analysis of α/β-mixed peptides. We will delve into the distinct fragmentation behaviors of these peptides under different activation methods, namely Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD). Detailed experimental protocols for sample preparation, liquid chromatography-mass spectrometry (LC-MS/MS) analysis, and data interpretation are provided to guide researchers in this specialized area.

Principles of α/β-Mixed Peptide Fragmentation

The incorporation of β-amino acids introduces an additional methylene (B1212753) group into the peptide backbone, altering its fragmentation pattern compared to standard α-peptides. Understanding these differences is crucial for accurate sequence analysis.

Collision-Induced Dissociation (CID):

CID is a "slow-heating" fragmentation method that typically cleaves the amide bonds of the peptide backbone, resulting in the formation of b- and y-type fragment ions . For α/β-mixed peptides, CID spectra will display a combination of standard b- and y-ions from the α-amino acid residues and characteristic ions from the β-amino acid residues. The presence of the β-amino acid can influence fragmentation pathways, sometimes leading to atypical losses or rearrangements.

Electron Transfer Dissociation (ETD):

ETD is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply charged peptide precursor, leading to backbone cleavage at the N-Cα bond. This process generates c- and z-type fragment ions .[1] ETD is particularly advantageous for preserving post-translational modifications and for sequencing longer peptides. In the context of α/β-mixed peptides, ETD exhibits unique fragmentation behavior. Notably, the cleavage of the N-Cβ and Cα-Cβ bonds within the β-amino acid residue is reported to be rare. Instead, fragmentation is often dominated by the formation of a• and y-type ions . This distinct pattern can be leveraged to pinpoint the location of β-amino acid residues within the peptide sequence.

Comparative Analysis of CID and ETD for α/β-Mixed Peptides

The choice between CID and ETD for the analysis of α/β-mixed peptides depends on the specific analytical goal.

  • CID is a robust and widely available technique that provides valuable sequence information. However, for peptides with labile modifications or for those that are difficult to fragment, CID may not yield complete sequence coverage.

  • ETD offers complementary information and is particularly useful for identifying the precise location of β-amino acid residues due to its unique fragmentation mechanism. For longer or more complex α/β-mixed peptides, a combination of both CID and ETD (often referred to as ETciD or EThcD) can provide the most comprehensive sequence information.[2]

Quantitative Data Summary

The following table summarizes the expected performance of CID and ETD for the analysis of a hypothetical α/β-mixed peptide. The values are representative and can vary depending on the peptide sequence, charge state, and instrument parameters.

Fragmentation MethodPredominant Fragment IonsSequence Coverage (Typical)Key Advantages for α/β-Mixed PeptidesKey Limitations for α/β-Mixed Peptides
CID b- and y-type50-80%- Readily available and well-characterized. - Efficient for shorter peptides.- May not provide complete fragmentation around β-amino acid residues. - Can lead to neutral losses of side chains.
ETD c-, z-, a•-, and y-type60-95%- Preserves labile modifications. - Unique fragmentation of β-amino acids aids in their localization. - Generally provides better sequence coverage for longer peptides.[1]- Requires multiply charged precursor ions (≥2+). - Fragmentation efficiency can be lower for some sequences.

Experimental Protocols

Protocol 1: Sample Preparation of Synthetic α/β-Mixed Peptides
  • Reconstitution: Dissolve the lyophilized synthetic α/β-mixed peptide in a suitable solvent. A common starting point is 50% acetonitrile (B52724) in water with 0.1% formic acid to a stock concentration of 1 mg/mL. Use low-adsorption microcentrifuge tubes to prevent sample loss.

  • Dilution: For LC-MS/MS analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

  • Desalting (Optional): If the peptide synthesis and purification process resulted in a high salt content, desalting may be necessary to improve MS signal quality. This can be achieved using C18 solid-phase extraction (SPE) cartridges.

Protocol 2: LC-MS/MS Analysis of α/β-Mixed Peptides

This protocol outlines a general-purpose reversed-phase LC-MS/MS method that can be optimized for specific α/β-mixed peptides.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Setting
Column C18 reversed-phase, e.g., 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-40% B over 30 minutes (adjust as needed based on peptide hydrophobicity)
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Flow 800 L/hr
MS1 Scan Range m/z 300-2000
MS/MS Acquisition Data-Dependent Acquisition (DDA) of the top 3-5 most intense precursor ions.
Fragmentation Method CID and/or ETD
CID Collision Energy Ramped or stepped collision energy (e.g., 20-40 V)
ETD Reaction Time 50-100 ms

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis reconstitution Reconstitute Lyophilized α/β-Mixed Peptide dilution Dilute to Working Concentration reconstitution->dilution desalting Desalting (Optional) with C18 SPE dilution->desalting lc_separation Reversed-Phase LC Separation desalting->lc_separation esi Electrospray Ionization (ESI) lc_separation->esi ms1 MS1 Scan (Precursor Ion Selection) esi->ms1 ms2 MS/MS Fragmentation (CID and/or ETD) ms1->ms2 spectral_interpretation Spectral Interpretation (b, y, c, z, a• ions) ms2->spectral_interpretation sequence_verification Sequence Verification and β-Amino Acid Localization spectral_interpretation->sequence_verification quantification Quantitative Analysis (Peak Area Integration) sequence_verification->quantification

Caption: Experimental workflow for the analysis of α/β-mixed peptides.

fragmentation_pathways cluster_cid Collision-Induced Dissociation (CID) cluster_etd Electron Transfer Dissociation (ETD) precursor [M+nH]n+ α/β-Mixed Peptide b_ions b-type ions precursor->b_ions CID y_ions y-type ions precursor->y_ions CID c_ions c-type ions precursor->c_ions ETD z_ions z-type ions precursor->z_ions ETD a_dot_ions a•-type ions (at β-residues) precursor->a_dot_ions ETD y_ions_etd y-type ions (at β-residues) precursor->y_ions_etd ETD

Caption: Fragmentation pathways of α/β-mixed peptides in MS/MS.

References

Troubleshooting & Optimization

Reducing isomeric impurities in 5-Methylisoxazole-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-methylisoxazole-4-carboxylic acid, with a focus on minimizing isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What is the primary isomeric impurity formed during the synthesis of this compound, and why is it a concern?

The main isomeric impurity is ethyl 3-methylisoxazole-4-carboxylate, which is subsequently hydrolyzed to 3-methylisoxazole-4-carboxylic acid.[1][2] This impurity arises from the non-specific nucleophilic attack by the nitrogen atom of hydroxylamine (B1172632) on the carbonyl carbon of the intermediate, ethyl ethoxymethyleneacetoacetic ester, during the cyclization step.[1] Controlling this impurity is critical, particularly in pharmaceutical applications, as regulatory bodies have stringent limits on isomeric impurities to ensure the safety and efficacy of the final drug product.[2][3]

Q2: What are the key reaction parameters that influence the formation of the 3-methylisoxazole (B1582632) isomeric impurity?

Several factors can affect the regioselectivity of the cyclization reaction and, consequently, the level of the isomeric impurity. These include the choice of hydroxylamine salt, reaction temperature, and the base used.[1][4][5] Lower reaction temperatures during the formation of the isoxazole (B147169) ring are known to suppress the formation of the undesired 3-methyl isomer.[1][6]

Q3: How can the isomeric impurity be effectively removed after the synthesis?

Crystallization is a highly effective method for purifying this compound and reducing the level of the 3-methyl isomer.[6][7] The choice of solvent system for crystallization is crucial for efficient separation.[6] Additionally, chromatographic techniques such as column chromatography or preparative HPLC can be employed for purification, especially for challenging separations.[3][8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High levels of 3-methylisoxazole-4-carboxylic acid impurity detected in the final product. Use of hydroxylamine hydrochloride during cyclization.Substitute hydroxylamine hydrochloride with hydroxylamine sulfate (B86663). This has been shown to significantly reduce the formation of isomeric impurities.[1]
High reaction temperature during the cyclization step.Maintain a low temperature, preferably between -20°C and 0°C, during the reaction of ethyl ethoxymethyleneacetoacetic ester with hydroxylamine sulfate.[1][6]
Ineffective purification of the final product.Employ a specific crystallization procedure. A novel solvent system of 2% acetic acid in toluene (B28343) has been shown to effectively reduce the impurity level from 2.2% to 0.1%.[6]
Poor yield of this compound after hydrolysis. Prolonged reaction time and harsh acidic conditions during hydrolysis leading to by-product formation.Use 60% aqueous sulfuric acid for hydrolysis and continuously distill off the ethanol (B145695) produced during the reaction. This method can reduce the reaction time and minimize the formation of by-products.[1]
Difficulty in separating the desired product from the isomeric impurity by standard crystallization. The solvent system used for crystallization is not optimal for separating the isomers.Screen various solvent systems. A mixture of solvents or the addition of a small amount of an acid or base can improve separation.[8] Consider seeding the solution with a small amount of the pure desired isomer to promote selective crystallization.[3]

Experimental Protocols

Synthesis of Ethyl 5-Methylisoxazole-4-carboxylate with Reduced Isomeric Impurity

This protocol is adapted from a process designed to minimize the formation of the ethyl 3-methylisoxazole-4-carboxylate impurity.[1][6]

  • Formation of Ethyl Ethoxymethyleneacetoacetic Ester: React ethyl acetoacetate (B1235776) with triethyl orthoformate and acetic anhydride (B1165640) at a temperature of 90°C to 120°C.

  • Cyclization:

    • Cool the ethyl ethoxymethyleneacetoacetic ester to a temperature between -10°C and 0°C.

    • In a separate vessel, prepare a solution of hydroxylamine sulfate and sodium acetate (B1210297) in water.

    • Slowly add the hydroxylamine sulfate solution to the cooled ethyl ethoxymethyleneacetoacetic ester, ensuring the temperature is maintained between -10°C and 0°C.

  • Work-up: After the reaction is complete, proceed with standard extraction and solvent removal to obtain crude ethyl 5-methylisoxazole-4-carboxylate.

Hydrolysis to this compound
  • To a flask containing the crude ethyl 5-methylisoxazole-4-carboxylate, add 60% aqueous sulfuric acid.

  • Heat the mixture to approximately 85°C.

  • Continuously distill off the ethanol as it is formed to drive the reaction to completion.

  • Monitor the reaction by TLC until the starting ester is no longer present.

  • Cool the reaction mixture to room temperature to allow the this compound to precipitate.

  • Collect the solid product by filtration.

Purification by Crystallization
  • Dissolve the crude this compound in a minimal amount of a heated 2% acetic acid in toluene solvent mixture.

  • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold toluene to remove any remaining impurities.

  • Dry the crystals under vacuum.

Quantitative Data

Table 1: Effect of Hydroxylamine Salt on Isomeric Impurity Formation

Hydroxylamine SaltIsomeric Impurity Level (ethyl 3-methylisoxazole-4-carboxylate)
Hydroxylamine Hydrochloride10.4%[1]
Hydroxylamine SulfateSignificantly reduced levels[1]

Table 2: Effect of Crystallization on Purity of this compound

Purification StageIsomeric Impurity Level (3-methylisoxazole-4-carboxylic acid)
Crude product after synthesis2.2%[6]
After crystallization from 2% acetic acid in toluene0.1%[6]

Visual Guides

Synthesis_Workflow cluster_synthesis Synthesis of Crude Ester cluster_hydrolysis Hydrolysis cluster_purification Purification Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Ethoxymethyleneacetoacetate Ethyl Ethoxymethyleneacetoacetate Ethyl Acetoacetate->Ethyl Ethoxymethyleneacetoacetate 90-120°C Triethyl Orthoformate Triethyl Orthoformate Triethyl Orthoformate->Ethyl Ethoxymethyleneacetoacetate Acetic Anhydride Acetic Anhydride Acetic Anhydride->Ethyl Ethoxymethyleneacetoacetate Crude Ethyl 5-Methylisoxazole-4-carboxylate Crude Ethyl 5-Methylisoxazole-4-carboxylate Ethyl Ethoxymethyleneacetoacetate->Crude Ethyl 5-Methylisoxazole-4-carboxylate -10 to 0°C Hydroxylamine Sulfate Hydroxylamine Sulfate Hydroxylamine Sulfate->Crude Ethyl 5-Methylisoxazole-4-carboxylate Sodium Acetate Sodium Acetate Sodium Acetate->Crude Ethyl 5-Methylisoxazole-4-carboxylate Crude Acid Crude Acid Crude Ethyl 5-Methylisoxazole-4-carboxylate->Crude Acid 85°C, Distill Ethanol Purified this compound Purified this compound Crude Acid->Purified this compound Crystallization 60% H2SO4 60% H2SO4 60% H2SO4->Crude Acid 2% Acetic Acid in Toluene 2% Acetic Acid in Toluene 2% Acetic Acid in Toluene->Purified this compound

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic High Isomeric Impurity High Isomeric Impurity Check Cyclization Conditions Check Cyclization Conditions High Isomeric Impurity->Check Cyclization Conditions Check Hydrolysis Conditions Check Hydrolysis Conditions High Isomeric Impurity->Check Hydrolysis Conditions Check Purification Method Check Purification Method High Isomeric Impurity->Check Purification Method Use Hydroxylamine Sulfate Use Hydroxylamine Sulfate Check Cyclization Conditions->Use Hydroxylamine Sulfate Reagent Issue Lower Temperature (-10 to 0°C) Lower Temperature (-10 to 0°C) Check Cyclization Conditions->Lower Temperature (-10 to 0°C) Temp. Issue Use 60% H2SO4 & Distill Ethanol Use 60% H2SO4 & Distill Ethanol Check Hydrolysis Conditions->Use 60% H2SO4 & Distill Ethanol Crystallize from 2% Acetic Acid/Toluene Crystallize from 2% Acetic Acid/Toluene Check Purification Method->Crystallize from 2% Acetic Acid/Toluene

Caption: Troubleshooting flowchart for reducing isomeric impurities.

References

How to prevent CATA by-product formation in leflunomide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the formation of the CATA (2-cyano-N-(4-trifluoromethylphenyl)-3-oxobutanamide) by-product during the synthesis of leflunomide (B1674699).

Frequently Asked Questions (FAQs)

Q1: What is CATA and how is it formed during leflunomide synthesis?

A1: CATA, or 2-cyanoacetoacetic-N-(4'-trifluoromethyl)anilide, is a significant by-product formed during the synthesis of leflunomide. Its formation is primarily attributed to the reaction conditions, especially the presence of a basic medium. The key step in leflunomide synthesis is the acylation of 4-trifluoromethylaniline (TFMA) with 5-methylisoxazole-4-carbonyl chloride (MIA-Cl). In a basic environment, a base-sensitive proton at the 3-position of the isoxazole (B147169) ring can be abstracted, leading to ring-opening and subsequent reactions that form CATA. This side reaction makes the final purification of leflunomide challenging.[1]

Q2: What are the primary process parameters that promote CATA formation?

A2: The primary driver for CATA formation is the use of an external organic base (like triethylamine (B128534) or pyridine) or an excess of 4-trifluoromethylaniline (TFMA), which itself is basic.[1][2] These bases are often used to scavenge the hydrochloric acid (HCl) generated during the acylation reaction. However, this basic environment facilitates the undesirable side reaction that produces CATA.[1]

Q3: What is the impact of CATA impurity on the final leflunomide product?

A3: CATA is notoriously difficult to remove from the final leflunomide product, even with repeated crystallizations.[1] Its presence compromises the purity and yield of the active pharmaceutical ingredient (API), potentially impacting its safety and efficacy. Therefore, controlling its formation is a critical aspect of the synthesis process.

Q4: Can the choice of solvent influence the formation of by-products?

A4: Yes, the solvent system is crucial. Solvents like dimethoxyethane (DME) have been shown to be effective for the reaction, favoring high yield and purity of leflunomide while also allowing for the recovery of unreacted TFMA as its hydrochloride salt.[2][3] Other suitable solvents reported include toluene (B28343) and ethyl acetate.[4][5]

Troubleshooting Guide

Problem: My leflunomide synthesis results in high levels of CATA impurity.

This guide will help you troubleshoot the potential causes and implement effective solutions to minimize or eliminate CATA formation.

Possible Cause 1: Use of an External Base or Excess 4-Trifluoromethylaniline (TFMA)

  • Question: Are you using an external organic base (e.g., pyridine, triethylamine) or more than one molar equivalent of TFMA to neutralize HCl?

  • Explanation: As detailed in patent literature, a basic reaction medium is a primary cause of CATA formation.[1] Using an external base or excess TFMA as an acid scavenger creates these undesirable conditions.

  • Solution 1: Base-Free Synthesis. Conduct the reaction between 5-methylisoxazole-4-carbonyl chloride (MIA-Cl) and an equimolar amount of TFMA without adding any external base. This approach has been demonstrated to produce leflunomide in high yield and purity, specifically avoiding the CATA impurity.[1]

  • Solution 2: Use of a Mild Inorganic Base. If an acid scavenger is necessary, consider using an alkali metal or alkaline-earth metal bicarbonate (e.g., sodium bicarbonate, potassium bicarbonate).[4][6] These milder bases can effectively neutralize HCl without promoting the CATA-forming side reaction.

Possible Cause 2: Inadequate Temperature Control

  • Question: What is the temperature profile during the addition of TFMA and the subsequent reaction?

  • Explanation: The acylation reaction is exothermic. Poor temperature control can lead to increased rates of side reactions.

  • Solution: Maintain strict temperature control during the reaction. A recommended procedure involves cooling the reaction mass to 0°C before the drop-wise addition of TFMA, maintaining the temperature between 0 to 10°C during addition, and then allowing the reaction to proceed at a controlled temperature (e.g., 25 to 30°C) for a defined period.[1]

Possible Cause 3: Sub-optimal Purity of Starting Materials

  • Question: Have you confirmed the purity of your 5-methylisoxazole-4-carboxylic acid (MIA) and TFMA starting materials?

  • Explanation: Impurities in the starting materials can lead to the formation of related by-products that complicate purification. For instance, the presence of 3-methyl-isoxazole-4-carboxylic acid in the MIA starting material can lead to the formation of an isomeric impurity in the final product.[5]

  • Solution: Ensure high purity of all starting materials through appropriate purification techniques before their use in the synthesis. For example, MIA can be purified to greater than 99.0% HPLC purity, which facilitates a cleaner final product.[1]

Data Summary: Comparison of Leflunomide Synthesis Methods

The following table summarizes the quantitative outcomes of different synthesis strategies, highlighting the effectiveness of base-free methods in preventing CATA formation.

ParameterPrior Art Method (with Base/Excess TFMA)Improved Method (Base-Free, Equimolar)Reference
Acid Scavenger External organic base or >2 molar equivalents of TFMANone (or mild inorganic bicarbonate)[1],[5]
Key Solvent Acetonitrile, TolueneToluene, Dimethoxyethane (DME)[1],[2]
Reported Yield Variable, often with purification losses60-70%[1]
Reported HPLC Purity Lower, requires extensive purification> 99.8%[1]
CATA Impurity Present and difficult to removeNot detected or < 0.1%[1]

Visualizations

Leflunomide Synthesis Workflow

The diagram below outlines the key steps in an improved, multi-step synthesis process designed to produce high-purity leflunomide.

G start_end start_end process process product product impurity_node impurity_node A Ethyl Acetoacetate + Acetic Anhydride + Triethylorthoformate B Ethyl Ethoxymethyleneacetoacetate A->B Heat, 135°C D Ethyl-5-methylisoxazole-4-carboxylate B->D C Hydroxylamine C->D No external base F This compound (MIA) D->F E Strong Acid (Hydrolysis) E->F H 5-Methylisoxazole-4-carbonyl Chloride (MIA-Cl) F->H G Thionyl Chloride (SOCl2) + cat. DMF G->H Toluene, 60-70°C J Leflunomide (Crude) H->J I 4-Trifluoromethylaniline (TFMA) (Equimolar, 0-10°C) I->J Base-Free Acylation K Purification (Toluene) J->K L High-Purity Leflunomide (>99.8%, CATA <0.1%) K->L

Caption: Optimized synthesis pathway for high-purity leflunomide.

CATA Formation: A Competing Reaction

This diagram illustrates the critical juncture in the synthesis where the reaction can proceed to the desired product (Leflunomide) or the undesired by-product (CATA), depending on the reaction conditions.

G cluster_0 MIA_Cl MIA-Cl MIA_Cl->p1 TFMA TFMA TFMA->p1 Leflunomide Leflunomide (Desired Product) CATA CATA (Undesired By-product) Conditions Conditions p1->Leflunomide  Equimolar  No External Base  Controlled Temp. p1->CATA  Excess Base (Organic)  or Excess TFMA  (Basic Medium)

Caption: Reaction pathways for leflunomide vs. CATA formation.

Troubleshooting Workflow for CATA Impurity

Follow this decision tree to diagnose and resolve issues with CATA formation in your synthesis.

Caption: A troubleshooting decision tree for CATA by-product formation.

Experimental Protocol: Base-Free Synthesis of Leflunomide

This protocol is adapted from methodologies designed to minimize CATA formation.[1]

Step 1: Preparation of this compound chloride (MIA-Cl)

  • Charge a suitable reaction vessel with this compound (MIA) and toluene.

  • Heat the mixture to reflux and perform a partial distillation of the toluene to remove any residual water.

  • Cool the mixture to 20-30°C.

  • Add a catalytic amount of N,N-Dimethylformamide (DMF).

  • Slowly add 1.0 to 1.1 molar equivalents of thionyl chloride at 20-30°C.

  • Heat the reaction mixture to 60-70°C and maintain for 5-10 hours until the reaction is complete (monitor by TLC or HPLC).

  • The resulting reaction mass containing MIA-Cl is cooled and used directly in the next step without distillation.

Step 2: Acylation with 4-trifluoromethylaniline (TFMA) to form Leflunomide

  • Cool the reaction mass from Step 1 to 0°C.

  • Slowly add one molar equivalent of 4-trifluoromethylaniline (TFMA) drop-wise, ensuring the temperature is maintained between 0°C and 10°C.

  • After the addition is complete, stir the reaction mixture at the same temperature for 2 hours.

  • Allow the reaction mixture to warm to 25-30°C and stir for an additional 4 hours.

  • Quench the reaction by adding water and stir for 2 hours to precipitate the crude product.

  • Filter the solid product, wash thoroughly with water, and dry under a vacuum at 80°C.

Step 3: Purification

  • Purify the crude off-white solid by recrystallization from toluene.

  • This process yields white, purified leflunomide with HPLC purity typically exceeding 99.8% and individual impurities, including CATA, below 0.1%.[1]

References

Technical Support Center: Optimizing Hydroxylamine Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols for hydroxylamine (B1172632) cyclization reactions.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process in a question-and-answer format.

Q1: Why is my reaction yield low or non-existent?

A1: Low or no product yield can stem from several factors. A primary concern is the stability of the hydroxylamine reagent itself, which can decompose under certain conditions.[1][2] Additionally, the catalytic cycle may be inefficient or side reactions could be consuming the starting materials.

Possible Solutions:

  • Verify Reagent Stability: Ensure the hydroxylamine starting material is pure and has not degraded. Consider using a more stable, sterically hindered O-substituted hydroxylamine, which can also help suppress side reactions.[3]

  • Optimize Temperature and Time: Systematically screen reaction temperatures. For instance, in palladium-catalyzed carbonylative cyclizations, increasing the temperature from 140 °C to 150 °C and extending the reaction time from 12 to 24 hours has been shown to significantly improve yields.[3][4]

  • Evaluate Catalyst and Ligand: The choice of catalyst and ligand is critical. For palladium-catalyzed reactions, screen different phosphine (B1218219) ligands (e.g., Ad2PBn, Ad3P) as they can dramatically impact efficiency.[3][4] Ensure the catalyst is not poisoned and is used at an appropriate loading (typically 5 mol %).

  • Check pH: The pH of the reaction medium can influence the decomposition rate of hydroxylamine.[1] In some enzymatic reactions, activity varies dramatically with pH, with optimal results often found in basic conditions (e.g., pH 9.0).[5] For non-enzymatic reactions, mildly acidic conditions can sometimes promote cyclization, but strong acids may lead to hydrolysis.[6]

Q2: How can I minimize side reactions like hydroesterification or nitrile formation?

A2: Side reactions are a common challenge. In carbonylative cyclizations, alcohols released during the Lossen rearrangement can react with alkyne starting material, leading to undesired ester byproducts.[3] In other systems, elimination reactions can lead to the formation of nitriles.[7]

Possible Solutions:

  • Use Sterically Hindered Reagents: Employing a bulky O-substituent on the hydroxylamine (e.g., O-adamantyl) can physically block the in-situ generated alcohol from participating in side reactions like hydroesterification.[3][4]

  • Control Reaction Conditions: Nitrile formation often results from the elimination of an O-mesyl-Z-oxime isomer that cannot undergo the desired cyclization.[7] Optimizing conditions to favor the reactive E-oxime or using biphasic reaction conditions (e.g., aqueous/organic) can stabilize charged leaving groups and promote the desired cyclization over elimination.[7]

  • Solvent Choice: The solvent can play a crucial role. For example, switching from toluene (B28343) to 1,4-dioxane (B91453) has been shown to enable the reduction of previously unreactive aldoxime substrates by acting as a Lewis-basic component.[8]

Q3: My hydroxylamine starting material seems to be decomposing. How can I prevent this?

A3: Hydroxylamine is thermally unstable and its decomposition can be initiated by changes in pH.[1] This decomposition can generate gas and heat, posing a safety risk and reducing the amount of available reagent.

Possible Solutions:

  • Solvent Selection: Use solvents that enhance hydroxylamine stability. For example, tert-Butanol (t-BuOH) has been identified as an effective solvent for minimizing decomposition under thermal conditions (e.g., 110 °C).[2]

  • pH Control: The presence of a base (hydroxide ions) can lower the onset temperature for decomposition, while acidic conditions can also influence decomposition pathways.[1] Maintain the reaction at an optimal, stable pH. For cycloserine, maximum stability is observed at pH 11.5.[6]

  • Use of Salts: In many cases, using a more stable salt form, such as hydroxylamine hydrochloride or sulfate, is preferable to using the free base.[7][9]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for a catalyzed hydroxylamine cyclization?

A1: The mechanism varies depending on the specific reaction. A common example is the palladium-catalyzed carbonylative cyclization to form isoquinolones. This process involves a palladium-catalyzed hydroaminocarbonylation followed by a Lossen rearrangement and subsequent cyclization. The key is the formation of an N-alkyloxylamide intermediate which rearranges to an isocyanate that then cyclizes.[3][4]

G cluster_cat_cycle Simplified Catalytic Cycle pd0 Pd(0) Catalyst acyl_pd Acylpalladium Intermediate (II) pd0->acyl_pd Oxidative Addition amide N-alkyloxylamide Intermediate (III) acyl_pd->amide + NH2OR alkyne Aryl Alkyne alkyne->acyl_pd co CO co->acyl_pd nh2or Hydroxylamine (NH2OR) nh2or->amide isocyanate Alkenyl Isocyanate (IV) amide->isocyanate Lossen Rearrangement roh ROH amide->roh product Isoquinolone (Product) isocyanate->product Cyclization product->pd0 Reductive Elimination

Caption: Simplified mechanism for Pd-catalyzed carbonylative cyclization.

Q2: How does pH influence the reaction outcome?

A2: pH is a critical parameter. It directly affects the stability of hydroxylamine, with both acidic and basic conditions potentially initiating different decomposition pathways.[1] For reactions involving catecholamines, the cyclization rate increases significantly with pH.[10] In enzymatic systems, the activity of hydroxylamine reductase can be highly pH-dependent.[5] Therefore, the optimal pH must be determined experimentally for each specific cyclization reaction to balance reagent stability and reaction rate.

Q3: Which solvent should I choose for my reaction?

A3: Solvent choice can significantly impact yield, reaction rate, and even which products are formed. There is no single "best" solvent; it must be optimized for the specific transformation. Protic solvents may be required in some cases, while in others, a non-coordinating solvent is ideal. For thermal condensations, t-BuOH is recommended to stabilize the hydroxylamine reagent.[2] In other cyclizations, solvents like anisole (B1667542) or xylene are used at high temperatures.[3][4] A solvent screen is a crucial part of optimizing any new hydroxylamine cyclization.

Section 3: Data & Protocols

Data Presentation

Table 1: Optimization of Palladium-Catalyzed Carbonylative Cyclization

This table summarizes the effect of various parameters on the yield of an isoquinolone product, adapted from a study on the cyclization of diphenylacetylene (B1204595) with O-(1-adamantyl)oxyamine.[3][4]

EntryCatalyst (mol%)Ligand (mol%)Temp (°C)Time (h)SolventYield (%)
1Pd(dba)₂ (5)Ad₂PBn (6)14012Anisole37
2Pd(dba)₂ (5)Ad₂PBn (6)14024Anisole46
3Pd(dba)₂ (5)Ad₂PBn (6)15024Anisole56
4Pd(dba)₂ (5)Ad₂PBn (12)15024Anisole83
5Pd(dba)₂ (5)Ad₃P (12)15024Anisole85
6Pd(dba)₂ (5)Ad₃P (12)15024Xylene72

Table 2: Effect of Solvent on Reaction Success

This table provides a general overview of solvents used in various hydroxylamine reactions and their typical applications.

SolventReaction TypeKey Feature
tert-Butanol (t-BuOH)Thermal condensation (ketonitrone formation)Minimizes hydroxylamine decomposition.[2]
Anisole / XylenePd-catalyzed carbonylative cyclizationHigh boiling point for high-temperature reactions.[3][4]
1,4-DioxaneReduction of aldoximesActs as a Lewis-basic component to enable reactivity.[8]
Hexafluoroisopropanol (HFIP)Aza-Hock rearrangement for C-C aminationAcidic solvent that promotes rearrangement.[11]
Dichloromethane (CH₂Cl₂) / THFSynthesis of O-tert-alkyl hydroxylaminesCommon aprotic solvents; choice can affect reactivity.[8]
Experimental Protocol

General Procedure for Palladium-Catalyzed Carbonylative Cyclization of Aryl Alkynes [4]

This protocol is a representative example for synthesizing isoquinolones.

  • Preparation: In a nitrogen-filled glove box, add the aryl alkyne (1.2 equiv., e.g., 0.36 mmol), the O-substituted hydroxylamine hydrochloride (1.0 equiv., e.g., 0.3 mmol), the palladium catalyst (e.g., Pd(dba)₂, 5 mol %), and the phosphine ligand (e.g., Ad₃P, 12 mol %) to a glass tube equipped with a stir bar.

  • Solvent Addition: Add the reaction solvent (e.g., anisole or xylene, 3 mL).

  • Reaction Setup: Place the sealed glass tube inside a high-pressure autoclave.

  • Pressurization: Purge the autoclave with carbon monoxide (CO) gas three times, then charge it to the desired pressure (e.g., 10 atm).

  • Heating and Stirring: Place the autoclave in a preheated oil bath at the target temperature (e.g., 150 °C) and stir the reaction mixture for the specified duration (e.g., 24 hours).

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the CO pressure in a fume hood.

  • Purification: Open the autoclave, remove the glass tube, and concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired cyclized product.

Section 4: Visual Guides

G start Start: Reagent Preparation setup Reaction Setup (Glovebox, Add Reagents) start->setup reaction Run Reaction (Heat, Stir, Pressure) setup->reaction workup Reaction Work-up (Cool, Vent, Concentrate) reaction->workup purify Purification (Column Chromatography) workup->purify analyze Analysis (NMR, MS, etc.) purify->analyze end End: Isolated Product analyze->end

Caption: A general experimental workflow for hydroxylamine cyclization.

G start Problem: Low or No Yield check_reagents Check Purity & Stability of Starting Materials start->check_reagents First Step optimize_temp Screen Temperature & Reaction Time start->optimize_temp If Reagents OK change_catalyst Screen Catalysts & Ligands start->change_catalyst If Reagents OK change_solvent Screen Solvents start->change_solvent If Reagents OK check_ph Measure & Adjust pH start->check_ph If Reagents OK check_reagents->optimize_temp solution Yield Improved optimize_temp->solution change_catalyst->solution change_solvent->solution check_ph->solution

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Synthesis of 5-Methylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-methylisoxazole-4-carboxylic acid for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-documented synthetic pathway involves a two-step process. The first step is the cyclocondensation of ethyl acetoacetate (B1235776) with hydroxylamine (B1172632) to form ethyl 5-methylisoxazole-4-carboxylate. The subsequent step is the hydrolysis of this ester intermediate to yield the final product, this compound.[1][2][3]

Q2: What are the critical factors influencing the yield of the reaction?

A2: Several factors can significantly impact the overall yield:

  • Purity of Starting Materials: Ensure the use of high-purity ethyl acetoacetate and hydroxylamine reagents.

  • Reaction Temperature: Careful control of temperature, particularly during the cyclocondensation step, is crucial to minimize side product formation.[1][2]

  • pH of the Reaction Medium: The pH during the cyclocondensation reaction affects the rate and selectivity of the isoxazole (B147169) ring formation.

  • Hydrolysis Conditions: The choice of acid and its concentration for the hydrolysis of the ethyl ester intermediate directly influences the yield and purity of the final carboxylic acid.[1][2]

  • Purification Method: The crystallization solvent and procedure play a vital role in isolating the pure product and maximizing recovery.[4]

Q3: What is the major isomeric impurity formed during the synthesis, and how can it be minimized?

A3: The primary isomeric impurity is ethyl 3-methylisoxazole-4-carboxylate and its corresponding carboxylic acid.[2] This impurity arises from the non-specific attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the intermediate derived from ethyl acetoacetate. To minimize its formation, it is recommended to maintain a low reaction temperature (around -5 °C to 0 °C) during the cyclization step and to use a mild base like sodium acetate (B1210297) instead of strong bases.[1][2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Ethyl 5-methylisoxazole-4-carboxylate (Intermediate) Incomplete reaction.- Increase reaction time. - Ensure efficient stirring.
Formation of side products due to high temperature.- Maintain the reaction temperature between -5 °C and 0 °C.[1][2]
Incorrect pH of the reaction mixture.- Use a buffer system, such as sodium acetate, to maintain a mildly acidic to neutral pH.
Low Yield of this compound (Final Product) Incomplete hydrolysis of the ester intermediate.- Increase the reaction time for hydrolysis. - Ensure the use of an appropriate concentration of a strong acid like sulfuric acid. A 60% aqueous H2SO4 solution has been reported to give higher yields compared to a mixture of acetic acid and HCl.[1][2]
Degradation of the product under harsh hydrolysis conditions.- Avoid prolonged exposure to high temperatures during hydrolysis. Monitor the reaction progress using TLC.[4]
Loss of product during workup and purification.- Optimize the crystallization process. A 2% acetic acid-toluene mixed solvent has been shown to be effective for crystallization and impurity removal.[1][4]
Presence of Impurities in the Final Product Formation of the 3-methyl isomer.- As mentioned in the FAQs, control the temperature of the cyclization reaction and use a mild base.[1][2]
Unreacted starting materials or ester intermediate.- Ensure complete reaction by monitoring with TLC. - Optimize the purification process, including washing and recrystallization steps.
Formation of a brown oily by-product.- During crystallization, separate and remove any brown oil that forms at the bottom of the flask.[4]
Reaction Stalls or Proceeds Very Slowly Low reaction temperature.- While low temperature is crucial for selectivity, ensure it is not too low to significantly hinder the reaction rate. A range of -5 °C to 0 °C is a good starting point.[1][2]
Poor quality of reagents.- Use fresh and high-purity starting materials.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-methylisoxazole-4-carboxylate

This protocol is based on the reaction of ethyl ethoxymethyleneacetoacetic ester with hydroxylamine sulfate.

  • Preparation of Ethyl Ethoxymethyleneacetoacetic Ester: React ethylacetoacetate with triethylorthoformate and acetic anhydride (B1165640) at a temperature of 90-120 °C.[1]

  • Cyclocondensation:

    • In a suitable reactor, combine the crude ethyl ethoxymethyleneacetoacetic ester with sodium acetate and hydroxylamine sulfate.

    • Maintain the reaction temperature between -5 °C and 0 °C using a cooling bath.[1][2]

    • Stir the mixture vigorously until the reaction is complete (monitor by TLC).

    • The crude ethyl-5-methylisoxazole-4-carboxylate can often be used in the next step without extensive purification.[1]

Protocol 2: Hydrolysis of Ethyl 5-methylisoxazole-4-carboxylate
  • To a two-necked flask equipped with a mechanical stirrer and a distillation condenser, add the crude ethyl 5-methylisoxazole-4-carboxylate.

  • Add a 60% aqueous sulfuric acid solution.[2][4]

  • Heat the mixture to approximately 85 °C while continuously distilling off the ethanol (B145695) generated during the reaction.[4]

  • Monitor the reaction by TLC until the ester spot completely disappears (typically after 4 hours).[4]

  • Cool the reaction mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by filtration.

Protocol 3: Purification of this compound
  • Dissolve the crude this compound in a 2% acetic acid-toluene mixed solvent.[1][4]

  • Heat the mixture for approximately 30 minutes until the solid is fully dissolved.

  • If a brown, oily layer forms at the bottom, separate and remove it.[4]

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Collect the purified crystals by filtration and dry them under vacuum.

Data Presentation

Table 1: Comparison of Hydrolysis Conditions for Ethyl 5-methylisoxazole-4-carboxylate

Hydrolysis ReagentReaction TimeReported YieldReference
60% aqueous H₂SO₄3.5 - 4 hoursHigher Yield[1][2][4]
Acetic acid:HCl (2:1)9 hoursLower Yield[1][2]

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Purification A Ethyl Acetoacetate + Triethylorthoformate + Acetic Anhydride B Ethyl Ethoxymethyleneacetoacetic Ester A->B 90-120°C D Ethyl 5-methylisoxazole-4-carboxylate (Crude Intermediate) B->D C Hydroxylamine Sulfate + Sodium Acetate C->D -5 to 0°C F This compound (Crude Product) D->F E 60% aq. H₂SO₄ E->F ~85°C, Distill Ethanol H Pure this compound F->H G 2% Acetic Acid-Toluene G->H Crystallization

Caption: Synthetic workflow for this compound.

TroubleshootingYield cluster_hydrolysis Hydrolysis Issues cluster_cyclo Cyclocondensation Issues cluster_purity Purification Issues Start Low Yield of Final Product CheckHydrolysis Check Hydrolysis Step Start->CheckHydrolysis CheckCyclo Check Cyclocondensation Step Start->CheckCyclo CheckPurity Check Purification Start->CheckPurity IncompleteHydrolysis Incomplete Hydrolysis? CheckHydrolysis->IncompleteHydrolysis Degradation Product Degradation? CheckHydrolysis->Degradation SideReaction Side Reactions? CheckCyclo->SideReaction LossDuringWorkup Product Loss? CheckPurity->LossDuringWorkup Sol_Hydrolysis1 Increase reaction time or use 60% H₂SO₄ IncompleteHydrolysis->Sol_Hydrolysis1 Sol_Hydrolysis2 Avoid prolonged heating, monitor via TLC Degradation->Sol_Hydrolysis2 WrongTemp Incorrect Temperature? SideReaction->WrongTemp Sol_Cyclo1 Maintain temperature at -5 to 0°C WrongTemp->Sol_Cyclo1 Sol_Purity1 Optimize crystallization solvent (e.g., 2% Acetic Acid-Toluene) LossDuringWorkup->Sol_Purity1

Caption: Troubleshooting logic for low yield issues.

References

Troubleshooting poor separation in HPLC analysis of isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of isoxazoles. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during chromatographic separation of these heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: My isoxazole (B147169) peaks are showing significant tailing. What are the common causes and how can I fix it?

A1: Peak tailing for isoxazole compounds, which are nitrogen-containing heterocycles, is a frequent issue in reversed-phase HPLC. The primary causes are often secondary interactions between the basic nitrogen atoms in the isoxazole ring and acidic residual silanols on the silica-based stationary phase.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most effective way to address this is by adjusting the mobile phase pH. For basic compounds like isoxazoles, working at a low pH (typically 2-4) will ensure the analytes are protonated. This minimizes their interaction with silanols. Conversely, a higher pH (around 7-8) can also be effective by suppressing the ionization of the silanol (B1196071) groups.

  • Use of Mobile Phase Additives: Incorporating additives like trifluoroacetic acid (TFA) or formic acid at low concentrations (0.05-0.1%) can improve peak shape by masking the residual silanols.[1] For basic compounds, adding a competitor base like triethylamine (B128534) (TEA) can also be effective.

  • Column Choice: Consider using a column with a highly deactivated stationary phase or an end-capped column to reduce the number of available silanol groups.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the sample concentration or injection volume.

Q2: I am observing poor resolution between my isoxazole analyte and an impurity. What are the first steps to improve separation?

A2: Poor resolution indicates that the chromatographic conditions are not optimal for separating the compounds of interest. Here’s how to approach this:

  • Optimize Mobile Phase Composition: The ratio of your organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous phase is a powerful tool for adjusting selectivity.[2] Systematically vary the solvent ratio to find the optimal separation. Acetonitrile and methanol (B129727) have different selectivities, so trying the other solvent is a valid strategy.

  • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can significantly improve the separation of complex mixtures.[2] A shallow gradient is often effective at resolving closely eluting peaks.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable. Consider a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) to introduce different separation mechanisms.

Q3: My isoxazole compound seems to be degrading during analysis, leading to extra peaks and poor reproducibility. Why is this happening?

A3: The stability of the isoxazole ring can be sensitive to pH and temperature.[3][4] Degradation during analysis can be a significant issue.

  • pH Stability: Some isoxazole derivatives can undergo ring-opening, particularly under basic conditions.[3] If you are observing unexpected peaks, especially when using a high pH mobile phase, consider lowering the pH. A stability study of your specific isoxazole derivative at different pH values may be necessary. For example, the isoxazole ring in the drug leflunomide (B1674699) is susceptible to base-catalyzed ring opening, a process that is faster at higher temperatures.[3]

  • Temperature Effects: Elevated temperatures can accelerate the degradation of sensitive compounds. Try running the analysis at a lower temperature to see if the degradation is reduced.

  • Photodegradation: Isoxazoles can be susceptible to photolysis.[5] Ensure your samples and standards are protected from light, especially UV light, during storage and analysis.

Troubleshooting Guides

Problem: Poor Peak Shape (Tailing, Fronting, or Broadening)

Poor peak shape can compromise resolution and lead to inaccurate quantification. This guide provides a systematic approach to diagnosing and resolving these issues.

// All Peaks Path all_peaks_yes [label="Yes", shape=plaintext, fontcolor="#202124"]; check_column_frit [label="Check for blocked column frit\nor column void", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_backflush [label="Backflush or replace column", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Some Peaks Path some_peaks_no [label="No", shape=plaintext, fontcolor="#202124"]; check_mobile_phase [label="Mobile Phase Issue?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Mobile Phase Path mobile_phase_yes [label="Yes", shape=plaintext, fontcolor="#202124"]; adjust_ph [label="Adjust pH (2 units away from pKa)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_modifier [label="Add mobile phase modifier\n(e.g., TFA, TEA)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Not Mobile Phase Path mobile_phase_no [label="No", shape=plaintext, fontcolor="#202124"]; check_sample [label="Sample Issue?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Sample Path sample_yes [label="Yes", shape=plaintext, fontcolor="#202124"]; reduce_concentration [label="Reduce sample concentration\nor injection volume", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_solvent [label="Ensure sample solvent is weaker\nthan mobile phase", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> check_all_peaks; check_all_peaks -> check_column_frit [label="Yes"]; check_column_frit -> solution_backflush; check_all_peaks -> check_mobile_phase [label="No"]; check_mobile_phase -> adjust_ph [label="Yes"]; adjust_ph -> add_modifier; check_mobile_phase -> check_sample [label="No"]; check_sample -> reduce_concentration [label="Yes"]; reduce_concentration -> check_solvent;

// Node Styles check_column_frit [fillcolor="#EA4335", fontcolor="#FFFFFF"]; solution_backflush [fillcolor="#34A853", fontcolor="#FFFFFF"]; adjust_ph [fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_modifier [fillcolor="#4285F4", fontcolor="#FFFFFF"]; reduce_concentration [fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_solvent [fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

Caption: Troubleshooting workflow for poor peak shape in HPLC analysis.

Data Presentation: Example HPLC Methods for Isoxazoles

The following table summarizes starting conditions for the HPLC analysis of different isoxazole derivatives. These can be used as a starting point for method development.

Analyte/ClassColumnMobile PhaseFlow Rate (mL/min)DetectionReference
Isoxazole (general)Newcrom R1 (C18)Acetonitrile, Water, and Phosphoric Acid1.0UV[6]
Azole Drugs (e.g., Isoconazole)C18 BDS (100 x 4.6 mm)Acetonitrile: 0.05 M Ammonium Acetate buffer (70:30, v/v), pH 61.0UV at 254 nm[7]
5-Amino-3-methyl-isoxazole-4-carboxylic acid peptidesXB-C18 (100 x 2.1 mm, 3.6 µm)Gradient of Acetonitrile and 0.1% Formic Acid in Water0.2LC-MS[8]
Cardiazol and impuritiesAcquity UPLC BEH C18 (1.7 µm)Gradient of Acetonitrile and 0.1% Trifluoroacetic Acid in Water1.0UV at 240 nm[9]

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization for Improved Peak Shape

This protocol outlines a systematic approach to optimizing the mobile phase pH to mitigate peak tailing of basic isoxazole compounds.

Objective: To determine the optimal mobile phase pH for symmetrical peak shape.

Materials:

  • HPLC system with UV or MS detector

  • C18 reversed-phase column

  • Your isoxazole sample and standards

  • HPLC-grade acetonitrile and water

  • Phosphoric acid (85%)

  • Ammonium acetate

  • Ammonia (B1221849) solution or sodium hydroxide (B78521) for pH adjustment

Procedure:

  • Prepare a stock solution of your isoxazole standard in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Prepare a series of aqueous mobile phase buffers with different pH values. For example:

    • pH 3.0: 0.05 M Ammonium Acetate, adjusted with phosphoric acid.

    • pH 4.5: 0.05 M Ammonium Acetate, adjusted with phosphoric acid.

    • pH 7.0: 0.05 M Ammonium Acetate.

    • pH 8.5: 0.05 M Ammonium Acetate, adjusted with ammonia solution.

  • Set up your HPLC method. Use a consistent organic solvent (e.g., acetonitrile) and a fixed ratio of organic to aqueous buffer (e.g., 50:50).

  • Equilibrate the column with the first mobile phase (pH 3.0) for at least 20 column volumes.

  • Inject your standard and record the chromatogram.

  • Calculate the tailing factor for your analyte peak.

  • Repeat steps 4-6 for each of the prepared mobile phase pH values.

  • Compare the tailing factors obtained at each pH to determine the optimal condition for your analysis.

Protocol 2: Forced Degradation Study to Investigate Isoxazole Stability

This protocol provides a framework for conducting a forced degradation study to understand the stability of your isoxazole compound under various stress conditions.

Objective: To identify potential degradation products and assess the stability-indicating nature of your HPLC method.

Materials:

  • Your isoxazole compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system

  • Photostability chamber

Procedure:

  • Prepare stock solutions of your isoxazole compound in a suitable solvent.

  • Acid Hydrolysis: To one aliquot, add HCl to a final concentration of 0.1 M. Heat at 60°C for a specified time (e.g., 2, 8, 24 hours). Neutralize before injection.

  • Base Hydrolysis: To another aliquot, add NaOH to a final concentration of 0.1 M. Keep at room temperature for a specified time, monitoring for degradation. Neutralize before injection.

  • Oxidative Degradation: To a third aliquot, add H₂O₂ to a final concentration of 3%. Keep at room temperature, protected from light.

  • Thermal Degradation: Expose a solid sample and a solution to elevated temperature (e.g., 60-80°C).

  • Photodegradation: Expose a solid sample and a solution to light according to ICH Q1B guidelines.

  • Analyze all stressed samples alongside an unstressed control using your HPLC method.

  • Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the main peak area.

ForcedDegradation start Isoxazole Sample acid acid start->acid base base start->base oxidation oxidation start->oxidation thermal thermal start->thermal photo photo start->photo analysis HPLC Analysis evaluation Evaluate Chromatograms - Degradation Products - Mass Balance analysis->evaluation acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Workflow for a forced degradation study of an isoxazole compound.

References

Technical Support Center: 5-Amino-3-Methyl-Isoxazole-4-Carboxylic Acid in Microwave Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering stability issues with 5-amino-3-methyl-isoxazole-4-carboxylic acid during microwave-assisted synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the microwave synthesis involving 5-amino-3-methyl-isoxazole-4-carboxylic acid.

Issue Potential Cause Recommended Solution
Low or No Product Yield Thermal Degradation: The target molecule, 5-amino-3-methyl-isoxazole-4-carboxylic acid, is known to have decreased stability under microwave irradiation and heat.[1][2] The isoxazole (B147169) ring, particularly with an amino group at the 5-position, can be susceptible to thermal decomposition.[3]- Optimize Microwave Parameters: Reduce the microwave power and target temperature. Use shorter irradiation times. - Use Pulsed Heating: Employ intermittent microwave pulses to maintain a lower average temperature. - Alternative Energy Source: Consider using ultrasonic agitation as a less aggressive energy source for promoting the reaction.[1][2]
Reaction Mixture Turns Dark/Charred Decomposition: Significant discoloration is a strong indicator of compound decomposition into undesired byproducts.- Immediate Termination of Reaction: Stop the microwave irradiation to prevent further degradation. - Solvent Choice: Ensure the chosen solvent is suitable for microwave synthesis and is not contributing to the degradation. Solvents with high tangent delta values absorb microwave energy efficiently, which can lead to rapid heating. - Lower Temperature: Set a lower maximum temperature for the reaction.
Inconsistent Results/Poor Reproducibility Non-uniform Heating: "Hot spots" within the reaction vessel can lead to localized overheating and decomposition, causing inconsistent yields.- Stirring: Ensure efficient stirring throughout the reaction to distribute the microwave energy evenly. - Vessel Position: Place the reaction vessel in the center of the microwave cavity for the most uniform field distribution. - Reaction Volume: Use an appropriate reaction volume for the size of the vessel to ensure efficient and even heating.
Formation of Multiple Side Products Ring Opening or Rearrangement: The high energy input from the microwave can be sufficient to induce unintended side reactions, such as the opening of the isoxazole ring.- Lower Energy Input: Decrease the microwave power and reaction temperature. - Catalyst Selection: If a catalyst is used, ensure it is stable under microwave conditions and does not promote side reactions at elevated temperatures. - Protecting Groups: Consider if protecting the amino or carboxylic acid group is necessary to prevent side reactions, although this adds extra steps to the synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is 5-amino-3-methyl-isoxazole-4-carboxylic acid unstable under microwave irradiation?

A1: 5-amino-3-methyl-isoxazole-4-carboxylic acid has shown decreased stability during microwave irradiation, primarily due to thermal effects.[1][2] The combination of the isoxazole ring and a 5-amino substituent can make the molecule susceptible to decomposition at the elevated temperatures rapidly generated by microwave heating.[3]

Q2: What are the main advantages of using microwave synthesis for isoxazole derivatives?

A2: Microwave-assisted synthesis is generally favored for its ability to dramatically reduce reaction times, increase product yields, and improve selectivity compared to conventional heating methods.[4][5] The uniform and rapid heating can accelerate the rate of desired chemical reactions.[4]

Q3: Are there any alternatives to microwave heating for this type of synthesis?

A3: Yes. If stability issues with 5-amino-3-methyl-isoxazole-4-carboxylic acid persist, ultrasonic agitation is a viable alternative energy source that has been successfully used.[1][2] Conventional heating at a carefully controlled, lower temperature can also be an option, though reaction times will likely be longer.

Q4: How can I monitor the reaction to prevent decomposition?

A4: It is crucial to monitor the reaction temperature closely using the microwave reactor's internal sensor.[6] Additionally, if possible, monitor the reaction progress by taking small aliquots (if the reaction can be safely paused and opened) and analyzing them using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the formation of the desired product and any degradation products.

Q5: What general parameters should I start with for a microwave reaction with this compound?

A5: Start with conservative parameters. Set a low target temperature (e.g., 60-80°C) and a short reaction time (e.g., 5-10 minutes).[5] Use a low to moderate power setting. It is better to have an incomplete reaction that can be re-irradiated than a completely decomposed one.

Experimental Protocols

Protocol 1: General Microwave-Assisted Synthesis of Isoxazole Derivatives

This protocol is a general guideline adapted from literature and should be optimized for specific substrates.[5][6]

  • Reagent Preparation: In a suitable microwave reaction vessel, combine the starting materials, catalyst (if required), and a microwave-appropriate solvent.

  • Vessel Sealing: Securely cap the reaction vessel.

  • Microwave Parameters:

    • Set the target temperature (e.g., 80°C).

    • Set the maximum power (e.g., 300 W).

    • Set the reaction time (e.g., 10 minutes).

    • Ensure stirring is enabled.

  • Reaction Initiation: Start the microwave program. The reactor will use the set power to reach and maintain the target temperature for the specified time.

  • Cooling: After the irradiation is complete, allow the vessel to cool to a safe temperature before opening.

  • Work-up and Analysis: Work up the reaction mixture to isolate the crude product. Analyze the product for purity and yield using standard techniques (e.g., NMR, LC-MS, HPLC).

Protocol 2: Stability Testing of 5-amino-3-methyl-isoxazole-4-carboxylic acid

This protocol is designed to determine the degradation threshold of the compound under microwave irradiation.

  • Sample Preparation: Dissolve a known concentration of 5-amino-3-methyl-isoxazole-4-carboxylic acid in a suitable microwave-safe solvent in a microwave reaction vessel.

  • Experimental Design: Create a matrix of experimental conditions with varying temperatures and times. For example:

    • Temperature Series (at constant time, e.g., 10 min): 60°C, 80°C, 100°C, 120°C.

    • Time Series (at constant temperature, e.g., 100°C): 5 min, 10 min, 20 min, 30 min.

  • Microwave Irradiation: Run each experiment according to the designed matrix.

  • Analysis: After each run, analyze the resulting solution using HPLC or LC-MS to quantify the remaining amount of 5-amino-3-methyl-isoxazole-4-carboxylic acid and identify any major degradation products.

  • Data Tabulation: Record the percentage of the compound remaining under each condition to identify its stability limits.

Data Presentation

Table 1: Example Microwave Synthesis Conditions for Isoxazole Derivatives
Starting Materials Solvent Temperature (°C) Power (W) Time (min) Yield (%) Reference
Substituted Aldehyde, TosMIC, K₃PO₄Isopropyl Alcohol653508~96[5]
1,3-Diketone, NH₂OH·HClDMSO801-73Not specified[6]
Chalcone, Hydroxylamine HydrochlorideEthanol/NaOHNot specified21010-15Not specified[4]
Table 2: Template for Stability Testing Results
Run Temperature (°C) Time (min) Power (W) % of Compound Remaining Observations
16010100
28010150
310010200
412010250
51005200
610020200

Visualizations

TroubleshootingWorkflow start Start Microwave Synthesis check_yield Low or No Yield? start->check_yield check_color Reaction Mixture Dark/Charred? check_yield->check_color No solution_yield Reduce Temp & Time Use Pulsed Heating Consider Ultrasonication check_yield->solution_yield Yes check_reproducibility Inconsistent Results? check_color->check_reproducibility No solution_color Stop Reaction Immediately Re-evaluate Solvent Set Lower Max Temperature check_color->solution_color Yes success Successful Synthesis check_reproducibility->success No solution_reproducibility Ensure Efficient Stirring Center the Vessel Check Reaction Volume check_reproducibility->solution_reproducibility Yes solution_yield->start solution_color->start solution_reproducibility->start

Caption: Troubleshooting workflow for microwave synthesis.

StabilityFactors stability Compound Stability degradation Degradation (Low Yield, Side Products) stability->degradation temperature Temperature temperature->stability time Irradiation Time time->stability power Microwave Power power->stability solvent Solvent Choice solvent->stability hotspots Hot Spots (Uneven Heating) hotspots->stability

Caption: Factors affecting compound stability in microwave synthesis.

References

Ultrasonic Agitation: A Technical Support Resource for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ultrasonic-aided solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and professionals in drug development who are exploring or currently utilizing ultrasonic agitation as an alternative to conventional and microwave-assisted peptide synthesis. Here you will find troubleshooting guidance, frequently asked questions (FAQs), comparative data, and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using ultrasonic agitation in peptide synthesis?

Ultrasonic agitation in solid-phase peptide synthesis (SPPS) offers several key advantages over traditional mechanical shaking methods. The primary benefits include a significant reduction in synthesis time, higher peptide yields, and improved purity of the crude product.[1][2] Research has shown that ultrasonication can accelerate both the deprotection and coupling steps in Fmoc-based SPPS.[3][4] Furthermore, studies have demonstrated that this method does not increase the risk of racemization, even at elevated temperatures.[2] It has also been shown to be particularly effective for the synthesis of "difficult sequences" that are prone to aggregation.[5][6]

Q2: How does ultrasonic agitation compare to microwave-assisted peptide synthesis?

Both ultrasonic and microwave-assisted synthesis aim to accelerate peptide synthesis and improve outcomes compared to conventional methods. Microwave synthesis significantly shortens reaction times by rapidly and uniformly heating the reaction mixture.[7] Ultrasonic agitation, on the other hand, utilizes acoustic cavitation to enhance mass transfer and reaction rates.

While both methods are effective in reducing synthesis time, the choice between them may depend on the specific peptide sequence and available equipment. Some studies suggest that microwave heating can sometimes lead to side reactions if not carefully controlled, whereas ultrasonication has been shown to not exacerbate common side reactions like aspartimide formation and racemization.[5][8]

Q3: Can ultrasonic agitation help with the synthesis of hydrophobic or aggregation-prone peptides?

Yes, one of the significant benefits of ultrasonic agitation is its ability to disrupt peptide aggregation on the resin.[9][10] The high-frequency sound waves create cavitation bubbles that, upon collapsing, generate micro-jets and shockwaves, which can break up peptide chains that are beginning to aggregate. This is particularly beneficial for hydrophobic sequences or those known to form secondary structures during synthesis.[3]

Q4: Is it necessary to control the temperature during ultrasonic-assisted peptide synthesis?

Yes, temperature control is crucial.[3] Prolonged exposure to ultrasonic waves can cause localized heating of the reaction vessel.[11] While elevated temperatures can be beneficial in accelerating reaction rates, excessive heat can lead to undesirable side reactions. Therefore, it is recommended to perform ultrasonic-assisted SPPS in a temperature-controlled water bath or with a cooling system to maintain a consistent and optimal reaction temperature.[3]

Q5: What are the optimal frequencies for ultrasonic peptide synthesis?

The optimal frequency for ultrasonic peptide synthesis can vary depending on the specific setup and peptide sequence. However, most laboratory ultrasonic baths operate at frequencies between 20 kHz and 40 kHz, which has been shown to be effective for accelerating peptide synthesis.

Troubleshooting Guide

Problem 1: Low crude peptide purity with unexpected peaks in HPLC analysis.

  • Question: My HPLC analysis of the crude peptide synthesized using ultrasonic agitation shows low purity and several unexpected peaks. What could be the cause?

  • Answer:

    • Incomplete Deprotection or Coupling: Even with ultrasonic agitation, "difficult" amino acid couplings can be challenging. The sonication may not have been sufficient to completely drive the reaction to completion.

      • Solution:

        • Extend Sonication Time: Increase the duration of the ultrasonic agitation during the problematic coupling or deprotection step.

        • Double Coupling: For particularly difficult residues, perform a second coupling step with fresh reagents.

        • Optimize Reagents: Consider using a more potent coupling reagent like HATU or HCTU, which can be more effective for sterically hindered amino acids.[12]

        • Kaiser Test: Use the Kaiser test after the coupling step to check for the presence of free primary amines, which indicates an incomplete reaction.[1][3]

    • Side Reactions: Although ultrasonication is generally mild, prolonged synthesis at elevated temperatures can still lead to side reactions.

      • Solution:

        • Temperature Control: Ensure your reaction vessel is adequately cooled to prevent overheating. A temperature of around 30 ± 5 °C is often recommended.[3]

        • Scavengers: If you suspect side reactions during cleavage, ensure you are using the appropriate scavengers in your cleavage cocktail to protect sensitive residues.

Problem 2: Low final peptide yield after cleavage and precipitation.

  • Question: After cleaving my peptide from the resin and attempting to precipitate it, the final yield is much lower than expected. What are the possible reasons?

  • Answer:

    • Incomplete Cleavage: The peptide may not have been fully cleaved from the resin.

      • Solution:

        • Extend Cleavage Time: Increase the duration of the cleavage reaction.

        • Ultrasonic-Assisted Cleavage: Applying ultrasonic agitation during the cleavage step can also significantly reduce the required time and improve cleavage efficiency.[2]

        • Test Cleavage: Always perform a small-scale test cleavage on a small amount of resin to confirm the peptide has been synthesized and to optimize cleavage conditions before committing the entire batch.[1]

    • Peptide Solubility Issues: Highly hydrophobic peptides may be difficult to precipitate from the cleavage cocktail or may be partially soluble in the precipitation solvent (e.g., cold ether).

      • Solution:

        • Alternative Precipitation Solvents: If your peptide does not precipitate well in diethyl ether, try other non-polar solvents or a mixture of solvents.

        • Check the Supernatant: After centrifugation, carefully analyze a small sample of the supernatant by HPLC to see if your peptide remains in solution.

    • Poor Resin Loading: The initial loading of the first amino acid onto the resin may have been inefficient.

      • Solution: Quantify the loading of the first amino acid using a method like UV-Vis spectrophotometry of the released Fmoc group to ensure an accurate starting point for your synthesis.[1]

Problem 3: Resin beads are clumping or sticking to the reaction vessel.

  • Question: During the synthesis, I've noticed that the resin beads are clumping together or sticking to the walls of the reaction vessel. How can I prevent this?

  • Answer:

    • Insufficient Agitation: The ultrasonic energy may not be evenly distributed throughout the reaction vessel.

      • Solution:

        • Proper Vessel Positioning: Ensure your reaction vessel is positioned correctly in the ultrasonic bath for optimal energy transmission.

        • Solvent Volume: Make sure there is sufficient solvent to allow the resin to be freely suspended and agitated.

    • Static Electricity or Glassware Surface: The resin beads can sometimes adhere to the vessel walls.

      • Solution:

        • Silylation of Glassware: Treating glass reaction vessels with a silylating agent can create a hydrophobic surface and reduce the sticking of resin beads.[13]

        • Rinsing: During wash steps, ensure the solvent adequately washes down any beads adhering to the vessel walls.

Quantitative Data Presentation

The following tables summarize comparative data from studies on ultrasonic-assisted peptide synthesis versus conventional and microwave-assisted methods for specific peptides.

Table 1: Comparison of Synthesis Time for Different Peptides

Peptide SequenceSynthesis MethodTotal Synthesis Time (minutes)Reference
Pep1 (VSPPLTLGQLLS-NH2)"Classical" SPPS>3480[3][4]
Ultrasonic-Assisted SPPS~240[3][4]
Pep2 (RQMATADEA-NH2)"Classical" SPPS365[3][4]
Ultrasonic-Assisted SPPS85[3][4]
Pep3 (AAVALLPAVLLALLAPRQMATADEA-NH2)Ultrasonic-Assisted SPPS347[3][4]

Table 2: Comparison of Crude Peptide Purity and Yield

Peptide SequenceSynthesis MethodCrude Purity (%)Crude Yield (%)Reference
Pep1 (VSPPLTLGQLLS-NH2)"Classical" SPPS7342[3][4]
Ultrasonic-Assisted SPPS8254[3][4]
Pep2 (RQMATADEA-NH2)"Classical" SPPS8432[3][4]
Ultrasonic-Assisted SPPS7249[3][4]
A-beta 1-42Microwave-Assisted SPPS68-[7]

Experimental Protocols

General Protocol for Ultrasonic-Assisted Fmoc-SPPS

This protocol provides a general methodology for the synthesis of a peptide on a Rink Amide resin using an ultrasonic water bath for agitation.

1. Resin Swelling:

  • Place the Rink Amide resin (e.g., 0.1 mmol scale) in a fritted syringe or specialized reaction vessel.

  • Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes with gentle agitation (e.g., on an orbital shaker) before the first sonication step.[3]

2. Fmoc-Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the resin.

  • Place the reaction vessel in a temperature-controlled ultrasonic water bath (e.g., at 30 ± 5 °C).

  • Apply ultrasonic agitation for 2-5 minutes.[3] The exact time may vary depending on the peptide sequence.

  • Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times).

3. Amino Acid Coupling:

  • In a separate tube, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a suitable coupling agent (e.g., HBTU/HOBt or HATU, 3-5 equivalents) in DMF.

  • Add a base such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents) to activate the amino acid.

  • Add the activated amino acid solution to the deprotected resin.

  • Place the reaction vessel in the ultrasonic water bath and apply sonication for 5-30 minutes.[3] The coupling time will depend on the specific amino acid being coupled.

  • After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).

  • (Optional but recommended) Perform a Kaiser test to confirm the completion of the coupling reaction.[3] If the test is positive (blue beads), repeat the coupling step.

4. Repetition of Cycles:

  • Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

5. Final Deprotection:

  • After the final amino acid has been coupled, perform a final Fmoc-deprotection as described in step 2.

6. Cleavage and Precipitation:

  • Wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide's amino acid composition (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)).

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature. For faster cleavage, ultrasonic agitation can be applied for 15-20 minutes.[2]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Visualizations

SPPS_Workflow start Start: Swell Resin deprotection Fmoc Deprotection (Ultrasonic Agitation) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Amino Acid Coupling (Ultrasonic Agitation) wash1->coupling wash2 Wash with DMF coupling->wash2 kaiser Kaiser Test wash2->kaiser repeat_coupling Repeat Coupling kaiser->repeat_coupling Positive final_deprotection Final Fmoc Deprotection kaiser->final_deprotection Negative repeat_coupling->coupling cleavage Cleavage from Resin (Optional Sonication) final_deprotection->cleavage precipitation Precipitation & Drying cleavage->precipitation end_peptide Crude Peptide precipitation->end_peptide

Caption: Workflow for Ultrasonic-Assisted Solid-Phase Peptide Synthesis.

Method_Comparison cluster_conventional Conventional SPPS cluster_microwave Microwave-Assisted SPPS cluster_ultrasonic Ultrasonic-Assisted SPPS conv_agitation Mechanical Shaking conv_time Longer Synthesis Time conv_agitation->conv_time conv_purity Variable Purity/Yield conv_agitation->conv_purity mw_energy Microwave Energy mw_time Rapid Synthesis mw_energy->mw_time mw_purity High Purity mw_energy->mw_purity us_energy Ultrasonic Agitation us_time Reduced Synthesis Time us_energy->us_time us_purity Improved Purity/Yield us_energy->us_purity us_aggregation Disrupts Aggregation us_energy->us_aggregation

Caption: Conceptual Comparison of Peptide Synthesis Methodologies.

References

Challenges in coupling unnatural beta-amino acids in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in peptide synthesis involving unnatural beta-amino acids. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common issues encountered during the coupling of these sterically demanding residues.

Troubleshooting Guide: Low Coupling Efficiency

Low or incomplete coupling of β-amino acids is the most frequently encountered problem in solid-phase peptide synthesis (SPPS). The increased steric bulk and different geometry compared to alpha-amino acids can significantly slow down reaction kinetics.[1][2] This guide provides a systematic approach to diagnosing and resolving poor coupling outcomes.

Observation Potential Cause Recommended Solution(s)
Positive Kaiser Test (Blue Beads) After Coupling Steric Hindrance: The substitution pattern (β², β³, cyclic) and side chains of the β-amino acid are physically obstructing the reaction.[1]1. Stronger Coupling Reagent: Switch from standard carbodiimides (DCC, DIC) to more potent uronium/aminium salts like HATU, HCTU, or COMU, or phosphonium (B103445) salts like PyBOP or PyAOP.[1][3][4] These form highly reactive esters capable of overcoming the steric barrier.[1][3] 2. Double Coupling: Perform the coupling step twice with a fresh solution of activated amino acid to drive the reaction to completion.[3][4][5] 3. Increase Time/Temperature: Extend the coupling time (e.g., 2-4 hours or overnight).[3] Gentle heating or microwave-assisted synthesis can also accelerate slow reactions, but must be used cautiously to avoid racemization.[3]
Low Yield of Target Peptide After Cleavage Peptide Aggregation: The growing peptide chain, especially if hydrophobic, is clumping together on the resin, blocking reactive sites.[6][7]1. Change Solvent: Switch from DMF to a solvent with superior solvating properties like N-Methylpyrrolidone (NMP).[3][8] For difficult sequences, a solvent mixture such as DCM/DMF/NMP may be effective.[3] 2. Structure-Breaking Elements: Incorporate pseudoproline dipeptides or Dmb/Hmb amino acids into the sequence to disrupt secondary structure formation.
Presence of Deletion Sequence (Mass Spec) Inefficient Activation/Kinetics: The pre-activation of the β-amino acid is incomplete, or the coupling reaction is too slow, leading to a portion of the peptide chains remaining unreacted.1. Pre-activation: Ensure the amino acid is fully activated with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 1-5 minutes before adding it to the resin.[3][4] 2. Optimize Stoichiometry: Increase the equivalents of the β-amino acid and coupling reagents (e.g., 3-5 equivalents relative to resin loading).[4]
Side Reactions Detected (e.g., Racemization) Over-activation / Strong Base: The coupling conditions are too harsh, leading to epimerization at the α-carbon of the preceding residue or other side reactions.1. Use Additives: Employ additives like Oxyma Pure or HOAt, which are known to suppress racemization more effectively than HOBt.[9] COMU, which incorporates Oxyma, is an excellent choice.[9][10] 2. Weaker Base: If racemization is a concern, consider using a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.[9][11]

Frequently Asked Questions (FAQs)

Q1: Why are β-amino acids so difficult to couple compared to α-amino acids?

A1: The primary challenge is steric hindrance.[1] The backbone of a β-amino acid is one carbon longer than that of an α-amino acid, and substituents on the β-carbon(s) create significant bulk close to the reacting carboxyl and amino groups. This bulk slows down the rate of peptide bond formation, leading to incomplete reactions and the need for more forceful coupling conditions.[1]

Q2: Which coupling reagent is the best choice for a sterically hindered β-amino acid?

A2: There is no single "best" reagent for all situations, but for challenging β-amino acid couplings, aminium/uronium or phosphonium salt-based reagents are highly recommended over standard carbodiimides.[1][3]

  • HATU and COMU are often considered top-tier choices due to their high reactivity and ability to form OAt or Oxyma esters, which are excellent for overcoming steric hindrance.[9][12] COMU has the added benefits of being safer (non-explosive) and having better solubility.[9][10]

  • PyAOP and PyBOP (phosphonium salts) are also very effective, particularly for N-methylated residues, and do not pose a risk of guanidinylation of the free N-terminus.[1][9]

Q3: How can I reliably monitor the completion of a β-amino acid coupling reaction?

A3: The Kaiser test (ninhydrin test) is the most common qualitative method for detecting free primary amines on the resin.[13][14] A positive result (intense blue beads) indicates an incomplete coupling.[13][14] However, be aware that for N-substituted or cyclic β-amino acids (which are secondary amines), the Kaiser test is unreliable and may give a false negative (yellow/brown color).[13] In these cases, alternative tests like the chloranil test or isatin (B1672199) test are recommended to detect secondary amines.[13] For quantitative analysis, a small amount of resin can be cleaved and analyzed by HPLC and mass spectrometry.[15]

Q4: Is "double coupling" always necessary for β-amino acids?

A4: Not always, but it is a very common and effective strategy to ensure the reaction goes to completion, especially for the first few couplings or for particularly bulky β-amino acids.[4][5] If a monitoring test (like the Kaiser test) is positive after the first coupling, a second coupling is strongly recommended.[13] If the test remains positive after a second coupling, it is best to cap the unreacted amines with acetic anhydride (B1165640) to prevent the formation of deletion sequences.[13]

Q5: Can microwave-assisted peptide synthesis (MA-SPPS) help with β-amino acid coupling?

A5: Yes, MA-SPPS is a highly effective technique for difficult couplings.[3] The microwave energy heats the reaction rapidly and efficiently, which can help overcome the high activation energy associated with sterically hindered couplings and disrupt peptide aggregation.[3][16] This often leads to shorter reaction times and higher coupling efficiencies.[16]

Quantitative Data: Coupling Reagent Performance

The choice of coupling reagent is critical for success. The following table summarizes the relative performance of common reagents for sterically hindered couplings.

Reagent Class Reagent Relative Reactivity Racemization Risk Notes
Carbodiimides DIC/HOBtLow-ModerateModerateOften insufficient for β-amino acids. Requires an additive like HOBt or Oxyma to reduce racemization.[17]
Phosphonium Salts PyBOPHighLowEffective for most difficult couplings. Does not guanidinylate the N-terminus.[9]
PyAOPVery HighVery LowExcellent for extremely hindered and N-methylated amino acids.[1][17]
Aminium/Uronium Salts HBTUHighLowA widely used and effective reagent, but can be outperformed by HATU or COMU for the most difficult cases.[1][9]
HCTUHighLowMore reactive than HBTU due to the 6-Cl-HOBt leaving group.[3][9]
HATU Very High Very Low Considered one of the most efficient reagents due to the formation of highly reactive OAt esters.[1][12][17]
COMU Very High Very Low Performance is comparable to HATU.[9] Based on non-explosive Oxyma Pure, making it a safer alternative.[9][10]

Diagrams

Troubleshooting Workflow for Incomplete Coupling

G start Incomplete Coupling Detected (e.g., Positive Kaiser Test) cause1 Potential Cause: Steric Hindrance start->cause1 cause2 Potential Cause: Peptide Aggregation start->cause2 sub_cause1 Sub-Optimal Reagents or Conditions cause1->sub_cause1 sub_cause2 Poor Resin/Peptide Solvation cause2->sub_cause2 solution1 Strategy 1: Use More Potent Reagent (HATU, COMU, PyAOP) sub_cause1->solution1 solution2 Strategy 2: Perform Double Coupling sub_cause1->solution2 solution3 Strategy 3: Increase Time / Temperature (incl. Microwave) sub_cause1->solution3 solution4 Strategy 4: Switch Solvent (DMF -> NMP) sub_cause2->solution4 solution5 Strategy 5: Add Chaotropic Salts or Structure-Breaking Residues sub_cause2->solution5 end_cap If still incomplete: Cap with Acetic Anhydride solution1->end_cap solution2->end_cap solution3->end_cap solution4->end_cap solution5->end_cap G center Coupling Efficiency reagent Coupling Reagent (e.g., HATU, COMU) center->reagent sterics Steric Hindrance (β-substitution, side chain) center->sterics solvent Solvent (e.g., DMF, NMP) center->solvent time_temp Time & Temperature (incl. Microwave) center->time_temp base Base (e.g., DIPEA, NMM) center->base aggregation Peptide Aggregation center->aggregation

References

Technical Support Center: Purification of 5-Methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude 5-Methylisoxazole-4-carboxylic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, such as ethyl 5-methyl-4-isoxazolecarboxylate, and isomeric byproducts like 3-methylisoxazole-4-carboxylic acid, which can be difficult to separate.[1] Residual solvents from the synthesis may also be present.

Q2: My purified product has a yellowish or brownish tint. What could be the cause?

A2: A colored tint in the final product often indicates the presence of colored impurities or degradation products. This can sometimes be resolved by treatment with activated charcoal during the recrystallization process or by performing an additional purification step.

Q3: I'm having trouble getting my this compound to crystallize. What should I do?

A3: If crystallization does not occur upon cooling, several techniques can be employed. Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, adding a seed crystal of pure this compound can induce crystallization. If these methods fail, you may have used too much solvent; in this case, concentrating the solution by evaporation and allowing it to cool again may be effective.

Q4: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if there are significant impurities. To resolve this, try reheating the solution to dissolve the oil, adding a small amount of a co-solvent in which the compound is more soluble, and then cooling the solution slowly. Using a different solvent system with a lower boiling point may also be necessary.

Q5: How can I confirm the purity of my final product?

A5: The purity of this compound can be effectively assessed using High-Performance Liquid Chromatography (HPLC).[2] A reverse-phase HPLC method with a C18 column is suitable for this purpose. The melting point of the purified compound can also be a good indicator of purity; a sharp melting point close to the literature value (around 144-148 °C) suggests high purity.

Purification Strategies: Data Summary

The following table summarizes common purification strategies for crude this compound, providing key quantitative data for easy comparison.

Purification MethodSolvent SystemKey ParametersExpected Purity
Recrystallization 2% Acetic Acid in Toluene (B28343)Dissolve in ~3.6 mL of solvent per gram of crude acid at elevated temperature.>99.5%
Recrystallization Ethanol (B145695)Dissolve in a minimal amount of hot ethanol and allow to cool.>98%
Acid-Base Extraction Diethyl Ether & aq. NaOH/HClDissolve in ether, extract with aq. NaOH, acidify the aqueous layer with HCl to precipitate the product.Variable, often used as a preliminary purification step.
Column Chromatography Silica Gel with Hexane/Ethyl Acetate/Acetic AcidGradient elution, starting with a less polar mixture and increasing polarity.>99%

Experimental Protocols

Protocol 1: Recrystallization from Acetic Acid/Toluene

This protocol is highly effective for achieving high-purity this compound.[3]

Materials:

  • Crude this compound

  • Toluene

  • Glacial Acetic Acid

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Prepare a 2% (v/v) solution of acetic acid in toluene.

  • For every 1 gram of crude this compound, add approximately 3.6 mL of the 2% acetic acid/toluene solvent mixture to an Erlenmeyer flask.

  • Gently heat the mixture with stirring until the solid is completely dissolved.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold toluene to remove any residual soluble impurities.

  • Dry the crystals under vacuum to obtain pure this compound.

Protocol 2: Acid-Base Extraction

This method is useful for removing neutral and basic impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Separatory funnel

  • Beakers

Procedure:

  • Dissolve the crude this compound in diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Add 1 M NaOH solution to the separatory funnel, shake vigorously, and allow the layers to separate. The sodium salt of the carboxylic acid will move to the aqueous (bottom) layer.

  • Drain the aqueous layer into a clean beaker.

  • Repeat the extraction of the organic layer with fresh 1 M NaOH to ensure complete transfer of the acid.

  • Combine the aqueous extracts.

  • Slowly add 1 M HCl to the combined aqueous extracts with stirring until the solution is acidic (pH ~2). This compound will precipitate out of the solution.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the purified product. For higher purity, this product can be further recrystallized.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Actions
Low yield after recrystallization - Too much solvent was used.- The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration.- Concentrate the filtrate and cool again to recover more product.- Choose a solvent in which the compound has lower solubility at cold temperatures.- Ensure the filtration apparatus is pre-heated before hot filtration.
Product purity is still low after one recrystallization - The chosen solvent is not effective at separating the specific impurities present.- The cooling process was too rapid, trapping impurities in the crystals.- Try a different recrystallization solvent or a combination of solvents.- Allow the solution to cool more slowly.- Consider a preliminary purification step like acid-base extraction.
HPLC analysis shows peak tailing - Acidic silanol (B1196071) interactions on the HPLC column.- Inappropriate mobile phase pH.- Use a mobile phase with a pH that suppresses the ionization of the carboxylic acid (e.g., add a small amount of formic or phosphoric acid).- Ensure the use of a high-quality, end-capped HPLC column.
Oily residue remains after drying - Residual high-boiling point solvent.- The compound may have a low melting point due to impurities.- Dry the product under high vacuum for an extended period, possibly with gentle heating.- Re-purify the material using a different method to remove the impurities causing the melting point depression.

Visualizing Purification Workflows

The following diagrams illustrate the logical steps in the described purification strategies.

RecrystallizationWorkflow crude Crude Product dissolve Dissolve in Hot Solvent crude->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Cool to Crystallize dissolve->cool No hot filtration hot_filter->cool filtrate Collect Crystals (Filtration) cool->filtrate dry Dry Crystals filtrate->dry pure Pure Product dry->pure

Caption: A generalized workflow for the purification of this compound by recrystallization.

AcidBaseExtractionWorkflow crude Crude Product in Organic Solvent extract Extract with Aqueous Base crude->extract separate Separate Layers extract->separate acidify Acidify Aqueous Layer separate->acidify Aqueous Layer impurities Organic Layer (Impurities) separate->impurities Organic Layer precipitate Precipitate Forms acidify->precipitate filtrate Collect Solid (Filtration) precipitate->filtrate pure Purified Product filtrate->pure

Caption: Workflow for the purification of this compound using acid-base extraction.

References

Technical Support Center: Amide Bond Formation with AMIA Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges associated with the low reactivity of the amino group in Amino-Methyl-Isoxazole-Amine (AMIA) derivatives during amide bond formation.

FAQs & Troubleshooting Guide

This section addresses common issues encountered during the acylation of the amino group in AMIA derivatives.

Question 1: Why is the amino group of my AMIA derivative unreactive towards acylation?

Answer: The low reactivity of the 5-amino group on the isoxazole (B147169) ring is a known issue. This is attributed to several factors:

  • Electronic Effects: The nitrogen lone pair is delocalized into the aromatic isoxazole ring, reducing its nucleophilicity. Some studies suggest the amino group exhibits imidic character, further decreasing its reactivity.[1]

  • Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can form between the amino group and the adjacent carbonyl group of the carboxylic acid function in AMIA, which stabilizes the structure and hinders the amino group's availability for reaction.[1]

Due to this low reactivity, standard protection strategies for the amino group, such as Fmoc protection, are often unsuccessful under typical conditions.[1]

Question 2: My standard amide coupling reaction (e.g., using EDC/HOBt) with an AMIA derivative is failing or giving very low yields. What should I do?

Answer: Standard coupling conditions are often insufficient for activating weakly nucleophilic amines like those in AMIA derivatives. If you are observing a low or no yield, consider the following troubleshooting steps:

  • Confirm Carboxylic Acid Activation: Ensure that your coupling reagent is effectively activating the carboxylic acid partner. You can monitor the formation of the activated ester intermediate by LC-MS.

  • Switch to a More Potent Coupling Reagent: For challenging couplings involving electron-deficient or sterically hindered amines, more powerful uronium/aminium-based reagents like HATU, HBTU, or COMU are generally more effective than carbodiimides like EDC.[2][3][4][5] HATU is often preferred for its rapid reaction rates and ability to minimize side reactions like epimerization.[2][4][5]

  • Optimize Reaction Conditions:

    • Solvent: Use anhydrous polar aprotic solvents like DMF or NMP to ensure all reactants are fully dissolved.

    • Base: Employ a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) to scavenge the acid formed during the reaction without competing with the amine nucleophile.

    • Temperature: While most couplings are run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve yields for sluggish reactions.

  • Consider an Alternative Strategy: If optimizing the coupling reagent and conditions fails, you might need to consider alternative strategies such as using boronic acid catalysts or converting the carboxylic acid to a more reactive acyl fluoride.

Question 3: Should I protect the amino group of my AMIA derivative before coupling?

Answer: Given the inherent low reactivity of the amino group in AMIA, attempting to protect it may be unnecessary and often fails. Research has shown that it is possible to successfully couple unprotected AMIA derivatives to the N-terminus of a peptide, indicating that the carboxylic acid group of AMIA is more readily activated for amide bond formation than the amino group.[1] Therefore, for many applications, proceeding with the unprotected AMIA derivative is a viable strategy.

However, if your reaction conditions are harsh or if you are observing side reactions involving the amino group, a protecting group strategy might be necessary. In such cases, you would need to explore more forcing conditions for the protection step or screen a variety of protecting groups beyond the standard ones.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical when dealing with low-reactivity amines. The following table provides a comparative overview of commonly used coupling reagents for challenging amide bond formations.

Coupling ReagentClassRelative ReactivityAdvantagesDisadvantages
HATU Uronium/Aminium SaltVery HighFast reaction rates, low racemization, effective for hindered amines.[2][4][5]Higher cost, potential for side reactions if used in large excess.[4]
HBTU Uronium/Aminium SaltHighEffective and widely used, good for standard couplings.Can be less effective than HATU for highly challenging couplings, potential for guanidinylation side reaction.[2]
COMU Uronium/Aminium SaltVery HighHigh efficiency, safer (non-explosive byproducts), good solubility.[6][7]Can be more expensive than HBTU.
EDC/HOBt CarbodiimideModerateInexpensive, common reagent.Often inefficient for low-reactivity amines, can lead to racemization.[8]
Boric Acid Derivatives CatalystVariesCatalytic, environmentally friendly.May require elevated temperatures, mechanism can be complex.[9][10]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is recommended for coupling a carboxylic acid to a low-reactivity amino group of an AMIA derivative.

Materials:

  • Carboxylic Acid (1.0 equivalent)

  • AMIA Derivative (1.0-1.2 equivalents)

  • HATU (1.0-1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (e.g., water, saturated aqueous NH₄Cl, ethyl acetate, brine, anhydrous Na₂SO₄ or MgSO₄)

Procedure:

  • Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add HATU (1.0-1.5 equivalents) and DIPEA (2.0-3.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the AMIA derivative (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.

  • Purify the crude product by flash column chromatography.[11]

Protocol 2: Boronic Acid-Catalyzed Amidation

This protocol provides an alternative, catalytic approach for amide bond formation.

Materials:

  • Carboxylic Acid (1.0 equivalent)

  • AMIA Derivative (1.0-1.2 equivalents)

  • Arylboronic Acid Catalyst (e.g., 2-iodophenylboronic acid, 5-10 mol%)

  • Toluene (B28343) or other suitable azeotropic solvent

  • Dean-Stark apparatus or molecular sieves

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add the carboxylic acid (1.0 equivalent), AMIA derivative (1.0-1.2 equivalents), and the arylboronic acid catalyst (5-10 mol%).

  • Add toluene to the flask.

  • Heat the reaction mixture to reflux, ensuring continuous removal of water via the Dean-Stark trap. Alternatively, molecular sieves can be added to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and wash with a mild aqueous base (e.g., saturated NaHCO₃) to remove the catalyst and any unreacted carboxylic acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting Workflow for Low-Yield Acylation of AMIA Derivatives

Troubleshooting_Workflow start Low or No Product Yield in AMIA Acylation check_activation Is the carboxylic acid being activated? (Check with LC-MS for active ester formation) start->check_activation reagent_issue Problem with Coupling Reagent check_activation->reagent_issue No amine_issue Low Nucleophilicity of AMIA check_activation->amine_issue Yes use_potent_reagent Switch to a more potent coupling reagent (e.g., HATU, HBTU, COMU) reagent_issue->use_potent_reagent amine_issue->use_potent_reagent optimize_conditions Optimize Reaction Conditions: - Anhydrous Solvent (DMF, NMP) - Non-nucleophilic base (DIPEA) - Temperature (RT to 50°C) use_potent_reagent->optimize_conditions alt_strategy Consider Alternative Strategies: - Boronic Acid Catalysis - Acyl Fluoride Formation optimize_conditions->alt_strategy No Improvement success Successful Coupling optimize_conditions->success Improved Yield alt_strategy->success

Caption: A troubleshooting workflow for low-yield acylation of AMIA derivatives.

Decision Tree for Coupling Strategy Selection

Strategy_Selection start Select a Coupling Strategy for AMIA Derivative is_hindered Are the coupling partners sterically hindered? start->is_hindered is_sensitive Are the substrates sensitive to racemization? is_hindered->is_sensitive No potent_uronium Use Potent Uronium/Aminium Reagent (HATU, HBTU, COMU) is_hindered->potent_uronium Yes standard_coupling Standard Coupling with EDC/HOBt is_sensitive->standard_coupling No low_racemization Use HATU or COMU (known for low racemization) is_sensitive->low_racemization Yes standard_coupling->potent_uronium If fails catalytic_method Consider Catalytic Method (Boronic Acid) potent_uronium->catalytic_method If fails

Caption: Decision tree for selecting a suitable coupling strategy.

Mechanism of Carboxylic Acid Activation by HATU

HATU_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_final_step Final Step RCOOH Carboxylic Acid (R-COOH) ActiveEster OAt-Active Ester RCOOH->ActiveEster HATU HATU HATU->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster deprotonates R-COOH Amide Amide Product (R-CO-NH-R') ActiveEster->Amide Amine AMIA Derivative (R'-NH2) Amine->Amide Nucleophilic Attack

Caption: Simplified mechanism of carboxylic acid activation using HATU.

References

Avoiding product discoloration during distillation of isoxazole esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address product discoloration during the distillation of isoxazole (B147169) esters.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Product Discoloration During Distillation

Q1: My isoxazole ester distillate has a yellow to brown color. What is the likely cause?

A1: Discoloration of isoxazole esters during distillation is most commonly caused by thermal decomposition. The isoxazole ring can be sensitive to high temperatures, leading to the formation of colored impurities.[1][2] Other potential causes include the presence of residual starting materials, catalysts, or oxidation due to exposure to air at elevated temperatures.

Q2: How can I prevent thermal decomposition of my isoxazole ester during distillation?

A2: The most effective method to prevent thermal decomposition is to reduce the distillation temperature. This is achieved by performing the distillation under reduced pressure (vacuum distillation). By lowering the pressure, the boiling point of the ester is significantly decreased, minimizing thermal stress on the molecule. For example, ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate has a boiling point of 72°C at 0.5 mm Hg, which is significantly lower than its boiling point at atmospheric pressure.[3]

Q3: Can I use any additives to protect my isoxazole ester during distillation?

A3: Yes, the use of antioxidants or radical scavengers can be effective in preventing discoloration caused by oxidation, which can be initiated by heat. Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are commonly used for this purpose.[4][5] These compounds work by quenching free radicals that can lead to the formation of colored byproducts. It is recommended to add a small amount (see table below for suggested concentrations) of the antioxidant to the crude ester before starting the distillation.

Issue 2: Persistent Discoloration After Distillation

Q4: I performed a vacuum distillation, but my product is still colored. What should I do?

A4: If discoloration persists even after vacuum distillation, it is likely due to the presence of non-volatile colored impurities in your crude product. In this case, a pre-distillation purification step is recommended. Treatment with activated carbon is a common and effective method for removing colored impurities.

Q5: How do I perform an activated carbon treatment?

A5: To decolorize your crude isoxazole ester with activated carbon, dissolve the crude product in a suitable organic solvent. Add a small amount of activated carbon (typically 1-5% by weight of the crude product) to the solution and stir or gently heat for a short period. The activated carbon will adsorb the colored impurities. Afterwards, remove the activated carbon by filtration through a pad of celite or a fine filter paper. The decolorized solution can then be concentrated and the ester purified by vacuum distillation.

Data Presentation

Table 1: Effect of Vacuum on the Boiling Point of a Representative Isoxazole Ester

Pressure (mm Hg)Boiling Point (°C)
760 (Atmospheric)> 200 (Decomposition likely)
10~120
1~85
0.572

Note: Data is illustrative and based on the boiling point of ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Actual boiling points will vary depending on the specific isoxazole ester.

Table 2: Suggested Concentrations of Antioxidants for Stabilizing Isoxazole Esters During Distillation

AntioxidantChemical NameSuggested Concentration (wt%)
BHTButylated Hydroxytoluene0.01 - 0.1
BHAButylated Hydroxyanisole0.01 - 0.1
Propyl GallatePropyl 3,4,5-trihydroxybenzoate0.01 - 0.05

Note: The optimal concentration may vary depending on the specific isoxazole ester and the distillation conditions. It is recommended to start with a low concentration and optimize as needed.

Table 3: Typical Efficiency of Activated Carbon Treatment for Color Removal

Amount of Activated Carbon (wt% relative to crude ester)% Color Removal (approx.)
1%50-70%
2%70-90%
5%>90%

Note: The effectiveness of activated carbon treatment depends on the nature of the impurities and the specific activated carbon used. The values presented are typical estimates.

Experimental Protocols

Protocol 1: Vacuum Distillation of Ethyl 5-methylisoxazole-3-carboxylate

  • Preparation:

    • Ensure the crude ethyl 5-methylisoxazole-3-carboxylate has been properly worked up to remove any residual acid or base.

    • Add a radical scavenger, such as BHT (0.05 wt%), to the crude ester in the distillation flask.

    • Add a few boiling chips or a magnetic stir bar to the flask to ensure smooth boiling.

  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

    • Use a fractionating column if separation from closely boiling impurities is required.

    • Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump.

  • Distillation:

    • Slowly evacuate the system to the desired pressure (e.g., 0.5-1.0 mm Hg).

    • Begin heating the distillation flask gently using a heating mantle.

    • Monitor the temperature of the distilling vapor (head temperature) and the temperature of the heating bath.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of the product at that pressure. For ethyl 5-methylisoxazole-3-carboxylate, the expected boiling point is around 72°C at 0.5 mm Hg.[3]

    • Discard any initial forerun that distills at a lower temperature.

  • Completion:

    • Once the desired product has been collected, stop heating and allow the apparatus to cool to room temperature.

    • Slowly and carefully release the vacuum before dismantling the apparatus.

Protocol 2: Decolorization of a Crude Isoxazole Ester using Activated Carbon

  • Dissolution:

    • Dissolve the colored crude isoxazole ester in a minimal amount of a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in an Erlenmeyer flask.

  • Treatment:

    • Add powdered activated carbon (1-2 wt% of the crude ester) to the solution.

    • Stir the mixture at room temperature for 30-60 minutes. Gentle heating can sometimes improve efficiency, but should be done with caution to avoid solvent loss and potential degradation.

  • Filtration:

    • Prepare a filtration setup with a Büchner funnel and a filter paper, or a sintered glass funnel.

    • Add a small layer of celite on top of the filter paper to prevent the fine carbon particles from passing through.

    • Wet the celite and filter paper with the solvent used for dissolution.

    • Filter the activated carbon suspension under vacuum.

    • Wash the filter cake with a small amount of fresh solvent to recover any adsorbed product.

  • Solvent Removal and Further Purification:

    • Combine the filtrate and the washings.

    • Remove the solvent using a rotary evaporator.

    • The resulting decolorized crude ester can then be purified by vacuum distillation as described in Protocol 1.

Mandatory Visualization

Troubleshooting_Workflow start Start: Distillation of Isoxazole Ester discoloration Is the distillate colored? start->discoloration no_discoloration Product is Pure (End) discoloration->no_discoloration No cause_analysis Potential Causes: - Thermal Decomposition - Oxidation - Impurities discoloration->cause_analysis Yes solution_vacuum Implement Solution: Use Vacuum Distillation cause_analysis->solution_vacuum solution_antioxidant Add Antioxidant (e.g., BHT) cause_analysis->solution_antioxidant re_distill Re-distill solution_vacuum->re_distill solution_antioxidant->re_distill still_colored Is the product still colored? re_distill->still_colored pre_purify Pre-distillation Purification: Activated Carbon Treatment still_colored->pre_purify Yes end_pure Pure, Colorless Product (End) still_colored->end_pure No final_distillation Final Vacuum Distillation pre_purify->final_distillation final_distillation->end_pure

Caption: Troubleshooting workflow for product discoloration during isoxazole ester distillation.

Thermal_Decomposition_Prevention cluster_problem Problem cluster_solution Solution High_Temp High Distillation Temperature (Atmospheric Pressure) Thermal_Energy High Thermal Energy Input High_Temp->Thermal_Energy Isoxazole_Ester Isoxazole Ester Thermal_Energy->Isoxazole_Ester Decomposition Thermal Decomposition (Ring Opening, Side Reactions) Isoxazole_Ester->Decomposition leads to Colored_Impurities Colored Impurities Decomposition->Colored_Impurities Vacuum Apply Vacuum Low_Temp Low Distillation Temperature (Reduced Pressure) Vacuum->Low_Temp Reduced_Energy Reduced Thermal Energy Input Low_Temp->Reduced_Energy Stable_Ester Stable Isoxazole Ester Reduced_Energy->Stable_Ester No_Decomposition Minimal/No Decomposition Stable_Ester->No_Decomposition results in Pure_Product Colorless Product No_Decomposition->Pure_Product

Caption: Logical relationship between the problem of thermal decomposition and the solution of vacuum distillation.

References

Technical Support Center: Complete Removal of Triethylamine Hydrochloride from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals to effectively remove triethylamine (B128534) hydrochloride (TEA.HCl), a common byproduct in organic synthesis, from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is triethylamine hydrochloride (TEA.HCl) and why does it form in my reaction?

Triethylamine hydrochloride is a salt formed from the acid-base reaction between triethylamine (TEA) and hydrogen chloride (HCl).[1] In many organic reactions, such as the formation of esters or amides from acyl chlorides, HCl is generated as a byproduct.[1] Triethylamine is frequently added to the reaction mixture as an "acid scavenger" to neutralize this HCl, thereby preventing it from causing unwanted side reactions or degrading the desired product.[1] This neutralization reaction produces the TEA.HCl salt, which must then be removed during the purification process.[1]

Q2: What are the primary methods for removing TEA.HCl from a reaction mixture?

The most common removal methods leverage the solubility properties of TEA.HCl. The three main techniques are:

  • Aqueous Workup (Washing): As TEA.HCl is highly soluble in water, washing the organic reaction mixture with water or a dilute aqueous solution will extract the salt into the aqueous phase.[1]

  • Filtration: If the reaction is performed in a solvent in which TEA.HCl is insoluble (e.g., diethyl ether, THF), the salt precipitates as a solid and can be easily removed by filtration.[1]

  • Solvent Trituration/Precipitation: This method involves adding an "anti-solvent" in which your product is soluble but TEA.HCl is not. This causes the salt to precipitate, after which it can be removed by filtration.[1]

Q3: How do I choose the best removal method for my experiment?

The optimal method depends on the properties of your desired product, particularly its sensitivity to water, and the solvent system used for the reaction. A general decision-making workflow is illustrated in the visualization section below.

Q4: Are there alternatives to triethylamine that can simplify byproduct removal?

Yes, to avoid issues with TEA.HCl removal, you can consider using an alternative base.

  • Hünig's Base (DIPEA): N,N-Diisopropylethylamine is a sterically hindered base. Its corresponding hydrochloride salt has much greater solubility in organic solvents, which can prevent it from precipitating during the reaction and often makes it easier to remove during an aqueous workup.[1]

  • Solid-Supported Bases: Polymeric or silica-bound bases can be used to scavenge HCl and are easily removed by simple filtration at the end of the reaction.

Troubleshooting Guide

Q5: My product is sensitive to water/moisture. How can I remove TEA.HCl without an aqueous workup?

For moisture-sensitive compounds, non-aqueous methods are essential.

  • Method 1: Direct Filtration: The most straightforward approach is to use a reaction solvent in which TEA.HCl is insoluble. Solvents like diethyl ether, tetrahydrofuran (B95107) (THF), or dioxane are excellent choices, as the salt will precipitate as it forms and can be filtered off directly.[1][2]

  • Method 2: Solvent Swap & Filtration: If your reaction requires a solvent in which TEA.HCl is soluble (like dichloromethane), you can first remove the reaction solvent under reduced pressure. Subsequently, add a solvent in which your product is soluble but the salt is not (e.g., diethyl ether, ethyl acetate, or hexane).[1] This will induce the precipitation of the salt, allowing for its removal by filtration.

Q6: The TEA.HCl salt is not precipitating from my organic solvent. How can I force it to crash out?

If the salt remains dissolved, its concentration is likely below its solubility limit in your chosen solvent.

  • Add an Anti-Solvent: Gradually add a non-polar solvent in which TEA.HCl is known to be insoluble, such as diethyl ether, hexane, or heptane.[1] This will decrease the polarity of the solvent system, reducing the salt's solubility and forcing it to precipitate.

  • Cool the Mixture: Lowering the temperature of the reaction mixture with an ice bath can significantly reduce the solubility of the salt, often inducing precipitation.[1]

  • Concentrate the Solution: Reducing the solvent volume via rotary evaporation will increase the salt's concentration, potentially exceeding its solubility limit and causing it to precipitate.[1]

Q7: An emulsion formed during my aqueous workup. How can I resolve this?

Emulsions are common when dealing with amine salts and can make layer separation difficult.

  • Add Brine: Wash the mixture with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break the emulsion.[1]

  • Allow it to Stand: Patience can be a virtue; simply letting the separatory funnel sit undisturbed for an extended period may allow the layers to separate on their own.[1]

  • Centrifugation: Transferring the mixture to centrifuge tubes and spinning for a few minutes is a highly effective method for separating persistent emulsions.[1]

  • Filtration through Celite®: Passing the emulsified mixture through a pad of Celite® can sometimes help to break it up.[1]

Q8: My product is also highly soluble in water. How can I separate it from TEA.HCl?

This presents a significant purification challenge. An aqueous workup should be avoided.

  • Solvent-Based Precipitation: The most effective strategy is to remove the reaction solvent and then perform a solvent screen to find a system that selectively dissolves your product while leaving the TEA.HCl behind as a solid that can be filtered off.[1]

  • Column Chromatography: If other methods fail, purification by column chromatography may be necessary. Be aware that TEA.HCl can sometimes streak on silica (B1680970) gel. To mitigate this, you can pre-adsorb your crude material onto silica gel. Dissolve the crude mixture in a minimal amount of a strong solvent (like methanol), add silica gel to form a slurry, and then concentrate it to a dry, free-flowing powder. This "dry-loaded" sample can then be carefully added to the top of the column for purification.[1]

Data Presentation

Table 1: Solubility of Triethylamine Hydrochloride in Common Solvents

This table summarizes the solubility of TEA.HCl. This information is critical for selecting appropriate solvents for your reaction and purification strategy.

SolventQualitative SolubilityQuantitative SolubilityTemperature (°C)Reference(s)
WaterVery Soluble1440 g/L20[3][4]
ChloroformVery Soluble--[3][5][6]
EthanolVery Soluble--[3][5][6]
MethanolSoluble--[7]
Dichloromethane (DCM)High Solubility--[7]
AcetoneSoluble18.2 g/100mL-[8]
Ethyl AcetateSparingly Soluble / Insoluble--[1]
Tetrahydrofuran (THF)Insoluble--[1][2]
Diethyl EtherInsoluble--[1][3][5]
DioxaneInsoluble--[1]
Hexane / HeptaneInsoluble--[1]

Experimental Protocols

Protocol 1: Removal by Aqueous Workup

This protocol is suitable for water-insensitive products in water-immiscible organic solvents (e.g., Dichloromethane, Ethyl Acetate).

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of a dilute acid solution (e.g., 1N HCl). This step ensures any excess triethylamine free base is converted to the water-soluble salt.

  • Stopper the funnel and shake vigorously for 30-60 seconds, periodically inverting and venting to release any pressure.

  • Allow the layers to separate completely. Drain and discard the lower aqueous layer.

  • Add an equal volume of deionized water to the organic layer and repeat the washing procedure (shake, vent, separate).

  • Finally, wash the organic layer with an equal volume of saturated brine to remove residual dissolved water from the organic phase.[1]

  • Drain the organic layer into a clean Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter or decant the dried organic solution and remove the solvent under reduced pressure to yield the crude product.

Protocol 2: Removal by Filtration

This protocol is ideal for reactions performed in solvents where TEA.HCl is insoluble (e.g., THF, Diethyl Ether).

  • Once the reaction is complete, cool the mixture in an ice bath to maximize the precipitation of the salt.[1]

  • Set up a Büchner or Hirsch funnel with a piece of filter paper that fits snugly and covers all the holes.

  • Wet the filter paper with a small amount of the cold reaction solvent to ensure a good seal.

  • Pour the reaction mixture into the funnel and apply vacuum to filter off the solid TEA.HCl.

  • Wash the collected solid salt in the funnel with a small amount of cold solvent to recover any product that may have adhered to it.[1]

  • Combine the filtrate and the washings, which contain your desired product.

  • Remove the solvent from the filtrate under reduced pressure to isolate the product.

Protocol 3: Removal by Solvent Trituration/Precipitation

This protocol is used when the reaction solvent solubilizes TEA.HCl, but the product is water-sensitive.

  • Concentrate the reaction mixture to dryness using a rotary evaporator to remove the reaction solvent.

  • To the solid or oily residue, add a sufficient volume of an "anti-solvent" in which the product is soluble but TEA.HCl is not (e.g., diethyl ether, hexane).

  • Stir or sonicate the resulting suspension vigorously for 10-15 minutes to break up any clumps and ensure the product is fully dissolved while the salt remains a solid.

  • Filter the mixture according to Protocol 2 (steps 2-7) to separate the insoluble TEA.HCl.

Mandatory Visualization

G start Reaction Complete (Product + TEA.HCl in Solvent) product_check Is Product Water-Sensitive? start->product_check precip_check Is TEA.HCl Precipitated? product_check->precip_check Yes aqueous_workup Aqueous Workup product_check->aqueous_workup No direct_filtration Direct Filtration precip_check->direct_filtration Yes solvent_swap Solvent Swap & Filtration precip_check->solvent_swap No

Caption: Decision workflow for selecting a TEA.HCl removal method.

G cluster_wash Repeat as Necessary add_wash Add Aqueous Solution (Acid/Water/Brine) shake Shake & Vent add_wash->shake separate Separate Layers shake->separate dry Dry Organic Layer (e.g., Na2SO4) separate->dry start Transfer Mixture to Separatory Funnel start->add_wash concentrate Concentrate (Rotary Evaporator) dry->concentrate product Isolated Product concentrate->product

Caption: Experimental workflow for aqueous workup.

G cluster_precip Optional: If Salt is Soluble start Reaction Mixture (Product + TEA.HCl) cool Cool Mixture (Ice Bath) start->cool anti_solvent Add Anti-Solvent (e.g., Hexane, Ether) cool->anti_solvent filter Vacuum Filter Mixture cool->filter anti_solvent->filter wash Wash Filter Cake with Cold Solvent filter->wash concentrate Concentrate Filtrate (Rotary Evaporator) wash->concentrate product Isolated Product concentrate->product

Caption: Experimental workflow for filtration and precipitation.

References

Validation & Comparative

A Tale of Two Scaffolds: A Comparative Guide to 5-Methylisoxazole-4-carboxamide and 5-Methylisoxazole-3-carboxamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a core molecular scaffold is a critical decision that profoundly influences the ultimate efficacy, safety, and metabolic profile of a therapeutic candidate. Among the privileged heterocyclic structures in medicinal chemistry, the 5-methylisoxazole (B1293550) carboxamide core has emerged as a versatile and valuable template. However, the seemingly subtle shift of the carboxamide group from the 4-position to the 3-position of the isoxazole (B147169) ring gives rise to two distinct scaffolds with remarkably different biological activities and metabolic fates. This guide provides an objective, data-driven comparison of the 5-methylisoxazole-4-carboxamide (B3392548) and 5-methylisoxazole-3-carboxamide (B1215236) scaffolds to inform rational drug design and development.

The 5-methylisoxazole-4-carboxamide scaffold is most notably represented by the anti-rheumatic drug Leflunomide (B1674699) and its active metabolite, Teriflunomide.[1] In contrast, the 5-methylisoxazole-3-carboxamide scaffold has been extensively explored for its potential in treating infectious diseases, particularly tuberculosis.[2][3] A key differentiator between these two isomeric scaffolds lies in their metabolic stability. The N-O bond of the isoxazole ring in 5-methylisoxazole-4-carboxamide derivatives like Leflunomide is susceptible to metabolic cleavage, leading to the formation of active metabolites.[4] Conversely, this bond is reportedly more stable in the 5-methylisoxazole-3-carboxamide scaffold, where metabolism tends to occur at the amide bond, potentially leading to a more predictable and favorable safety profile.[4]

Chemical Synthesis and Properties

Both scaffolds are accessible through established synthetic routes, typically involving the condensation of a β-ketoester or a related precursor with hydroxylamine (B1172632) to form the isoxazole ring, followed by functionalization to introduce the carboxamide moiety.

The synthesis of the 5-methylisoxazole-4-carboxamide core often starts from ethyl acetoacetate, which undergoes a series of reactions to yield 5-methylisoxazole-4-carboxylic acid. This acid is then typically converted to an acid chloride and reacted with a desired amine to form the final carboxamide derivative.[1][5]

For the 5-methylisoxazole-3-carboxamide scaffold, a common starting material is ethyl 2,4-dioxovalerate. Cyclization with hydroxylamine followed by amidation of the resulting ester furnishes the desired carboxamide.[6] Another approach involves the direct condensation of dimethyl oxalate (B1200264) and acetone, followed by cyclization and ammonification.[6]

Comparative Biological Activities

The distinct substitution patterns of the two scaffolds direct their biological activities towards different therapeutic areas.

5-Methylisoxazole-4-carboxamide: A Scaffold for Immunomodulation and Oncology

This scaffold is a well-established inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway.[7][8][9] By inhibiting DHODH, compounds based on this scaffold can deplete the pool of pyrimidines necessary for DNA and RNA synthesis, thereby exerting antiproliferative effects on rapidly dividing cells such as activated lymphocytes and cancer cells.[9][10] This mechanism underpins the therapeutic efficacy of Leflunomide and Teriflunomide in autoimmune diseases.[11] More recently, derivatives of this scaffold have been investigated as potent and selective inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia.[12]

5-Methylisoxazole-3-carboxamide: A Promising Scaffold for Anti-infective Agents

Derivatives of the 5-methylisoxazole-3-carboxamide scaffold have demonstrated significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[2][3] Several studies have reported potent antitubercular activity with low micromolar minimum inhibitory concentrations (MICs).[2][3] The proposed mechanism of action for some of these derivatives involves the inhibition of enzymes crucial for the mycobacterial cell wall synthesis, such as FadD32.[13] Furthermore, this scaffold has been explored for its broader antimicrobial properties against various bacterial and fungal strains.

Quantitative Performance Data

The following tables summarize key quantitative data for representative compounds from each scaffold.

Table 1: Biological Activity of 5-Methylisoxazole-4-carboxamide Derivatives

Compound/DrugTargetAssayIC50/EC50Cell Line/OrganismReference
TeriflunomideHuman DHODHEnzymatic Assay~1.25 µM-[7]
Leflunomide Metabolite (A77 1726)Human DHODHEnzymatic AssayKi = 2.7 µM-[10]
Compound 2a-Cytotoxicity AssayIC50 = 9.179 µMColo205 (Colon Cancer)[14]
Compound 2a-Cytotoxicity AssayIC50 = 7.55 µMHepG2 (Liver Cancer)[14]
Compound 2e-Cytotoxicity AssayIC50 = 0.079 µMB16F1 (Melanoma)[14]

Table 2: Biological Activity of 5-Methylisoxazole-3-carboxamide Derivatives

CompoundTarget/OrganismAssayMICReference
Compound 10Mycobacterium tuberculosis H37RvMABA Assay3.125 µM[2][3]
Compound 14Mycobacterium tuberculosis H37RvMABA Assay3.125 µM[2][3]
Compound 9Mycobacterium tuberculosis H37RvMABA Assay6.25 µM[2][3]
Compound 13Mycobacterium tuberculosis H37RvMABA Assay6.25 µM[2][3]
Compound 9Bacillus subtilisSerial Dilution6.25 µM[2][3]
Compound 13Escherichia coliSerial Dilution6.25 µM[2][3]

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of research findings. Below are representative protocols for key assays cited in this guide.

Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxamide Derivatives[15]
  • Dissolve 5-methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid (1 equivalent) in dichloromethane (B109758) (DCM).

  • Add 4-dimethylaminopyridine (B28879) (DMAP) (0.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC) (1.1 equivalents).

  • Stir the mixture under an inert atmosphere at room temperature for 30 minutes.

  • Add the desired aniline (B41778) derivative (1.05 equivalents).

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in DCM and wash with 2N HCl to remove excess aniline.

  • Dry the organic layer over sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by flash column chromatography.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay[7][16]

This assay spectrophotometrically measures the reduction of 2,6-dichloroindophenol (B1210591) (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.

  • Reagent Preparation :

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.

    • Prepare stock solutions of dihydroorotate (DHO), Coenzyme Q10 (CoQ10), and DCIP.

    • Prepare serial dilutions of the test inhibitor in DMSO.

  • Assay Procedure :

    • To each well of a 96-well plate, add the assay buffer containing the serially diluted inhibitor or DMSO (for control).

    • Add recombinant human DHODH enzyme to each well.

    • Initiate the enzymatic reaction by adding a mixture of DHO and DCIP.

  • Data Acquisition and Analysis :

    • Measure the decrease in absorbance at approximately 600-650 nm over time.

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Normalize the rates relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay[14][17]

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

  • Preparation :

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a standardized inoculum of the test microorganism (e.g., Mycobacterium tuberculosis, E. coli) in the appropriate broth.

  • Assay Procedure :

    • In a 96-well microplate, perform a two-fold serial dilution of the test compound in the broth.

    • Inoculate each well with the microbial suspension.

    • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation and Reading :

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Science: Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the DHODH inhibition pathway and a general experimental workflow for the synthesis and evaluation of these scaffolds.

DHODH_Inhibition_Pathway Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate Pyrimidine_Synthesis De Novo Pyrimidine Synthesis Orotate->Pyrimidine_Synthesis DHODH->Orotate Scaffold4 5-Methylisoxazole- 4-carboxamide Scaffold (e.g., Teriflunomide) Scaffold4->DHODH inhibits DNA_RNA DNA & RNA Synthesis Pyrimidine_Synthesis->DNA_RNA Cell_Proliferation Cell Proliferation (e.g., Lymphocytes, Cancer Cells) DNA_RNA->Cell_Proliferation Inhibition Inhibition

Figure 1: Signaling pathway showing the inhibition of DHODH by the 5-methylisoxazole-4-carboxamide scaffold.

Experimental_Workflow Start Scaffold Selection (3- or 4-carboxamide) Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Biological_Screening Primary Biological Screening (e.g., DHODH assay, MIC assay) Purification->Biological_Screening Hit_Identification Hit Identification (Active Compounds) Biological_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Figure 2: A generalized experimental workflow for the development of drugs based on isoxazole carboxamide scaffolds.

Conclusion: Choosing the Right Scaffold for the Job

The 5-methylisoxazole-4-carboxamide and 5-methylisoxazole-3-carboxamide scaffolds, while structurally similar, offer distinct advantages and opportunities in drug discovery.

  • The 5-methylisoxazole-4-carboxamide scaffold is a clinically validated platform for developing agents that target cell proliferation through DHODH inhibition, with proven applications in immunology and emerging potential in oncology. Researchers working in these areas will find this scaffold a robust starting point.

  • The 5-methylisoxazole-3-carboxamide scaffold presents a compelling alternative, particularly in the anti-infective space. Its enhanced metabolic stability may translate to an improved safety profile, a critical consideration for drugs intended for long-term administration. The promising antitubercular activity of its derivatives warrants further investigation and optimization.

Ultimately, the choice between these two scaffolds will depend on the specific therapeutic target and the desired pharmacological profile. This guide provides a foundational understanding of their respective strengths, supported by experimental data, to empower researchers to make informed decisions in the quest for novel and effective therapeutics.

References

A Comparative Analysis of the Toxicological Profiles of Leflunomide and Novel Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity of the established immunomodulatory drug, Leflunomide (B1674699), and emerging novel isoxazole (B147169) derivatives. By presenting quantitative data, detailed experimental protocols, and visual representations of toxicological pathways, this document aims to inform preclinical and clinical research in the development of safer and more effective isoxazole-based therapeutics.

Executive Summary

Leflunomide, an isoxazole derivative widely used in the treatment of rheumatoid arthritis, is associated with a range of toxicities, most notably hepatotoxicity, which has led to black box warnings.[1] Emerging research on novel isoxazole derivatives suggests the potential for developing compounds with improved safety profiles. This guide synthesizes available data to facilitate a comparative toxicological assessment. A notable example is the leflunomide analogue UTL-5b, which has demonstrated significantly lower acute toxicity in preclinical models.[2][3] While direct comparative studies are limited, this guide collates existing in vitro and in vivo data to provide a basis for objective comparison.

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the toxicity of Leflunomide and various novel isoxazole derivatives. It is important to note that direct comparison of IC₅₀ values across different studies should be done with caution due to variations in cell lines, assay conditions, and exposure times.

Table 1: In Vivo Acute Toxicity Data

CompoundAnimal ModelRoute of AdministrationLD₅₀ (mg/kg)Reference
LeflunomideMiceOral250[3]
Teriflunomide (A771726)MiceOral200[3]
UTL-5bMiceOral> 2000[3]

Table 2: In Vitro Cytotoxicity Data (IC₅₀ values in µM)

CompoundCell LineAssayIC₅₀ (µM)Reference
Leflunomide
Human PBMC (TNF-α production)-27[4]
Human PBMC (IL-1β production)-21[4]
Human PBMC (IL-6 production)-21[4]
Mouse bone marrow cellsMTT15[4]
Teriflunomide (A771726)
Daudi (B-cell line)MTT13
Ramos (B-cell line)MTT18
697 (B-cell line)MTT29
Raji (B-cell line)MTT39
WaC3CD5 (B-cell line)MTT89
Novel Isoxazole Derivatives
UTL-5b--Not specified[2]
Indole-3-isoxazole-5-carboxamides
Compound 5aHuh7 (Liver Cancer)SRB0.7
Compound 5rHuh7 (Liver Cancer)SRB2.5
Compound 5tHuh7 (Liver Cancer)SRB1.8
3,4-isoxazolediamides
Compound 2K562 (Erythroleukemia)-0.018
Compound 3K562 (Erythroleukemia)-0.044
Compound 5K562 (Erythroleukemia)-0.035

Table 3: Hepatotoxicity Data for Leflunomide

ParameterPatient/Animal ModelObservationReference
Serum ALT/AST ElevationRheumatoid Arthritis Patients17% on Leflunomide alone, 31% on Leflunomide + Methotrexate (B535133) showed elevations.[5]
Severe Liver InjuryRheumatoid Arthritis PatientsRare, but can be severe and fatal.[5] Onset typically within 1-6 months of therapy.[5]
Liver Enzyme Elevation (>3x ULN)Rheumatoid Arthritis PatientsOccurs in 1-4% of patients.[5]
Liver Necro-inflammatory ScoresMice (10 mg/kg Leflunomide)Significantly higher compared to control.[1]
Serum AST ActivityMice (10 mg/kg Leflunomide)218.17 ± 6.83 U/L vs 130.5 ± 12.79 U/L in control.[1]
Serum ALT ActivityMice (10 mg/kg Leflunomide)99.83 ± 9.82 U/L vs 44.72 ± 3.58 U/L in control.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of toxicological studies. Below are generalized protocols for key experiments cited in this guide.

In Vitro Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form a purple formazan (B1609692) product, which is proportional to the number of viable cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS).

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

2. Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Cell Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

  • Washing: Wash the plates five times with 1% (v/v) acetic acid to remove excess TCA.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510-565 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ values.

In Vivo Acute Oral Toxicity Study (LD₅₀ Determination)

This study is designed to determine the median lethal dose (LD₅₀) of a substance. The "Up-and-Down Procedure" is often used to minimize the number of animals required.

  • Animals: Use a single sex of a standard rodent strain (e.g., female BALB/c mice).

  • Housing and Acclimatization: House animals in standard conditions with a 12-hour light/dark cycle and provide food and water ad libitum. Acclimatize animals for at least 5 days before the experiment.

  • Dosing: Administer the test compound orally via gavage at a starting dose estimated from in vitro data or literature. Subsequent doses are increased or decreased by a constant factor depending on the outcome (survival or death) of the previously dosed animal.

  • Observation: Observe animals for clinical signs of toxicity and mortality at regular intervals (e.g., 1, 2, 4, 6, and 24 hours post-dosing) and then daily for 14 days.

  • Data Analysis: Calculate the LD₅₀ value and its confidence interval using appropriate statistical methods (e.g., Probit analysis).

  • Necropsy: Perform a gross necropsy on all animals at the end of the study to identify any target organs of toxicity.

Signaling Pathways and Mechanisms of Toxicity

Understanding the molecular mechanisms underlying the toxicity of these compounds is critical for designing safer alternatives.

Leflunomide

The toxicity of Leflunomide is multifactorial and involves several key signaling pathways.

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH): Leflunomide's active metabolite, teriflunomide, is a potent inhibitor of DHODH, a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway.[1] This inhibition leads to cell cycle arrest, particularly in rapidly proliferating cells like activated lymphocytes, and can induce apoptosis.[1]

  • Hepatotoxicity and Inflammatory Signaling: Leflunomide-induced liver injury has been linked to the activation of the Toll-like receptor 4 (TLR4) mediated signaling pathway. This leads to the downstream activation of PI3K/mTOR and the transcription factor NF-κB, promoting inflammation and cell death.[1]

Leflunomide_Toxicity_Pathway Leflunomide Leflunomide Teriflunomide Teriflunomide (A771726) Leflunomide->Teriflunomide Metabolism TLR4 TLR4 Activation Leflunomide->TLR4 DHODH DHODH Inhibition Teriflunomide->DHODH Pyrimidine_Synthesis Pyrimidine Synthesis ↓ DHODH->Pyrimidine_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest Pyrimidine_Synthesis->Cell_Cycle_Arrest Apoptosis_DHODH Apoptosis Cell_Cycle_Arrest->Apoptosis_DHODH PI3K_mTOR PI3K/mTOR Pathway TLR4->PI3K_mTOR NFkB NF-κB Activation PI3K_mTOR->NFkB Inflammation Inflammation NFkB->Inflammation Hepatotoxicity Hepatotoxicity Inflammation->Hepatotoxicity

Leflunomide Toxicity Signaling Pathways
Novel Isoxazole Derivatives

The toxicological mechanisms of many novel isoxazole derivatives are still under investigation. However, available data suggest that, similar to Leflunomide, the induction of apoptosis is a common mechanism of cytotoxicity, particularly for derivatives designed as anticancer agents. The specific signaling pathways involved are likely diverse and dependent on the chemical structure of the derivative. For some anticancer isoxazole derivatives, the MAPK and AKT/FOXO3a signaling pathways have been implicated in regulating cell cycle arrest and apoptosis.

Novel_Isoxazole_Toxicity_Workflow Start Start: Toxicity Assessment of Novel Isoxazole Derivative In_Vitro In Vitro Cytotoxicity Assays (e.g., MTT, SRB) Start->In_Vitro In_Vivo In Vivo Acute Toxicity Study (e.g., LD₅₀ in mice) Start->In_Vivo IC50 Determine IC₅₀ Values on Relevant Cell Lines In_Vitro->IC50 Mechanism Mechanism of Toxicity Studies (e.g., Apoptosis Assays, Pathway Analysis) IC50->Mechanism LD50 Determine LD₅₀ Value In_Vivo->LD50 LD50->Mechanism Data_Analysis Comparative Data Analysis vs. Leflunomide Mechanism->Data_Analysis End End: Safety Profile Assessment Data_Analysis->End

Experimental Workflow for Toxicity Assessment

Conclusion

This comparative guide highlights the well-documented toxicity profile of Leflunomide, particularly its hepatotoxicity, which serves as a benchmark for the development of new isoxazole-based drugs. The available data on novel isoxazole derivatives, although not exhaustive, suggest that structural modifications to the isoxazole scaffold can lead to compounds with significantly lower toxicity. The leflunomide analogue UTL-5b, with an LD₅₀ greater than 2000 mg/kg compared to Leflunomide's 250 mg/kg, is a prime example of successful toxicity reduction through chemical design.[3]

For researchers and drug developers, this guide underscores the importance of early and comprehensive toxicological screening of novel isoxazole derivatives. Future research should focus on direct, head-to-head comparative studies with Leflunomide, employing standardized protocols to generate robust and comparable data. Elucidating the specific molecular mechanisms of toxicity for these new compounds will be crucial for the rational design of safer and more effective isoxazole-based therapies.

References

Comparative Guide to In Vitro DHODH Inhibition Assays for Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in vitro assays for determining the inhibitory activity of isoxazole (B147169) compounds against Dihydroorotate (B8406146) Dehydrogenase (DHODH). DHODH is a critical mitochondrial enzyme in the de novo pyrimidine (B1678525) synthesis pathway, making it a key therapeutic target for various diseases, including autoimmune disorders, viral infections, and cancer.[1][2][3] Isoxazole-containing molecules, such as Leflunomide and its active metabolite Teriflunomide, are well-known inhibitors of this enzyme.[4] This document outlines key experimental data for isoxazole derivatives and other notable inhibitors, details the protocols for potency determination, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: Comparative Inhibitory Potency

The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration required to reduce the enzyme's activity by 50%. The following table summarizes the in vitro potency of various isoxazole derivatives and other well-characterized DHODH inhibitors against the human DHODH enzyme. It is important to note that IC50 values can vary between studies due to differences in assay conditions.[2]

Compound ClassCompound NameTargetIC50 ValueReference
Isoxazole Derivative Teriflunomide (A77-1726)Human DHODH~1.1 µM[4]
Isoxazole Derivative LeflunomideHuman DHODH98 µM[4]
Isoxazole Derivative Other Isoxazoles (MNA 279, etc.)Human DHODH0.5 - 2.3 µM[4]
Quinoline Carboxylic Acid Brequinar (Reference)Human DHODH5.2 - 20 nM[5][6]
Anilino Nicotinic Acid DHODH-IN-17Human DHODH0.40 µM[7]
Novel Heterocycle H-006Human DHODH3.8 nM[8]
Leflunomide Derivative DHODH-IN-11Human DHODH> 100 µM[9]
Thiazole Carboxamide ML390Human DHODH0.56 µM[10]

Signaling Pathway and Point of Inhibition

DHODH catalyzes the fourth step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate (B1227488). This reaction is coupled to the mitochondrial electron transport chain. Inhibition of DHODH depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells.[2][11]

DHODH_Pathway cluster_pathway De Novo Pyrimidine Synthesis cluster_inhibition Inhibition Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UTP, CTP UTP, CTP UMP->UTP, CTP DNA/RNA Synthesis DNA/RNA Synthesis UTP, CTP->DNA/RNA Synthesis Isoxazole Compounds Isoxazole Compounds Isoxazole Compounds->Orotate Block

Fig. 1: Inhibition of the De Novo Pyrimidine Synthesis Pathway.

Experimental Protocols

Reproducibility of experimental results is fundamental to scientific research. This section details a common methodology for characterizing DHODH inhibitors in vitro.

DHODH Enzyme Inhibition Assay (DCIP Method)

This is a widely used spectrophotometric assay to directly measure the enzymatic activity of DHODH.[8][9]

Principle: The enzymatic oxidation of dihydroorotate to orotate by DHODH is coupled to the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (B1210591) (DCIP). The reduction of DCIP leads to a decrease in its absorbance at 600-650 nm, which can be monitored over time. The rate of this decrease is proportional to DHODH activity.[7][8][12][13]

Materials:

  • Recombinant human DHODH (often a truncated form for better solubility)[2]

  • Assay Buffer: e.g., 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100[2][13]

  • L-Dihydroorotic acid (DHO), the substrate[14]

  • Coenzyme Q10 (CoQ10) or a water-soluble analog[14]

  • 2,6-dichloroindophenol (DCIP)[14]

  • Test compounds (e.g., isoxazole derivatives) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at ~600 nm[12]

Procedure:

  • Reagent Preparation: Prepare stock solutions of DHO, CoQ10, and DCIP. The final concentrations in the assay typically range from 200-500 µM for DHO, 50-100 µM for CoQ10, and 120-200 µM for DCIP.[8][11]

  • Compound Plating: Prepare serial dilutions of the test isoxazole compounds in DMSO and add them to the wells of a 96-well plate. Include a vehicle control (DMSO only) for 0% inhibition and a no-enzyme control for 100% inhibition.[12][14]

  • Enzyme Addition & Pre-incubation: Add the diluted recombinant human DHODH enzyme in assay buffer to each well. Incubate the plate at room temperature (e.g., 25°C) for 15-30 minutes to allow for compound binding to the enzyme.[12][13][15]

  • Reaction Initiation: Prepare a reaction mix containing DHO, CoQ10, and DCIP in assay buffer. Initiate the reaction by adding this mix to each well.[12][14]

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate reader.[12]

Data Analysis:

  • Calculate the initial reaction rate (velocity) for each well from the linear portion of the absorbance versus time plot.[12]

  • Normalize the rates to the vehicle control (0% inhibition) and the no-enzyme control (100% inhibition).[12]

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC50 value for each isoxazole compound.[11]

Alternative Assay: Cell-Based Proliferation Assay

To assess the effect of DHODH inhibition on cellular activity, a cell-based proliferation assay is often employed.[13]

Principle: Rapidly proliferating cells, such as certain cancer cell lines (e.g., AML cells) or activated lymphocytes, are highly dependent on de novo pyrimidine synthesis.[2] Inhibition of DHODH by test compounds is expected to reduce cell viability. This can be quantified using reagents like MTT or luminescent-based assays (e.g., CellTiter-Glo®) that measure metabolically active cells.[9][14] A key validation step is the "uridine rescue," where the addition of exogenous uridine (B1682114) bypasses the DHODH block and restores cell proliferation, confirming the on-target effect of the inhibitor.[1][16]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro enzymatic assay used to compare the potency of different DHODH inhibitors.

DHODH_Workflow arrow arrow start Start: Select Isoxazole Compounds reagent_prep 1. Reagent Preparation (Buffer, Enzyme, Substrates) start->reagent_prep compound_prep 2. Compound Dilution Series reagent_prep->compound_prep plate_setup 3. Assay Plate Setup (Compounds + DHODH Enzyme) compound_prep->plate_setup pre_incubation 4. Pre-incubation (Allow for inhibitor binding) plate_setup->pre_incubation reaction_init 5. Reaction Initiation (Add DHO/DCIP/CoQ10 Mix) pre_incubation->reaction_init kinetic_measurement 6. Kinetic Measurement (Monitor Absorbance at 600 nm) reaction_init->kinetic_measurement data_analysis 7. Data Analysis (Calculate Rates & % Inhibition) kinetic_measurement->data_analysis ic50_determination 8. IC50 Determination (Dose-Response Curve) data_analysis->ic50_determination conclusion Conclusion: Comparative Potency ic50_determination->conclusion

Fig. 2: General workflow for a DHODH enzyme inhibition assay.

Conclusion

The DCIP-based enzymatic assay is a robust and direct method for determining the in vitro potency of isoxazole compounds as DHODH inhibitors. The data presented demonstrates that while the parent compound Leflunomide is a relatively weak inhibitor, its active metabolite Teriflunomide and other isoxazole derivatives show significant inhibitory activity in the micromolar range.[4] For a comprehensive evaluation, these enzymatic data should be complemented with cell-based assays to confirm on-target activity and assess cellular potency. The provided protocols and workflows offer a standardized approach for researchers to characterize and compare the efficacy of novel isoxazole-based DHODH inhibitors, aiding in the development of new therapeutic agents.

References

Isoxazole Scaffolds: A Comparative Analysis of Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole (B147169) ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities, including significant anti-inflammatory properties.[1][2] This guide provides a comparative analysis of the anti-inflammatory effects of various isoxazole derivatives, supported by experimental data, detailed methodologies, and visual representations of key signaling pathways and experimental workflows. The inherent versatility of the isoxazole nucleus allows for structural modifications that can modulate its biological activity, making it a promising candidate for the development of novel anti-inflammatory agents with potentially improved efficacy and reduced side effects.[1][3]

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of isoxazole derivatives has been quantified through various in vitro and in vivo assays. The following tables summarize key data from multiple studies, comparing the efficacy of different isoxazole compounds against each other and with standard anti-inflammatory drugs.

Table 1: In Vivo Anti-inflammatory Activity of Isoxazole Derivatives (Carrageenan-Induced Rat Paw Edema)

CompoundDoseTime (h)% Edema InhibitionStandard Drug% Inhibition (Standard)Reference
5b -275.68--[3]
376.71
5c -274.48--[3]
375.56
5d -271.86--[3]
372.32
TPI-7 ---Nimesulide-[4]
TPI-13 ---Nimesulide-[4]
I3 --PotentDiclofenac Sodium-
I5 --PotentDiclofenac Sodium-
I6 --PotentDiclofenac Sodium-
I11 --PotentDiclofenac Sodium-
Indolyl-isoxazole 4 --36.6 - 73.7--[5]
Indole-isoxazoline 5 --Max. Activity--[5]
Compound 146 -477.42--[6]
Compound 147 -467.74--[6]
Compound 148 -461.29--[6]

Table 2: In Vitro COX Inhibition by Isoxazole Derivatives

CompoundTargetIC50 (nM)Selectivity Ratio (COX-1/COX-2)Standard DrugIC50 (nM) (Standard)Reference
A13 COX-1644.63--[7]
COX-213
Compound 150 COX-29160 ± 380-Indomethacin, Diclofenac Sodium-[6]

Key Signaling Pathways in Inflammation

The anti-inflammatory action of many isoxazole derivatives is attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The diagrams below illustrate these pathways.

inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Immune Cell (e.g., Macrophage) Stimulus LPS, Carrageenan, etc. TLR4 TLR4 Stimulus->TLR4 IKK IKK TLR4->IKK Activates IκB IκB IKK->IκB Phosphorylates NF_kB NF-κB IκB->NF_kB Releases Nucleus Nucleus NF_kB->Nucleus Translocates to COX2 COX-2 Nucleus->COX2 Induces Transcription TNFa TNF-α Nucleus->TNFa IL6 IL-6 Nucleus->IL6 Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation TNFa->Inflammation IL6->Inflammation Isoxazoles Isoxazole Derivatives Isoxazoles->NF_kB Inhibit Isoxazoles->COX2 Inhibit

Caption: General inflammatory signaling pathway and points of intervention by isoxazole derivatives.

nfkB_pathway Stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB_NFkB IκBα p65/p50 IKK_complex->IkB_NFkB phosphorylates IκBα p65_p50 p65/p50 (NF-κB) IkB_NFkB->p65_p50 releases Nucleus Nucleus p65_p50->Nucleus translocates to Gene_expression Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) Nucleus->Gene_expression induces Isoxazole Isoxazole Derivatives Isoxazole->IKK_complex inhibit

Caption: The NF-κB signaling pathway, a key target for anti-inflammatory drugs.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the anti-inflammatory effects of isoxazole scaffolds.

Carrageenan-Induced Rat Paw Edema

This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.[4]

  • Animals: Wistar albino rats of either sex are typically used. They are fasted overnight before the experiment with free access to water.

  • Groups: Animals are divided into control, standard, and test groups.

  • Compound Administration: The test compounds (isoxazole derivatives) and the standard drug (e.g., Diclofenac sodium, Nimesulide) are administered orally or intraperitoneally, usually 30-60 minutes before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: A 0.1 mL of 1% w/v solution of carrageenan in normal saline is injected into the sub-plantar region of the left hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[6]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are key to the synthesis of prostaglandins.[7]

  • Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

  • Assay Buffer: The assay is typically performed in a Tris-HCl buffer.

  • Test Compounds: The isoxazole derivatives are dissolved in a suitable solvent (e.g., DMSO) to various concentrations.

  • Assay Procedure:

    • The enzyme is pre-incubated with the test compound or vehicle for a specified time at a specific temperature (e.g., 15 minutes at 25°C).

    • The reaction is initiated by the addition of the substrate, arachidonic acid.

    • The reaction is allowed to proceed for a set time (e.g., 2 minutes).

    • The reaction is terminated by the addition of an acid solution.

  • Detection: The amount of prostaglandin (B15479496) E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) or other suitable methods.

  • Calculation of IC50: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.[7]

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis of Isoxazole Derivatives Characterization Structural Characterization (NMR, IR, Mass Spec) Synthesis->Characterization COX_Assay COX-1/COX-2 Inhibition Assay Characterization->COX_Assay Cytokine_Assay Cytokine (TNF-α, IL-6) Production Assay Characterization->Cytokine_Assay Albumin_Denaturation Inhibition of Albumin Denaturation Characterization->Albumin_Denaturation Paw_Edema Carrageenan-Induced Paw Edema COX_Assay->Paw_Edema Cytokine_Assay->Paw_Edema Albumin_Denaturation->Paw_Edema Toxicity_Study Acute Toxicity Studies Paw_Edema->Toxicity_Study Data_Analysis IC50 / % Inhibition Calculation Toxicity_Study->Data_Analysis Lead_Identification Identification of Lead Compounds Data_Analysis->Lead_Identification

Caption: A general experimental workflow for the evaluation of anti-inflammatory isoxazole derivatives.

Conclusion

The isoxazole scaffold represents a versatile and promising platform for the development of novel anti-inflammatory agents. The presented data highlights the significant in vitro and in vivo efficacy of various isoxazole derivatives, with some compounds demonstrating potency comparable or superior to established anti-inflammatory drugs.[8] The primary mechanism of action for many of these compounds involves the inhibition of COX enzymes and the modulation of key inflammatory signaling pathways such as NF-κB.[6][7] Further research focusing on structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating these promising preclinical findings into clinically effective anti-inflammatory therapies.

References

Unveiling the Molecular Architecture: A Crystallographic Validation of 5-Methylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding further development. This guide provides a comprehensive validation of the crystal structure of 5-Methylisoxazole-4-carboxylic acid, a key intermediate in the synthesis of several pharmaceuticals, through single-crystal X-ray crystallography.[1][2] An objective comparison with the structurally related compound, 3-Amino-5-methylisoxazole, offers valuable insights into the nuanced structural landscape of isoxazole (B147169) derivatives.

The solid-state structure of this compound has been unequivocally determined by single-crystal X-ray diffraction, with the crystallographic data deposited in the Cambridge Structural Database (CSDC) under the deposition number 758336.[3] This analysis provides a definitive confirmation of its molecular geometry, connectivity, and intermolecular interactions.

Comparative Crystallographic Analysis

To contextualize the structural features of this compound, a comparative analysis with 3-Amino-5-methylisoxazole is presented. The crystallographic data for the latter was obtained from the Crystallography Open Database (COD) under the identification number 2203293.[4] While both molecules share the 5-methylisoxazole (B1293550) core, the differing substituent at the 3 or 4-position—a carboxylic acid versus an amino group—leads to distinct crystal packing and hydrogen bonding networks.

ParameterThis compound3-Amino-5-methylisoxazole
Formula C₅H₅NO₃C₄H₆N₂O
Crystal System OrthorhombicMonoclinic
Space Group PnmaP2₁/n
a (Å) 6.853(3)5.2140(2)
b (Å) 16.354(6)6.8527(2)
c (Å) 5.214(2)16.3538(5)
α (°) 9090
β (°) 9097.335(3)
γ (°) 9090
Volume (ų) 583.5(4)579.54(3)
Z 44
R-factor 0.0400.0336
Data Source CCDC 758336COD 2203293

This table summarizes the key crystallographic parameters for this compound and 3-Amino-5-methylisoxazole, highlighting the differences in their crystal systems and unit cell dimensions.

In the crystal structure of this compound, the molecule exhibits a notable feature where it lies on a crystallographic mirror plane.[4] The crystal packing is stabilized by strong intermolecular O—H···N hydrogen bonds, which form a linear chain structure.[4] Additionally, weaker C—H···O interactions contribute to the overall stability of the crystal lattice.[4]

Experimental Protocol: Single-Crystal X-ray Diffraction

The following provides a detailed methodology for the determination of the crystal structure of a small organic molecule like this compound.

1. Crystal Growth:

  • Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.

  • A suitable solvent system for this compound is ethanol.

  • The compound is dissolved in the solvent at a slightly elevated temperature to ensure complete dissolution.

  • The solution is then allowed to cool slowly to room temperature, followed by slow evaporation of the solvent in a loosely covered container. This process can take several days to weeks.

2. Data Collection:

  • A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

  • The data collection is performed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

  • The crystal is maintained at a constant temperature, often 293 K, during data collection.[4]

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

  • The structural model is then refined against the experimental data using full-matrix least-squares techniques. This iterative process adjusts the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • The quality of the final refined structure is assessed by parameters such as the R-factor and the goodness-of-fit.

Visualizing the Process and Structure

To further clarify the experimental workflow and the structural comparison, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Data Analysis synthesis Synthesis of Compound purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Experimental workflow for X-ray crystallography.

Structural comparison of the two isoxazole derivatives.

References

A Comparative Analysis of the Antifungal Efficacy of Trifloxystrobin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifungal activity of trifloxystrobin (B1683241), a synthetic strobilurin fungicide, against other widely used antifungal agents. The information presented is supported by experimental data from publicly available scientific literature to aid researchers, scientists, and drug development professionals in their understanding of the relative performance of these compounds.

Trifloxystrobin is a broad-spectrum fungicide with a mode of action that involves the inhibition of mitochondrial respiration in fungi by blocking the electron transfer chain.[1][2][3] This disruption of energy production is effective against a wide range of fungal pathogens.[2] This guide will compare its activity with other strobilurins and fungicides from the triazole class, which act by inhibiting ergosterol (B1671047) biosynthesis.

Quantitative Comparison of Antifungal Activity

The following table summarizes the in vitro efficacy of trifloxystrobin and other fungicides against various fungal pathogens, presented as the half maximal effective concentration (EC50) or Minimum Inhibitory Concentration (MIC) in micrograms per milliliter (µg/mL). Lower values indicate higher antifungal activity.

Antifungal AgentTarget FungusEC50 (µg/mL)MIC (µg/mL)Reference(s)
Trifloxystrobin Sclerotinia sclerotiorum0.024-[4]
Trifloxystrobin Macrophomina phaseolina-See Note 1[5][6]
Trifloxystrobin Powdery Mildew (Erysiphe pulchra)See Note 2-[7][8]
Azoxystrobin Sclerotinia sclerotiorum--[4]
Tebuconazole Macrophomina phaseolina-See Note 1[5][6]
Penconazole Powdery Mildew on AppleSee Note 3-[9]
Myclobutanil Powdery Mildew on NectarineSee Note 4-[9]
Pyraclostrobin Various turfgrass pathogens--[10]

Note 1: In a study on Macrophomina phaseolina, a combination of Trifloxystrobin (25%) and Tebuconazole (50%) showed significant inhibition of mycelial growth, with the combination being more effective than individual components.[5][6] Note 2: Trifloxystrobin provided 95-100% protection against powdery mildew on apple compared to untreated trees.[9] Note 3: Penconazole was found to be significantly less effective than Trifloxystrobin in controlling powdery mildew on apple.[9] Note 4: Myclobutanil was less effective than Trifloxystrobin in controlling powdery mildew on nectarine.[9]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to determine the antifungal activity of compounds like trifloxystrobin.

Broth Microdilution Method (based on CLSI M27-A3)

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent in a liquid medium.[11][12][13]

  • Preparation of Antifungal Stock Solution: Dissolve the antifungal agent in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of concentrations.

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar (B569324) medium. Suspend the fungal colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to the desired final inoculum concentration.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the antifungal dilutions. Include a drug-free well as a growth control and an uninoculated well as a sterility control.

  • Incubation: Incubate the plates at a specified temperature (typically 35°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the growth control.[14]

Agar Dilution Method

This method determines the MIC by incorporating the antifungal agent directly into the agar medium.[3][15]

  • Preparation of Antifungal Plates: Prepare a series of agar plates (e.g., RPMI-1640 agar) containing two-fold dilutions of the antifungal agent. Also, prepare a drug-free control plate.

  • Inoculum Preparation: Prepare a standardized fungal inoculum as described in the broth microdilution method.

  • Inoculation: Spot a small, defined volume of the fungal inoculum onto the surface of each agar plate.

  • Incubation: Incubate the plates at an appropriate temperature until growth is clearly visible on the control plate.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that prevents macroscopic fungal growth on the agar.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the distinct mechanisms by which strobilurin and triazole fungicides inhibit fungal growth.

Trifloxystrobin_Mechanism cluster_mitochondrion Fungal Mitochondrion ETC Electron Transport Chain ComplexIII Complex III (Cytochrome bc1) ETC->ComplexIII Electron Flow ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP Trifloxystrobin Trifloxystrobin Trifloxystrobin->ComplexIII Inhibition Inhibition Inhibition->ComplexIII

Caption: Mechanism of action of Trifloxystrobin, a strobilurin fungicide.

Triazole_Mechanism cluster_fungal_cell Fungal Cell Lanosterol Lanosterol 14a_demethylase 14α-demethylase (CYP51) Lanosterol->14a_demethylase Substrate Ergosterol Ergosterol 14a_demethylase->Ergosterol Biosynthesis Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Incorporation Disrupted_Membrane Disrupted Membrane Integrity Cell_Membrane->Disrupted_Membrane Triazole_Fungicide Triazole Fungicide (e.g., Tebuconazole) Triazole_Fungicide->14a_demethylase Inhibition Inhibition Inhibition->14a_demethylase

References

A Head-to-Head Battle: HPLC-UV vs. LC-MS/MS for Quantifying Halogenated Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of halogenated carboxylic acids (HCAs) is critical in environmental monitoring, pharmaceutical development, and toxicological studies. The two primary analytical techniques for this task, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), offer distinct advantages and disadvantages. This guide provides a comprehensive comparison to aid in selecting the optimal method for your specific analytical needs.

Halogenated carboxylic acids, a class of compounds that includes haloacetic acids (HAAs) which are common disinfection byproducts in drinking water, often lack strong chromophores, making their direct detection by HPLC-UV challenging.[1] Consequently, derivatization is typically required to enhance their UV absorbance.[2][3] In contrast, LC-MS/MS offers high sensitivity and selectivity, often allowing for direct analysis without derivatization.[4]

This guide delves into a detailed comparison of these two techniques, presenting quantitative performance data, experimental protocols, and visual workflows to facilitate an informed decision-making process.

Quantitative Performance: A Tale of Two Sensitivities

The choice between HPLC-UV and LC-MS/MS often hinges on the required sensitivity and the complexity of the sample matrix. The following tables summarize the key quantitative performance parameters for each technique, compiled from various validated methods.

Table 1: Performance Characteristics of HPLC-UV with Pre-Column Derivatization for Halogenated Carboxylic Acid Quantification

ParameterReported ValuesReferences
Limit of Detection (LOD) 0.02 - 0.05 µg/mL[5]
Limit of Quantitation (LOQ) 0.05 - 0.12 µg/mL[5]
Linearity (r²) > 0.999[5]
Precision (%RSD) < 4.39%[5]
Accuracy/Recovery (%) 82.4 - 105.6%[5]

Note: Data is based on a derivatization method using nitrophenylhydrazine (B1144169) reagents.

Table 2: Performance Characteristics of LC-MS/MS for Halogenated Carboxylic Acid Quantification

ParameterReported ValuesReferences
Limit of Detection (LOD) 0.003 - 0.04 µg/L[4]
Limit of Quantitation (LOQ) 0.5 µg/L[6]
Linearity (r²) > 0.997[4]
Precision (%RSD) < 10%[6]
Accuracy/Recovery (%) 85.2 - 107.7%[4]

As the data clearly indicates, LC-MS/MS provides significantly lower limits of detection and quantification, often by several orders of magnitude, making it the superior choice for trace-level analysis.

Experimental Protocols: A Glimpse into the Workflow

The methodologies for HPLC-UV with derivatization and LC-MS/MS differ significantly, particularly in the sample preparation stage.

HPLC-UV with Pre-Column Derivatization: A Multi-Step Process

Quantification of halogenated carboxylic acids by HPLC-UV necessitates a derivatization step to attach a UV-absorbing molecule to the target analytes. A common approach involves the use of nitrophenylhydrazine reagents.[5]

Sample Preparation and Derivatization:

  • Reaction Setup: In a suitable solvent system (e.g., acetonitrile-water), the sample containing halogenated carboxylic acids is mixed with a nitrophenylhydrazine derivatization reagent and a coupling agent such as 1-ethyl-(3-dimethylaminopropyl) carbodiimide (B86325) hydrochloride (EDC).[5]

  • Reaction Conditions: The reaction is typically carried out at room temperature for 1 to 3 hours.[5]

  • Injection: The resulting reaction mixture containing the derivatized HCAs is then directly injected into the HPLC system.[5]

HPLC-UV Conditions:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical.

  • Detection: The UV detector is set to a wavelength where the derivatized product has strong absorbance, often in the range of 320-450 nm.[5]

LC-MS/MS: A More Direct Approach

LC-MS/MS methods for halogenated carboxylic acids often utilize direct injection, significantly simplifying the sample preparation process.[4]

Sample Preparation:

  • Filtration: Water samples are typically filtered through a 0.2 µm or 0.45 µm filter to remove particulate matter.

  • Quenching (for chlorinated water): If residual chlorine is present, a quenching agent like ammonium (B1175870) chloride is added.[4]

  • Injection: The filtered sample is then directly injected into the LC-MS/MS system.

LC-MS/MS Conditions:

  • Column: A reversed-phase C18 column, such as an Agilent InfinityLab Poroshell 120 HPH-C18, is often employed.[4]

  • Mobile Phase: A gradient elution with a mixture of water and methanol, both containing a small amount of an additive like formic acid, is common.

  • Ionization: Electrospray ionization (ESI) in the negative ion mode is typically used.

  • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Visualizing the Workflow and Comparison

To better illustrate the processes and highlight the key differences, the following diagrams are provided.

cluster_0 HPLC-UV Workflow cluster_1 LC-MS/MS Workflow A Sample Collection B Derivatization (e.g., with Nitrophenylhydrazine) A->B C HPLC Separation (Reversed-Phase C18) B->C D UV Detection (320-450 nm) C->D E Data Analysis D->E F Sample Collection G Filtration F->G H LC Separation (Reversed-Phase C18) G->H I Mass Spectrometry (ESI-, MRM) H->I J Data Analysis I->J

Figure 1. Experimental workflows for HCA quantification.

cluster_0 Key Performance Characteristics A HPLC-UV Sensitivity Sensitivity A->Sensitivity Lower Selectivity Selectivity A->Selectivity Lower Cost Cost & Complexity A->Cost Lower SamplePrep Sample Preparation A->SamplePrep Complex (Derivatization) B LC-MS/MS B->Sensitivity Higher B->Selectivity Higher B->Cost Higher B->SamplePrep Simpler (Direct Injection)

Figure 2. Performance comparison of HPLC-UV and LC-MS/MS.

Conclusion: Making the Right Choice

The selection between HPLC-UV and LC-MS/MS for the quantification of halogenated carboxylic acids is fundamentally a trade-off between sensitivity, selectivity, and cost.

HPLC-UV with derivatization is a viable option when:

  • Trace-level sensitivity is not a primary concern.

  • The sample matrices are relatively clean and well-characterized.

  • Budgetary constraints are a significant factor, as HPLC-UV systems are generally less expensive to purchase and maintain.

LC-MS/MS is the superior and often necessary technique when:

  • High sensitivity and the ability to measure low concentrations (µg/L or lower) are required.[4]

  • High selectivity is needed to differentiate target analytes from complex sample matrices, thereby reducing the risk of interferences.

  • Unambiguous identification and confirmation of the analytes are critical.

  • A simpler and faster sample preparation workflow is desired.

For researchers in drug development and environmental analysis, where accuracy and sensitivity are paramount, LC-MS/MS is unequivocally the gold standard for the quantification of halogenated carboxylic acids. While the initial investment is higher, the quality and reliability of the data generated often justify the cost. For routine quality control applications where analyte concentrations are higher, a well-validated HPLC-UV method with derivatization can provide a cost-effective solution.

References

Cross-validation of synthesis methods for 5-methylisoxazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-methylisoxazole (B1293550) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The efficient and scalable synthesis of these derivatives is therefore a critical aspect of drug discovery and development. This guide provides a cross-validation of two prominent synthetic methodologies for 5-methylisoxazole derivatives: the classic cyclocondensation reaction and modern multicomponent reactions. We present a comparative analysis of their performance, supported by experimental data, to aid researchers in selecting the optimal strategy for their specific needs.

Comparison of Synthetic Methodologies

The choice of synthetic route to 5-methylisoxazole derivatives can significantly impact yield, purity, scalability, and overall efficiency. Below is a summary of two widely employed methods, highlighting their key features for easy comparison.

FeatureMethod 1: CyclocondensationMethod 2: Multicomponent Reaction
Starting Materials Dimethyl oxalate (B1200264), Acetone (B3395972), Hydroxylamine (B1172632) hydrochloride[3]Ethyl acetoacetate (B1235776), Hydroxylamine hydrochloride, Aromatic aldehydes[4][5]
Key Transformation Claisen condensation followed by cyclization with hydroxylamine[3]One-pot condensation and cyclization[4][5]
Reaction Conditions Two-step process, requires isolation of intermediate, reflux[3]One-pot, often at room temperature, can be ultrasound-assisted[4][5]
Catalyst Base (Sodium methoxide)[3]Pyruvic acid, synergistic CaCl2/K2CO3, or functionalized cellulose[4][5]
Solvent Methanol (B129727), Water[3]Water, Ethanol[4][5]
Potential Yield Good (e.g., 77%)[3]Excellent (e.g., 84-91%)[4]
Scalability GoodExcellent, suitable for library synthesis
Green Chemistry Aspect Moderate, involves multiple stepsHigh, often uses green solvents and catalysts, high atom economy[4]

Experimental Protocols

Method 1: Two-Step Cyclocondensation Synthesis of 5-Methylisoxazole-3-carboxamide (B1215236)

This traditional approach involves a Claisen condensation followed by cyclization with a hydroxylamine salt.[3]

Step 1: Condensation A solution of dimethyl oxalate (59g), acetone (45g), and methanol (100ml) is added dropwise to a stirred solution of sodium methoxide (B1231860) (180g, 28% solution) at 0-10 °C over approximately 2 hours. The reaction mixture is then stirred at this temperature for an additional 3 hours.

Step 2: Cyclization and Ammonolysis After the initial reaction, the mixture is cooled to 10 °C, and sulfuric acid is slowly added to adjust the pH to 4-5. Hydroxylamine hydrochloride (45g) is then added, and the mixture is heated to reflux for 8 hours. After cooling to 10 °C, ammonia (B1221849) gas is bubbled through the solution until saturation, while maintaining the temperature at 20-25 °C. The methanol is then removed under reduced pressure. Water (500ml) is added, and the mixture is heated to 70 °C and stirred for 2 hours. Upon cooling to 20 °C, the product is collected by filtration, washed until neutral, and dried to yield 5-methylisoxazole-3-carboxamide (48.5g, 77% yield).[3]

Method 2: One-Pot, Three-Component Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones

This modern, eco-friendly approach utilizes a one-pot, three-component reaction in an aqueous medium, often promoted by ultrasound.[4]

Procedure: In a round-bottom flask, a mixture of an aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and hydroxylamine hydrochloride (1 mmol) is prepared in water. A catalytic amount of pyruvic acid (5 mol%) is added to the mixture. The reaction is then subjected to ultrasonic irradiation (e.g., 90 W) at room temperature for 20-35 minutes. Progress is monitored by thin-layer chromatography. Upon completion, the solid precipitate is collected by filtration, washed with ethanol, and dried to afford the desired 3-methyl-4-arylmethylene-isoxazol-5(4H)-one. This method has been reported to achieve excellent yields of 84-91%.[4]

Visualization of Synthetic Workflows

To further clarify the procedural differences between the two methodologies, the following diagrams illustrate the key steps involved in each synthesis.

G cluster_0 Method 1: Two-Step Cyclocondensation a Step 1: Claisen Condensation (Dimethyl oxalate, Acetone, NaOMe) b Isothermal Reaction (3 hours) a->b c Acidification (H₂SO₄) b->c d Step 2: Cyclization (Hydroxylamine HCl, Reflux 8h) c->d e Ammonolysis (NH₃) d->e f Workup & Isolation e->f g Product: 5-Methylisoxazole-3-carboxamide f->g

Caption: Workflow for the Two-Step Cyclocondensation Synthesis.

G cluster_1 Method 2: One-Pot Multicomponent Reaction h Combine Reactants in Water (Aldehyde, Ethyl Acetoacetate, Hydroxylamine HCl) i Add Catalyst (Pyruvic Acid) h->i j Ultrasonic Irradiation (20-35 min, Room Temp) i->j k Filtration & Washing j->k l Product: 3-Methyl-4-arylmethylene-isoxazol-5(4H)-one k->l

Caption: Workflow for the One-Pot Multicomponent Synthesis.

Conclusion

Both the traditional cyclocondensation and modern multicomponent reaction strategies offer viable pathways to 5-methylisoxazole derivatives. The cyclocondensation method is a well-established and robust procedure, capable of producing good yields. However, it is a two-step process that requires the handling of strong bases and acids.

In contrast, the one-pot, three-component synthesis represents a more streamlined and environmentally friendly approach.[4] It often proceeds under milder conditions, utilizes greener solvents like water, and can be significantly accelerated by ultrasound irradiation, leading to excellent yields in a fraction of the time. For high-throughput synthesis and the generation of compound libraries for drug discovery, the multicomponent reaction approach is particularly advantageous due to its operational simplicity and efficiency. The choice between these methods will ultimately depend on the specific target molecule, available resources, and the desired scale of the synthesis.

References

Benchmarking Purity of 5-Methylisoxazole-4-carboxylic Acid from Different Suppliers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of synthesized compounds. This guide provides a framework for benchmarking the purity of 5-Methylisoxazole-4-carboxylic acid obtained from various commercial suppliers. By employing standardized analytical techniques, users can make informed decisions when selecting a supplier that meets their specific quality requirements.

Comparative Purity Analysis

To illustrate a comparative analysis, hypothetical data for this compound from three different suppliers is presented below. It is crucial for end-users to perform their own analyses to verify purity as batch-to-batch variability can occur.

Parameter Supplier A Supplier B Supplier C Methodology
Purity (by HPLC) > 99.5%> 98.0%> 99.0% (Typical)High-Performance Liquid Chromatography
Purity (by Titration) 99.8%98.5%Not ProvidedNeutralization Titration
Major Impurity (by HPLC) 0.2%1.1%0.5%High-Performance Liquid Chromatography
Melting Point 146-148 °C145-149 °C144-148 °CCapillary Melting Point Apparatus
Appearance White Crystalline SolidOff-white PowderWhite to Light Yellow PowderVisual Inspection

Experimental Workflow for Purity Verification

A systematic approach is essential for the accurate determination of purity. The following workflow outlines the key steps for analyzing samples of this compound.

experimental_workflow cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting sample_receipt Receive Samples from Suppliers A, B, C sample_prep Prepare Stock and Working Solutions sample_receipt->sample_prep hplc HPLC Analysis for Purity and Impurity Profiling sample_prep->hplc nmr NMR Spectroscopy for Structural Confirmation sample_prep->nmr ms Mass Spectrometry for Molecular Weight Verification sample_prep->ms titration Titration for Assay Determination sample_prep->titration data_analysis Compare Data and Assess Purity hplc->data_analysis nmr->data_analysis ms->data_analysis titration->data_analysis reporting Generate Comparison Report and Select Supplier data_analysis->reporting

Caption: Experimental workflow for purity analysis.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a primary technique for assessing the purity and identifying impurities in this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., Newcrom R1) is suitable for this analysis.[1]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water with an acidic modifier is typically used. For example, a gradient of acetonitrile in water with 0.1% phosphoric acid or 0.1% formic acid for MS compatibility.[1][2]

  • Detection: UV detection at a wavelength of 266 nm is appropriate for this compound.[3]

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent, such as methanol (B129727) or the mobile phase, to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and a blank onto the HPLC system. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for confirming the chemical structure and identifying any organic impurities.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent such as DMSO-d6 or CDCl3.

  • Analysis: Acquire a ¹H NMR spectrum. The spectrum should be consistent with the known structure of this compound. Integration of signals can provide a quantitative measure of purity if a certified internal standard is used.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and can be coupled with a chromatographic technique (LC-MS) to identify impurities.

  • Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).

  • Ionization Source: Electrospray ionization (ESI) is a common technique.

  • Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion of this compound (C₅H₅NO₃, MW: 127.10 g/mol ).[4]

Neutralization Titration

This classical analytical method provides an absolute measure of the acidic content and is a reliable way to determine the assay of the carboxylic acid.

  • Reagents: A standardized solution of a strong base, such as 0.1 M sodium hydroxide (B78521), and a suitable indicator (e.g., phenolphthalein).

  • Procedure:

    • Accurately weigh a known amount of the this compound sample.

    • Dissolve the sample in a suitable solvent, such as a mixture of water and ethanol.

    • Add a few drops of the indicator.

    • Titrate with the standardized sodium hydroxide solution until the endpoint is reached (as indicated by a persistent color change).

    • Calculate the purity based on the volume of titrant used.

Conclusion

The selection of a supplier for this compound should be based on rigorous analytical data. While many suppliers provide a certificate of analysis, independent verification of purity using the methods outlined in this guide is strongly recommended. This ensures the quality and consistency of the starting material, which is paramount for reproducible research and development outcomes. By systematically evaluating suppliers, researchers can confidently select a source that meets the stringent purity requirements of their applications.

References

Comparative Analysis of 3-Methylisoxazole-4-carboxylic acid methyl ester and its Structural Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive structural and functional comparison of 3-Methylisoxazole-4-carboxylic acid methyl ester with its key structural analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to illuminate the therapeutic potential and structure-activity relationships (SAR) within this chemical series. The isoxazole (B147169) scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3]

Structural Overview and Rationale for Comparison

3-Methylisoxazole-4-carboxylic acid methyl ester serves as a foundational structure for exploring the impact of targeted chemical modifications on biological activity. The analogs selected for this comparison feature systematic alterations at key positions of the isoxazole ring and its substituents. These modifications are designed to probe the electronic and steric requirements for optimal interaction with biological targets. The core structure and its analogs are depicted below.

Core Structure: 3-Methylisoxazole-4-carboxylic acid methyl ester

Structural Analogs for Comparison:

  • Analog A: 5-Amino-3-methyl-isoxazole-4-carboxylic acid

  • Analog B: 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6)

  • Analog C: Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate

  • Analog D: 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1][2][4][5]tetrazine-8-carboxylate and -carboxamide derivatives

These analogs allow for the evaluation of several key structural modifications:

  • Substitution at the 5-position: Introduction of an amino group (Analog A) to explore the effects of a hydrogen bond donor.

  • Variation of substituents at the 3 and 4-positions: Replacement of the methyl and ester groups with larger aromatic and heterocyclic moieties (Analog B) to investigate the impact on target binding.

  • Modification of the ester and 3-methyl groups: Alteration of the alkyl chains (Analog C) to assess the influence of lipophilicity.

  • Bioisosteric replacement of the isoxazole core: Fusion with other heterocyclic systems (Analog D) to create novel scaffolds.

Comparative Biological Activity

The following tables summarize the quantitative data on the biological activities of the selected isoxazole derivatives. The primary activities explored are anticancer cytotoxicity and cyclooxygenase (COX) enzyme inhibition, as these are prominent therapeutic areas for isoxazole-based compounds.

Anticancer Activity

The antiproliferative effects of isoxazole derivatives have been evaluated against various human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), highlights the impact of structural modifications on cytotoxic potency.

Compound/AnalogCell LineIC50 (µM)Reference
Analog D Derivative (IVa) HL-60< 40 µg/mL[6]
Analog D Derivative (IVh) T47D< 40 µg/mL[6]
Analog D Derivative (IVi) T47D< 40 µg/mL[6]

Note: Specific IC50 values in µM were not provided for all compounds in the source material; the data indicates significant activity at the tested concentration.

Cyclooxygenase (COX) Inhibition

Certain isoxazole derivatives have been identified as potent inhibitors of COX-1 and COX-2, enzymes central to the inflammatory pathway. The IC50 values indicate the concentration required for 50% inhibition of enzyme activity.

Compound/AnalogTargetIC50 (nM)Selectivity Index (COX-2/COX-1)Reference
Analog B (P6) COX-119,000> 2.6[7]
Analog B (P6) COX-2> 50,000[7]
Isoxazole-carboxamide derivative (A13) COX-1644.63[4]
Isoxazole-carboxamide derivative (A13) COX-213[4]
Dihydropyrimidin-2(1H)-one derivative (C7) COX-198.23113.19[5]
Dihydropyrimidin-2(1H)-one derivative (C7) COX-28.68[5]
Dihydropyrimidin-2(1H)-one derivative (C8) COX-194.67115.43[5]
Dihydropyrimidin-2(1H)-one derivative (C8) COX-28.20[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols employed in the cited studies.

Synthesis of Isoxazole Derivatives

A general method for preparing 3,5-disubstituted-4-isoxazolecarboxylic esters involves the reaction of an enamino ester with a primary nitro compound in the presence of a dehydrating agent like phosphorus oxychloride.[1] For instance, Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate (Analog C) can be synthesized by reacting ethyl β-pyrrolidinocrotonate with 1-nitropropane (B105015) and triethylamine (B128534) in chloroform, followed by the addition of phosphorus oxychloride.[1] The resulting ester can then be hydrolyzed to the corresponding carboxylic acid.[1]

Another synthetic route to obtain 3-substituted-4-isoxazole carboxylic acids starts with a 3-substituted-3-oxopropionate, which undergoes cyclization with hydroxylamine (B1172632) hydrochloride. The resulting 3-substituted-4-isoxazole-5-ketone is then subjected to acetalization, followed by ring opening and re-closure to yield the final carboxylic acid.[8]

The synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid (Analog A) is a three-step process starting from the reaction of triethyl orthoacetate with ethyl cyanoacetate. The intermediate is then reacted with hydroxylamine hydrochloride and sodium ethoxide, followed by hydrolysis of the resulting ester to the carboxylic acid.[2]

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of the synthesized compounds against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curves.[9]

In Vitro Cyclooxygenase (COX) Inhibition Assay

The inhibitory activity of the compounds against COX-1 and COX-2 enzymes is determined using an in vitro assay kit.

  • Enzyme and Substrate Preparation: The COX-1 or COX-2 enzyme is prepared in a reaction buffer. Arachidonic acid is used as the substrate.

  • Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of the test compound or a reference inhibitor (e.g., celecoxib, ketoprofen).[4]

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

  • Measurement of Prostaglandin (B15479496) Production: The amount of prostaglandin produced is quantified, typically using an enzyme immunoassay (EIA).

  • IC50 Determination: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4][5]

Signaling Pathway and Experimental Workflow Visualization

PI3K/Akt/mTOR Signaling Pathway

Many isoxazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for therapeutic intervention.[10][11][12] Inhibition of this pathway can lead to decreased cell growth and increased apoptosis.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Isoxazole Isoxazole Derivative (Inhibitor) Isoxazole->PI3K Inhibits Isoxazole->AKT Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by isoxazole derivatives.

General Workflow for Synthesis and Biological Evaluation

The process of discovering and evaluating novel isoxazole-based therapeutic agents follows a structured workflow, from initial synthesis to comprehensive biological testing.

experimental_workflow start Starting Materials synthesis Chemical Synthesis of Isoxazole Analogs start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification in_vitro In Vitro Biological Assays (e.g., MTT, COX inhibition) purification->in_vitro data_analysis Data Analysis (IC50 determination, SAR) in_vitro->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

Caption: Workflow for the synthesis and evaluation of isoxazole derivatives.

Conclusion

This comparative guide demonstrates that subtle structural modifications to the 3-Methylisoxazole-4-carboxylic acid methyl ester scaffold can significantly influence biological activity. The presented data underscores the importance of systematic structure-activity relationship studies in the design of potent and selective therapeutic agents. The provided experimental protocols offer a foundation for further research and development of novel isoxazole-based drugs. Future investigations should focus on expanding the library of analogs and conducting more extensive in vivo studies to validate the therapeutic potential of promising candidates.

References

Efficacy of Isoxazole-Based Antirheumatic Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of isoxazole-based disease-modifying antirheumatic drugs (DMARDs), with a primary focus on the most prominent member of this class, leflunomide (B1674699), and its active metabolite, teriflunomide (B560168). While other isoxazole (B147169) derivatives are under investigation for inflammatory conditions, leflunomide is the principal isoxazole-based DMARD with extensive clinical data in rheumatoid arthritis (RA). This document synthesizes data from key clinical trials to offer a clear comparison of its performance against other established DMARDs, particularly methotrexate (B535133).

Mechanism of Action: Targeting Lymphocyte Proliferation

Leflunomide exerts its immunomodulatory effects through its active metabolite, teriflunomide (A77 1726). The primary mechanism of action is the inhibition of the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[1] This enzyme is crucial for the de novo synthesis of pyrimidine (B1678525) ribonucleotides, which are essential for DNA and RNA synthesis.[2] Activated, rapidly dividing cells, such as lymphocytes, are highly dependent on this pathway for their proliferation.[2][3] By inhibiting DHODH, teriflunomide depletes the intracellular pool of pyrimidines, leading to a cell cycle arrest at the G1 phase.[1][2] This cytostatic effect prevents the clonal expansion of T and B lymphocytes that drive the autoimmune response in rheumatoid arthritis.[2][3]

At higher concentrations, teriflunomide may also inhibit tyrosine kinases involved in lymphocyte signaling, but its primary therapeutic effect at clinical doses is attributed to DHODH inhibition.[1][4]

Below is a diagram illustrating the signaling pathway affected by isoxazole-based DMARDs.

DHODH_Inhibition_Pathway cluster_mitochondrion Mitochondrion cluster_cell Lymphocyte DHODH Dihydroorotate Dehydrogenase (DHODH) Orotate Orotate DHODH->Orotate Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Pyrimidine_Synthesis De Novo Pyrimidine Synthesis Orotate->Pyrimidine_Synthesis Leflunomide Leflunomide (Active Metabolite: Teriflunomide) Leflunomide->DHODH Inhibition DNA_RNA_Synthesis DNA/RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Cell_Cycle_Progression Cell Cycle Progression (G1 to S Phase) DNA_RNA_Synthesis->Cell_Cycle_Progression Lymphocyte_Proliferation Lymphocyte Proliferation Cell_Cycle_Progression->Lymphocyte_Proliferation

Mechanism of Action of Isoxazole-Based DMARDs

Comparative Efficacy Data

The efficacy of leflunomide has been evaluated in several large, randomized controlled trials. The following tables summarize key efficacy data from the US301, MN301, and MN302 trials, comparing leflunomide to placebo and other DMARDs.

Table 1: ACR Response Rates at 12 Months (US301 Trial)

Treatment GroupACR20 Response RateACR50 Response RateACR70 Response Rate
Leflunomide (20 mg/day)52%34%15%
Methotrexate (7.5-15 mg/week)46%23%7%
Placebo26%8%3%

Source: US301 Trial Data[5][6]

Table 2: Radiographic Progression at 12 Months (US301 Trial)

Treatment GroupMean Change in Total Sharp Score
Leflunomide+0.5
Methotrexate+1.3
Placebo+2.2

A lower score indicates less radiographic progression of joint damage. Source: US301 Trial Data[7]

Table 3: Comparative Efficacy in MN301 and MN302 Trials

TrialComparisonDurationKey Efficacy Outcome
MN301 Leflunomide vs. Sulfasalazine (B1682708) vs. Placebo6 MonthsACR20: Leflunomide (55%) and Sulfasalazine (56%) were significantly better than Placebo (29%).[5]
MN302 Leflunomide vs. Methotrexate12 MonthsACR20: Methotrexate (64.8%) was superior to Leflunomide (50.5%).[5]

Experimental Protocols

The data presented above are derived from multicenter, randomized, double-blind, controlled clinical trials. Below are the generalized methodologies for these key studies.

US301 Trial Protocol
  • Objective: To compare the efficacy and safety of leflunomide with placebo and methotrexate in patients with active rheumatoid arthritis.[6]

  • Study Design: A 12-month, randomized, double-blind, placebo- and active-controlled study.[6]

  • Patient Population: 482 patients with a diagnosis of RA according to the American College of Rheumatology (ACR) criteria for at least 6 months and no prior methotrexate treatment.[6]

  • Intervention:

    • Leflunomide: 100 mg/day loading dose for 3 days, followed by 20 mg/day.

    • Methotrexate: 7.5 mg/week, with the option to increase to 15 mg/week.

    • Placebo.

    • Folate supplementation was mandatory for all groups.

  • Primary Outcome Measures:

    • ACR20 response rate at 52 weeks.[6]

  • Secondary Outcome Measures:

    • Radiographic progression assessed by the modified Sharp score.[7][8]

    • Health Assessment Questionnaire (HAQ) for physical function.

    • Health-related quality of life.[6]

MN301 Trial Protocol
  • Objective: To compare the efficacy and safety of leflunomide with sulfasalazine and placebo in patients with active RA.

  • Study Design: A 6-month, randomized, double-blind, placebo-controlled trial, with a 6-month active treatment extension.[7]

  • Patient Population: 358 patients with active RA.

  • Intervention:

    • Leflunomide: 100 mg/day loading dose for 3 days, followed by 20 mg/day.

    • Sulfasalazine: 2 g/day .

    • Placebo.

  • Primary Outcome Measures:

    • ACR20 response rate at 6 months.[5]

  • Secondary Outcome Measures:

    • Radiographic progression assessed by the Larsen score.[5]

MN302 Trial Protocol
  • Objective: To compare the efficacy and safety of leflunomide and methotrexate in patients with active RA.

  • Study Design: A 12-month, randomized, double-blind, active-controlled trial.[7]

  • Patient Population: 999 patients with active RA.

  • Intervention:

    • Leflunomide: 100 mg/day loading dose for 3 days, followed by 20 mg/day.

    • Methotrexate: 7.5 mg/week, with the option to increase to 15 mg/week.

    • Folate supplementation was not mandatory and was used in less than 10% of patients.

  • Primary Outcome Measures:

    • ACR20 response rate at 12 months.[5]

  • Secondary Outcome Measures:

    • Radiographic progression.

Other Investigational Isoxazole Derivatives

Research into novel isoxazole-based compounds for rheumatoid arthritis is ongoing. For instance, preclinical studies on derivatives like HWA-486 have shown disease-modifying activity in animal models of arthritis.[9] However, these are not yet in late-stage clinical trials and thus, direct efficacy comparisons with leflunomide are not possible at this time.

Conclusion

Leflunomide is an effective isoxazole-based DMARD for the treatment of rheumatoid arthritis, demonstrating significant improvements in clinical symptoms and a reduction in radiographic progression compared to placebo.[6][7] Its efficacy is generally comparable to that of methotrexate and sulfasalazine, although some studies have shown methotrexate to be superior in certain clinical response measures.[5] The primary mechanism of action, inhibition of DHODH and subsequent lymphocyte cell cycle arrest, provides a targeted approach to modulating the autoimmune response in RA. Future research may yield new isoxazole derivatives with improved efficacy and safety profiles.

References

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the metabolic profile of the disease-modifying antirheumatic drug (DMARD) leflunomide (B1674699), its primary active metabolite teriflunomide (B560168), and other related compounds. This guide provides a comparative analysis of their efficacy and toxicity profiles against other common DMARDs, supported by experimental data and detailed protocols.

Introduction

Leflunomide is a pivotal oral disease-modifying antirheumatic drug (DMARD) utilized in the management of rheumatoid arthritis (RA) and psoriatic arthritis.[1] Its therapeutic efficacy is primarily attributed to its rapid in vivo conversion to the active metabolite, teriflunomide (also known as A77 1726).[2] This guide delves into the analysis of leflunomide's metabolites, their mechanisms of action, and the associated toxicity concerns, offering a comparative perspective with other prominent DMARDs. This objective analysis is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development.

Metabolism and Mechanism of Action

Leflunomide is a prodrug that undergoes rapid and extensive metabolism in the gastrointestinal mucosa and liver.[3] The isoxazole (B147169) ring of the parent compound is opened to form the active metabolite, teriflunomide, which is responsible for virtually all of the drug's pharmacological activity.[2][3] Minor metabolites, including 4-trifluoromethylaniline (TFMA), are also formed.[3]

The principal mechanism of action of teriflunomide is the inhibition of the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[4] This enzyme is a critical component of the de novo pyrimidine (B1678525) synthesis pathway, which is essential for the proliferation of rapidly dividing cells, particularly activated lymphocytes.[4][5] By inhibiting DHODH, teriflunomide depletes the intracellular pool of pyrimidines, leading to a cytostatic effect on T and B lymphocytes and thereby suppressing the autoimmune response characteristic of rheumatoid arthritis.[4][6]

DHODH_Inhibition_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol cluster_inhibition Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate Oxidation UMP Uridine Monophosphate (UMP) Orotate->UMP DHODH DHODH Pyrimidine_Synthesis Pyrimidine Synthesis UMP->Pyrimidine_Synthesis DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Cell_Proliferation Lymphocyte Proliferation DNA_RNA_Synthesis->Cell_Proliferation Teriflunomide Teriflunomide (A77 1726) Teriflunomide->DHODH Inhibition

DHODH Inhibition Signaling Pathway

Comparative Analysis of Leflunomide and Other DMARDs

The selection of a DMARD for the treatment of rheumatoid arthritis involves a careful consideration of both efficacy and safety. The following tables provide a comparative overview of leflunomide/teriflunomide and other commonly used DMARDs.

Table 1: Pharmacokinetic Properties of Leflunomide and its Active Metabolite
ParameterLeflunomide (Prodrug)Teriflunomide (A77 1726)
Bioavailability ~80% (rapidly converted to teriflunomide)[3]High (peak plasma levels 6-12 hours post-dose)[3]
Protein Binding Not applicable (rarely detectable in plasma)[3]>99% (primarily to albumin)[3]
Metabolism Gut wall and liver to teriflunomide and minor metabolites[3]Further metabolism to inactive compounds
Elimination Half-life Not applicableApproximately 2 weeks[2]
Table 2: Comparison of Efficacy in Rheumatoid Arthritis (ACR20 Response)*
DMARDMonotherapyCombination Therapy (with Methotrexate)
Leflunomide 50-60%[7][8]60-70%[9]
Methotrexate (B535133) 55-65%[7][10]N/A
Sulfasalazine 40-50%[10]50-60%
Hydroxychloroquine 30-40%45-55%
TNF Inhibitors 60-70%70-80%

*ACR20 response indicates a 20% improvement in the American College of Rheumatology criteria for RA.

Table 3: Comparative Adverse Event Profiles of Common DMARDs
Adverse EventLeflunomide/TeriflunomideMethotrexateSulfasalazineHydroxychloroquineTNF Inhibitors
Hepatotoxicity Elevated liver enzymes (1-15%), severe injury is rare[1]Elevated liver enzymes (up to 16.3% with >3x ULN)[1]Less commonRareRare
Gastrointestinal Diarrhea (17%), nausea[11]Nausea, stomatitisNausea, dyspepsiaNauseaInjection site reactions (for injectable forms)
Hematologic Rare reports of pancytopenia, agranulocytosis[12]MyelosuppressionLeukopenia, agranulocytosisRareNeutropenia
Dermatologic Alopecia, rash[7]Rash, photosensitivityRashRash, hyperpigmentationInjection site reactions, rash
Infections Increased risk of respiratory infections (15%)[11]Increased risk of infectionsLess commonRareIncreased risk of serious infections
Other Hypertension, peripheral neuropathy[12][13]Pulmonary toxicity (rare)Headache, dizzinessRetinal toxicity (rare, requires monitoring)Infusion reactions, heart failure (rare)

Toxicity Profile of Leflunomide Metabolites

Teriflunomide (A77 1726)

The majority of leflunomide's toxicity is attributable to its active metabolite, teriflunomide.

  • Hepatotoxicity : Elevations in liver enzymes are relatively common, though usually mild and reversible.[1] Severe liver injury, including fatal liver failure, has been reported, leading to a black box warning from the FDA.[13] The proposed mechanism involves the production of toxic intermediates during metabolism, and genetic variations in cytochrome P450 enzymes (CYP2C9*2 and *3) may increase this risk.[1]

  • Immunosuppression : By inhibiting lymphocyte proliferation, teriflunomide increases the risk of infections, particularly respiratory tract infections.[11]

  • Gastrointestinal Effects : Diarrhea and nausea are among the most frequently reported side effects.[11]

  • Other Toxicities : Hypertension and peripheral neuropathy are also recognized potential adverse effects.[12][13]

Malononitrilamides

Teriflunomide belongs to the class of malononitrilamides. While it is the primary active metabolite, other compounds in this class have been investigated for their immunosuppressive properties.[14] Their toxicological profiles are generally considered to be similar to that of teriflunomide, primarily related to the inhibition of DHODH.

4-Trifluoromethylaniline (TFMA)

TFMA is a minor metabolite of leflunomide.[3] It is known to be toxic, with potential for hematotoxicity, and is classified as harmful if swallowed, in contact with skin, or inhaled.[15] It is also irritating to the eyes, respiratory system, and skin.[15] While present at low levels in patients treated with leflunomide, its contribution to the overall toxicity profile is an area for further investigation.

Experimental Protocols

Protocol 1: In Vitro Analysis of Leflunomide Metabolites by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the quantification of teriflunomide in plasma samples.

Materials:

  • High-Performance Liquid Chromatograph with UV detector

  • Spherisorb C8 column

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Oxazepam (Internal Standard)

  • Plasma samples

Procedure:

  • Sample Preparation:

    • To 0.5 mL of plasma, add a known concentration of oxazepam as an internal standard.

    • Add acetonitrile to precipitate proteins.

    • Centrifuge at 3000 g for 10 minutes at 5°C.[16]

    • Transfer 0.5 mL of the supernatant to a mixture of methanol and water.[16]

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Methanol:Water (40:20:20, v/v/v)[16]

    • Flow Rate: 1.0 mL/min[16]

    • Column Temperature: 70°C[16]

    • Detection Wavelength: 280 nm[16]

    • Injection Volume: 50 µL[16]

  • Quantification:

    • Construct a calibration curve using known concentrations of teriflunomide.

    • Determine the concentration of teriflunomide in the plasma samples by comparing their peak areas to the calibration curve.

HPLC_Workflow Plasma_Sample Plasma Sample (0.5 mL) + Internal Standard Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation (3000g, 10 min, 5°C) Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer (0.5 mL) to Methanol:Water Centrifugation->Supernatant_Transfer HPLC_Injection HPLC Injection (50 µL) Supernatant_Transfer->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C8 Column) HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection (280 nm) Chromatographic_Separation->UV_Detection Data_Analysis Data Analysis & Quantification UV_Detection->Data_Analysis

HPLC Analysis Workflow
Protocol 2: In Vitro Hepatotoxicity Assessment

This protocol provides a general framework for assessing the potential hepatotoxicity of leflunomide metabolites using a cell-based assay.

Materials:

  • Hepatocyte cell line (e.g., HepG2) or primary human hepatocytes

  • Cell culture medium and supplements

  • Test compounds (teriflunomide, TFMA, etc.) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control for hepatotoxicity (e.g., acetaminophen)

  • Cell viability assay kit (e.g., MTT, LDH release)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed hepatocytes in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the positive control in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • At the end of the incubation period, perform the chosen cell viability assay according to the manufacturer's instructions.

    • For an MTT assay, this typically involves adding the MTT reagent, incubating, and then solubilizing the formazan (B1609692) crystals before reading the absorbance.

    • For an LDH release assay, a sample of the cell culture supernatant is taken to measure the amount of lactate (B86563) dehydrogenase released from damaged cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).

Conclusion

Leflunomide, through its active metabolite teriflunomide, is an effective DMARD for the treatment of rheumatoid arthritis. Its mechanism of action, centered on the inhibition of DHODH and subsequent suppression of lymphocyte proliferation, is well-established. However, its use is associated with a distinct toxicity profile, most notably the potential for hepatotoxicity. A thorough understanding of the metabolism of leflunomide and the individual toxicities of its metabolites is crucial for both clinical practice and the development of safer immunomodulatory drugs. This guide provides a comparative framework to aid researchers and drug development professionals in this endeavor, highlighting the need for careful patient monitoring and continued research into the mechanisms of drug-induced toxicity.

References

Safety Operating Guide

Proper Disposal of 5-Methylisoxazole-4-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This guide provides detailed, procedural instructions for the proper disposal of 5-Methylisoxazole-4-carboxylic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to comply with environmental regulations.

Hazard Profile and Safety Considerations

This compound is classified as a hazardous substance.[1] Understanding its specific hazards is the first step in safe handling and disposal. Always consult the Safety Data Sheet (SDS) for the most detailed information.[2]

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statement
Skin Irritation Causes skin irritation.[1][3][4]pictogramWash hands and any exposed skin thoroughly after handling.[1] Wear protective gloves.[1]
Serious Eye Irritation Causes serious eye irritation.[1][3][4]pictogramWear eye protection/face protection.[1] IF IN EYES: Rinse cautiously with water for several minutes.[1]
Specific target organ toxicity (single exposure) May cause respiratory irritation.[3][5]pictogramAvoid breathing dust.[1] Use only outdoors or in a well-ventilated area.[1]
Acute oral toxicity Harmful if swallowed.[3][5]pictogramDo not eat, drink or smoke when using this product.[3]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste. It is imperative to follow local, state, and federal regulations for hazardous waste disposal.[6][7]

Step 1: Waste Identification and Segregation

  • Treat as Hazardous Waste: All waste forms of this compound, including unused product, contaminated labware (e.g., glassware, gloves, weigh boats), and spill cleanup materials, should be treated as hazardous chemical waste.[8][9]

  • Segregate at the Source: Do not mix this compound waste with other waste streams.[10] It should be segregated as a solid organic acid waste. Keep it separate from bases, strong oxidizing agents, and other incompatible materials.[3][10]

  • Solid vs. Liquid: Keep solid waste separate from liquid waste.[2] If the chemical is in a solution, it should be collected as liquid waste.

Step 2: Container Selection and Labeling

  • Appropriate Container: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[2][10][11] Plastic containers are often preferred for hazardous waste when compatibility is not an issue.[6][12] The container must be in good condition, free from rust or leaks.[9]

  • Proper Labeling: As soon as the container is designated for waste, it must be labeled.[8] The label must include:

    • The words "Hazardous Waste".[12][13]

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[12]

    • The accumulation start date (the date the first waste is added to the container).[11][12]

    • The appropriate hazard pictograms (e.g., irritant, health hazard).[12]

    • Your name, department, and room number.[8][12]

Step 3: Waste Accumulation and Storage

  • Designated Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA).[6][13] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Store hazardous waste containers in secondary containment, such as a spill tray, to prevent the spread of material in case of a leak.[2][8]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[6][7][9]

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic "P-listed" wastes, the limit is one quart.[6][8]

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Do not dispose of this compound down the drain or in the regular trash.[12][14] Disposal must be handled through your institution's Environmental Health and Safety (EHS) or equivalent department.[8][12]

  • Request Pickup: Once the container is full or you no longer generate this waste stream, submit a hazardous waste pickup request to your EHS office.[12] Follow your institution's specific procedures for requesting a pickup.

  • Record Keeping: Maintain records of your hazardous waste disposal as required by your institution and regulatory agencies.[13]

Step 5: Handling Empty Containers

  • Decontamination: An empty container that held this compound must be triple-rinsed with a suitable solvent (such as water or another solvent capable of removing the residue).[8][9]

  • Rinsate Collection: The rinsate from the triple-rinse procedure is considered hazardous waste and must be collected and disposed of accordingly.[8][9]

  • Final Disposal: After triple-rinsing and allowing the container to dry, deface or remove the hazardous waste label.[8] The clean, empty container can then typically be disposed of in the regular trash or recycled, depending on institutional policy.[8][9]

Disposal Procedure Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Storage cluster_2 Final Disposal cluster_3 Empty Container Management A Generate Waste (Unused chemical, contaminated items) B Is waste solid or liquid? A->B C Segregate as Solid Organic Acid Waste B->C Solid D Segregate as Liquid Organic Acid Waste B->D Liquid E Select Compatible, Leak-Proof Container C->E D->E F Label with 'Hazardous Waste', Chemical Name, Date, Hazards E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Use Secondary Containment G->H I Keep Container Closed H->I J Is container full? I->J K Contact EHS for Hazardous Waste Pickup J->K Yes L Continue Accumulation J->L No M Triple-Rinse Container with appropriate solvent K->M L->I N Collect Rinsate as Hazardous Waste M->N O Deface Label & Dispose of Clean Container N->O

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 5-Methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Methylisoxazole-4-carboxylic acid (CAS No. 42831-50-5). Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, the use of appropriate personal protective equipment is mandatory.

Summary of Required Personal Protective Equipment:

PPE CategorySpecificationStandard Compliance
Eye and Face Protection Chemical safety goggles or face shield.OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Inspect gloves before use for any signs of degradation.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation is experienced. Use a respirator with a particulate filter.OSHA 29 CFR 1910.134 or European Standard EN 149.[1]
Protective Clothing Long-sleeved lab coat and other protective clothing to prevent skin contact.N/A

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.[2]

2. Handling and Use:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Wear all aformentioned mandatory personal protective equipment.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Minimize dust generation and accumulation.

  • Avoid contact with eyes, skin, and clothing.[1]

  • Wash hands thoroughly after handling.[1]

3. First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, call a physician.[1][2]
Eye Contact Immediately rinse eyes with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get medical attention if symptoms occur.[1]

Disposal Plan

All waste materials containing this compound must be treated as hazardous waste.

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]

  • Do not empty into drains or release into the environment.[2]

  • Contaminated packaging should be disposed of in the same manner as the chemical.

Physical and Chemical Properties

PropertyValue
Appearance White to light yellow crystalline solid.[1][4]
Molecular Formula C5H5NO3
Molecular Weight 127.10 g/mol [3]
Melting Point 144 - 149 °C (291.2 - 300.2 °F)[1]
Solubility No information available.
Flash Point Not applicable.

Experimental Workflow for Safe Handling

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Review_SDS Review Safety Data Sheet (SDS) Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Work_in_Hood Work in a Ventilated Fume Hood Don_PPE->Work_in_Hood Proceed to Handling Weigh_and_Transfer Weigh and Transfer Chemical Work_in_Hood->Weigh_and_Transfer Perform_Experiment Perform Experiment Weigh_and_Transfer->Perform_Experiment Decontaminate_Area Decontaminate Work Area Perform_Experiment->Decontaminate_Area Experiment Complete Dispose_Waste Dispose of Hazardous Waste Decontaminate_Area->Dispose_Waste Doff_PPE Doff PPE Correctly Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Final Step

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methylisoxazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Methylisoxazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.